3-Fluoro-4-methoxybenzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAXEANMRGIVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366203 | |
| Record name | 3-Fluoro-4-methoxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351-52-0 | |
| Record name | 3-Fluoro-4-methoxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-methoxybenzyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluoro-4-methoxybenzyl Chloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Foreword: Unveiling a Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and specifically substituted aromatic moieties into lead compounds is a cornerstone of medicinal chemistry. The deliberate manipulation of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity is paramount to enhancing therapeutic efficacy. It is within this context that 3-Fluoro-4-methoxybenzyl chloride (CAS Number: 351-52-0 ) emerges as a pivotal building block, offering a unique combination of functionalities that researchers and synthetic chemists can leverage to construct complex molecular architectures with tailored biological activities.
This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of data to offer insights into its synthesis, reactivity, and practical applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just the "what," but the "why" and "how" behind the utilization of this versatile reagent.
Core Characteristics and Physicochemical Properties
This compound is a substituted aromatic compound that presents as a white to off-white solid or liquid, depending on purity and ambient temperature.[1] Its molecular structure, featuring a benzyl chloride moiety with fluoro and methoxy substituents on the aromatic ring, is the key to its utility.
| Property | Value | Source(s) |
| CAS Number | 351-52-0 | [2][3] |
| Molecular Formula | C₈H₈ClFO | [1][2][3] |
| Molecular Weight | 174.60 g/mol | [1][2] |
| Melting Point | 25 °C | [1] |
| Boiling Point | 62 °C at 0.2 mmHg | [1] |
| Appearance | White to orange to green powder to lump | [1] |
| Purity | ≥ 98% (GC) | [1] |
The presence of the fluorine atom at the 3-position and the methoxy group at the 4-position significantly influences the electronic properties of the benzyl chloride. The methoxy group is an electron-donating group, which can activate the aromatic ring, while the fluorine atom is an electron-withdrawing group. This electronic interplay modulates the reactivity of the benzylic carbon, making it a prime site for nucleophilic substitution reactions.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached through several routes, primarily involving the chlorination of a suitable precursor. Two common strategies are the chlorination of 3-fluoro-4-methoxytoluene and the conversion of 3-fluoro-4-methoxybenzyl alcohol.
Synthetic Route 1: Free-Radical Chlorination of 3-Fluoro-4-methoxytoluene
This method leverages the selective halogenation of the benzylic position of a toluene derivative under free-radical conditions.
Conceptual Workflow:
Caption: Free-radical chlorination of 3-fluoro-4-methoxytoluene.
Experimental Protocol:
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, dissolve 3-fluoro-4-methoxytoluene in a suitable inert solvent such as carbon tetrachloride or benzene.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Chlorination: While irradiating the mixture with a UV lamp (or heating to reflux), slowly bubble chlorine gas (Cl₂) through the solution or add N-chlorosuccinimide (NCS) portion-wise.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using NCS, filter off the succinimide byproduct. Wash the organic phase with an aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Causality Behind Experimental Choices:
-
Inert Solvent: The choice of an inert solvent like CCl₄ or benzene is crucial to prevent side reactions with the solvent.
-
Radical Initiator and UV/Heat: The initiation of the reaction requires energy to generate chlorine radicals. UV light or heat provides this energy, while the initiator helps to sustain the radical chain reaction.
-
Controlled Addition of Chlorinating Agent: Slow and controlled addition of the chlorinating agent is necessary to prevent over-chlorination and the formation of di- and tri-chlorinated byproducts.
Synthetic Route 2: Conversion of 3-Fluoro-4-methoxybenzyl Alcohol
This is often a more direct and higher-yielding method, involving the substitution of the hydroxyl group of the corresponding benzyl alcohol with a chloride ion.
Conceptual Workflow:
Caption: Chlorination of 3-fluoro-4-methoxybenzyl alcohol.
Experimental Protocol:
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 3-fluoro-4-methoxybenzyl alcohol in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Chlorination: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂) or a concentrated solution of hydrochloric acid. A small amount of a catalyst like dimethylformamide (DMF) can be added when using thionyl chloride.
-
Reaction: Allow the reaction to stir at 0 °C for a short period and then warm to room temperature. Continue stirring until TLC or GC analysis indicates the complete consumption of the starting alcohol.
-
Work-up: Carefully quench the reaction by pouring it into ice-cold water. Separate the organic layer. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is critical, especially with thionyl chloride, which reacts violently with water.
-
Low Temperature: The initial addition of the chlorinating agent at low temperature helps to control the exothermicity of the reaction.
-
Aqueous Work-up: The aqueous work-up is essential to remove any unreacted chlorinating agent and inorganic byproducts. The bicarbonate wash neutralizes any remaining acid.
Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic carbon is readily attacked by a wide range of nucleophiles, allowing for the introduction of the 3-fluoro-4-methoxybenzyl moiety into various molecular scaffolds.
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, with applications in the development of drugs targeting neurological and cardiovascular conditions.[1] It is also utilized in the formulation of agrochemicals, where it contributes to the efficacy of pesticides and herbicides.[1]
Key Application: Synthesis of Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors
A significant application of this compound is in the synthesis of substituted pyrrolo[2,3-d]pyrimidines. This heterocyclic core is a prominent scaffold in the design of various kinase inhibitors, which are a major class of anticancer drugs.
In a notable example, 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines have been designed and synthesized as potential anticancer agents. In this synthetic scheme, this compound is used to alkylate the N7 position of the pyrrolo[2,3-d]pyrimidine core.
Reaction Scheme:
References
An In-depth Technical Guide to the Synthesis and Discovery of 3-Fluoro-4-methoxybenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-methoxybenzyl chloride is a key building block in modern medicinal and agrochemical research. Its unique electronic properties, imparted by the fluorine and methoxy substituents on the benzene ring, make it a valuable intermediate for the synthesis of complex molecular architectures with enhanced biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on practical, field-proven insights for researchers in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Benzyl Halides in Synthesis
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound (IUPAC Name: 4-(chloromethyl)-2-fluoro-1-methoxybenzene) has emerged as a particularly useful reagent due to the ortho-fluoro and para-methoxy substitution pattern, which modulates the reactivity of the benzylic chloride and provides a handle for further functionalization.
This guide will delve into the synthetic pathways to access this versatile compound, explore the mechanistic underpinnings of these transformations, and provide detailed experimental protocols. We will also discuss the key applications that underscore its importance in contemporary chemical research.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 351-52-0 | --INVALID-LINK-- |
| Molecular Formula | C₈H₈ClFO | --INVALID-LINK-- |
| Molecular Weight | 174.60 g/mol | --INVALID-LINK-- |
| Appearance | White to orange to green powder to lump | --INVALID-LINK-- |
| Melting Point | 25 °C | --INVALID-LINK-- |
| Boiling Point | 62 °C at 0.2 mmHg | --INVALID-LINK-- |
Synthesis Methodologies: A Senior Application Scientist's Perspective
The synthesis of this compound can be approached through several strategic routes. The choice of a particular method will often depend on the availability of starting materials, scalability, and desired purity. While a specific, published, peer-reviewed synthesis protocol for this exact molecule is not prominently available, we can construct a highly plausible and robust synthetic plan based on well-established organic transformations.
Proposed Synthetic Pathway: From 3-Fluoro-4-methoxybenzyl Alcohol
A reliable and common method for the preparation of benzyl chlorides is the substitution of the hydroxyl group from the corresponding benzyl alcohol.[1][2][3] This method is often preferred due to the relatively mild reaction conditions and the high yields achievable.
Caption: Proposed synthesis of this compound from the corresponding benzyl alcohol.
Causality Behind Experimental Choices:
The conversion of a benzyl alcohol to a benzyl chloride is a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group, so it must first be activated.
-
Using Thionyl Chloride (SOCl₂): Thionyl chloride is an excellent reagent for this transformation as it converts the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or chloroform at or below room temperature. The addition of a base, such as triethylamine, can be used to neutralize the HCl generated.
-
Using Concentrated HCl in Dioxane: An alternative method involves the use of concentrated hydrochloric acid in a solvent like 1,4-dioxane. In this case, the acidic conditions protonate the hydroxyl group, forming a good leaving group (water). The chloride ion then acts as the nucleophile to displace the water molecule. This method is advantageous as it avoids the use of the more hazardous thionyl chloride.
Self-Validating System:
The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting benzyl alcohol and the appearance of the less polar benzyl chloride product. The final product should be purified by column chromatography or distillation under reduced pressure to remove any unreacted starting material and byproducts. The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Detailed Experimental Protocol (Proposed)
Materials:
-
3-Fluoro-4-methoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (optional)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-Fluoro-4-methoxybenzyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add thionyl chloride (1.1 to 1.5 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[4] The presence of the fluoro and methoxy groups can enhance the pharmacological profile of a drug candidate.
-
Pharmaceuticals: It serves as a precursor for the synthesis of compounds targeting a range of therapeutic areas, including neurological and cardiovascular conditions.[4]
-
Agrochemicals: This compound is utilized in the development of new pesticides and herbicides, where the fluorinated moiety can increase the efficacy and selectivity of the active ingredient.[4]
Caption: Key application areas of this compound.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It is essential to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a strategically important synthetic intermediate with growing applications in the life sciences. While its direct synthesis is not widely documented in peer-reviewed literature, established chemical principles allow for the design of robust and reliable synthetic routes. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the development of new pharmaceuticals and agrochemicals.
References
Physical and chemical properties of 3-Fluoro-4-methoxybenzyl chloride
An In-depth Technical Guide to 3-Fluoro-4-methoxybenzyl chloride: Properties, Synthesis, and Applications
For the modern medicinal chemist and process scientist, this compound stands as a versatile and highly valuable building block. Its unique electronic properties, conferred by the interplay of the electron-withdrawing fluorine and electron-donating methoxy group, make it an essential reagent for introducing the 3-fluoro-4-methoxybenzyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, practical synthetic methodologies, analytical characterization, and key applications, with a focus on insights relevant to drug discovery and development professionals.
Core Physicochemical and Structural Data
This compound, also known as 4-(chloromethyl)-2-fluoro-1-methoxybenzene, is a substituted aromatic compound whose utility is defined by the reactive benzylic chloride functional group. The presence of the fluorine and methoxy substituents on the benzene ring modulates the reactivity of the chloromethyl group and provides specific interaction points in target-oriented drug design.[1]
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 351-52-0 | [2][3] |
| Molecular Formula | C₈H₈ClFO | [2][3] |
| Molecular Weight | 174.60 g/mol | [2][3][4] |
| Appearance | White to orange/green powder or lump; can exist as a colorless to pale yellow liquid | [3][5] |
| Melting Point | 25 °C (may also be cited as 35-39 °C, purity dependent) | [3] |
| Boiling Point | 62 °C at 0.2 mmHg | [3] |
| Purity | Typically ≥ 98% (by GC) | [3] |
The variation in reported appearance and melting point is common for benzyl chlorides and is often dependent on the purity of the material. As a low-melting solid, it may be supplied as a powder or a partially melted lump, and minor impurities can significantly depress the melting point, leading to a liquid or semi-solid state at room temperature.
Synthesis and Manufacturing Insights
While several routes to substituted benzyl chlorides exist, the most reliable and scalable laboratory synthesis of this compound involves the direct chlorination of the corresponding benzyl alcohol. This method avoids the often harsh conditions and potential for side-products associated with direct chloromethylation of the aromatic ring.[6][7]
The precursor, 3-fluoro-4-methoxybenzyl alcohol, can be readily prepared by the reduction of commercially available 3-fluoro-4-methoxybenzaldehyde.
Proposed Synthetic Protocol: From Alcohol to Chloride
This protocol is based on the well-established conversion of benzyl alcohols to benzyl chlorides using thionyl chloride (SOCl₂), a method valued for its high yield and the volatile nature of its byproducts (SO₂ and HCl).[6][8]
Expertise & Causality: The use of a slight excess of thionyl chloride ensures complete conversion of the alcohol. Triethylamine (or another non-nucleophilic base) is included to neutralize the HCl generated in situ. This is crucial because acidic conditions can promote unwanted side reactions, including ether formation or polymerization, especially if the reaction temperature is not controlled. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and low boiling point, which simplifies product isolation.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-fluoro-4-methoxybenzyl alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.5 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Chlorination: Slowly add thionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. Self-Validation: The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of cold 1N HCl solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.
Synthesis Visualization
Caption: Proposed two-step synthesis of this compound.
Analytical Profile and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in sensitive downstream applications.
Expected Spectroscopic Data
While a publicly available, fully assigned spectrum is not available, the expected spectral features can be reliably predicted based on data from analogous compounds such as 3-fluoro-4-methoxybenzaldehyde, 3-methoxybenzyl chloride, and 3-fluorobenzyl chloride.[9][10][11][12]
-
¹H NMR:
-
Aromatic Protons (3H): Expect complex multiplets in the range of δ 6.9-7.4 ppm. The fluorine atom will cause additional J-coupling (both ortho and meta) to the adjacent protons, further splitting the signals.
-
Benzylic Protons (2H): A sharp singlet around δ 4.5-4.6 ppm is anticipated for the -CH₂Cl group. This is consistent with other substituted benzyl chlorides.[1]
-
Methoxy Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Signals will appear between δ 110-160 ppm. The carbon directly attached to the fluorine will show a large C-F coupling constant (¹JCF ≈ 240-250 Hz). The carbon bearing the methoxy group will be significantly shielded.
-
Benzylic Carbon (1C): Expect a signal for the -CH₂Cl carbon around δ 45-47 ppm.[1]
-
Methoxy Carbon (1C): A signal around δ 55-56 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2850-2950 cm⁻¹
-
C=C stretch (aromatic): ~1500-1600 cm⁻¹
-
C-O stretch (ether): Strong band around 1250 cm⁻¹
-
C-F stretch: Strong band around 1100-1200 cm⁻¹
-
C-Cl stretch: ~650-750 cm⁻¹
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): Expect a molecular ion peak at m/z = 174. A characteristic M+2 peak at m/z = 176, with approximately one-third the intensity of the M⁺ peak, will be present due to the ³⁷Cl isotope.
-
Major Fragment: The most prominent fragment will likely be the tropylium-like ion resulting from the loss of the chlorine atom, [M-Cl]⁺, at m/z = 139.
-
Quality Control Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing the purity of volatile and semi-volatile compounds like this compound.[13][14][15]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film).
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan from m/z 40 to 350.
-
-
Data Analysis: The retention time of the main peak confirms the compound's identity against a standard. The purity is calculated from the peak area percentage in the chromatogram. The mass spectrum of the peak should match the expected fragmentation pattern. Self-Validation: The presence of the characteristic M⁺/M+2 isotope pattern for chlorine is a key confirmation point.
Reactivity and Synthetic Applications
This compound is a classic electrophile used in Sₙ2 reactions. The benzylic carbon is highly susceptible to nucleophilic attack, making it an excellent reagent for alkylating a variety of nucleophiles, including amines, alcohols, thiols, and carbanions.[16]
Application Protocol: N-Alkylation of a Primary Amine
This protocol details a general procedure for the alkylation of a primary aromatic amine, a common step in the synthesis of pharmaceutical intermediates.[17][18][19][20]
Expertise & Causality: The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) is critical to prevent competition with the primary amine nucleophile. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is used to solubilize the amine and the carbonate base, facilitating the reaction. The reaction is often heated to increase the rate of the Sₙ2 substitution, which can be sluggish with less nucleophilic amines.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask, add the primary amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Reagent Addition: Stir the suspension at room temperature and add this compound (1.1 eq) dropwise.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction by TLC or LC-MS. The reaction is complete when the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylated product.
Alkylation Workflow Visualization
Caption: General workflow for an N-alkylation reaction.
Safety, Handling, and Storage
Substituted benzyl chlorides are lachrymatory and corrosive materials that require careful handling in a well-ventilated chemical fume hood.[21]
Safety and Hazard Information
| Hazard Type | GHS Pictogram | Hazard Statement |
| Corrosion | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage.[5] |
| Corrosion | GHS05 (Corrosion) | H290: May be corrosive to metals.[5] |
Handling and Storage Protocol
Expertise & Causality: Benzyl chlorides are known to be unstable, particularly in the presence of trace metals (like iron) which can catalyze decomposition and polymerization.[21][22] They are also moisture-sensitive. Therefore, storage under an inert atmosphere (nitrogen or argon) in a tightly sealed glass container is paramount. Storing at reduced temperatures (2-8 °C) can further slow decomposition. For long-term storage, some suppliers may add a stabilizer.[22]
Step-by-Step Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are preferred), safety goggles, and a lab coat.
-
Handling: Conduct all transfers and manipulations in a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Storage: Store in a tightly sealed, clearly labeled glass container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[21] For long-term stability, flushing the container with nitrogen or argon before sealing is recommended.
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. The material should be treated as hazardous chemical waste.
Safe Handling Workflow
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound | 351-52-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 8. 3-Methoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum [chemicalbook.com]
- 10. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum [chemicalbook.com]
- 11. 3-Methoxybenzyl chloride(824-98-6) 13C NMR [m.chemicalbook.com]
- 12. 3-Fluorobenzyl chloride(456-42-8) 13C NMR spectrum [chemicalbook.com]
- 13. hpst.cz [hpst.cz]
- 14. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 15. agilent.com [agilent.com]
- 16. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
3-Fluoro-4-methoxybenzyl chloride structural analysis and characterization
An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Fluoro-4-methoxybenzyl Chloride
This guide provides a comprehensive technical overview of the essential analytical methodologies for the structural elucidation and characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic and chromatographic techniques, explaining the causality behind experimental choices and outlining self-validating protocols to ensure data integrity.
Introduction: The Significance of this compound
This compound is a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a reactive benzyl chloride moiety, makes it a valuable intermediate in the synthesis of complex molecules.[1] This compound is particularly instrumental in the development of novel pharmaceuticals and agrochemicals, where the strategic incorporation of fluorine can enhance metabolic stability and binding affinity.[1] A thorough understanding of its structural integrity and purity is paramount to ensure the reliability and reproducibility of subsequent synthetic transformations and the quality of the final products.
This guide outlines the critical analytical techniques required to confirm the identity, structure, and purity of this compound, providing both the theoretical basis and practical, field-proven protocols.
Molecular Structure and Physicochemical Properties
The foundational step in any characterization is understanding the molecule's basic properties. The structural arrangement of this compound dictates its chemical reactivity and its behavior in various analytical systems.
Caption: Molecular structure of this compound.
The key physicochemical properties are summarized below, providing a reference for handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClFO | [1] |
| Molecular Weight | 174.60 g/mol | [1] |
| CAS Number | 351-52-0 | [1] |
| Appearance | White to orange to green powder to lump | [1] |
| Melting Point | 25 °C | [1] |
| Boiling Point | 62 °C @ 0.2 mmHg | [1] |
| Purity | ≥ 98% (GC) | [1] |
Core Analytical Workflow
A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. The logical flow of analysis ensures that each piece of data corroborates the others, forming a self-validating system.
Caption: A logical workflow for the comprehensive analysis of this compound.
Spectroscopic Characterization
Spectroscopy is the cornerstone of structural analysis, providing detailed information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.
Expertise & Causality: The choice to run ¹H, ¹³C, and ¹⁹F NMR is deliberate. ¹H NMR provides information on the number and connectivity of protons. ¹³C NMR reveals the carbon backbone. Crucially, for a fluorinated compound, ¹⁹F NMR provides a direct and highly sensitive probe for the fluorine environment, and fluorine's coupling to nearby ¹H and ¹³C nuclei offers definitive proof of its location on the aromatic ring.
Predicted ¹H NMR (400 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.15 | d | 1H | Ar-H (H-2) | Ortho to the electron-donating -OCH₃ group and meta to the -CH₂Cl group. Split by the adjacent fluorine. |
| ~ 7.05 | dd | 1H | Ar-H (H-6) | Ortho to the -CH₂Cl group. Split by the adjacent proton (H-5) and the meta fluorine. |
| ~ 6.90 | t | 1H | Ar-H (H-5) | Ortho to the -OCH₃ group. Split by the adjacent proton (H-6) and the ortho fluorine. |
| 4.55 | s | 2H | -CH₂ Cl | Benzylic protons adjacent to an electronegative chlorine atom. |
| 3.90 | s | 3H | -OCH₃ | Methoxy group protons. |
Predicted ¹³C NMR (100 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 152 (d) | C -F | Aromatic carbon directly bonded to fluorine, showing a large C-F coupling constant. |
| ~ 148 (d) | C -OCH₃ | Aromatic carbon bonded to the methoxy group, showing a smaller C-F coupling. |
| ~ 130 (d) | C -CH₂Cl | Quaternary aromatic carbon, showing a small C-F coupling. |
| ~ 118 (d) | Ar-C H | Aromatic CH carbon. |
| ~ 115 (d) | Ar-C H | Aromatic CH carbon. |
| ~ 112 (d) | Ar-C H | Aromatic CH carbon. |
| ~ 56 | -OC H₃ | Methoxy carbon. |
| ~ 46 | -C H₂Cl | Benzylic carbon, deshielded by chlorine. |
Predicted ¹⁹F NMR (376 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -135 to -145 | m | Ar-F | The fluorine atom on the aromatic ring, split by adjacent aromatic protons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Acquire a ¹⁹F NMR spectrum. This typically requires fewer scans than ¹³C NMR due to the high sensitivity of the ¹⁹F nucleus.
-
-
Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.
Expertise & Causality: For this molecule, IR is used to quickly confirm the presence of the key functional groups: the aromatic ring, the C-O ether linkage, the aliphatic C-H in the benzyl and methoxy groups, and the carbon-halogen bonds. The presence of these bands provides a qualitative fingerprint of the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H |
| 2950-2850 | Medium-Weak | C-H stretch | Aliphatic C-H (-CH₂Cl, -OCH₃) |
| 1600-1450 | Strong-Medium | C=C stretch | Aromatic ring |
| ~ 1250 | Strong | C-O stretch | Aryl ether |
| ~ 1150 | Strong | C-F stretch | Aryl fluoride |
| 850-550 | Medium | C-Cl stretch | Alkyl chloride[2] |
| 1300-1150 | Medium | C-H wag | -CH₂X[2] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Since the compound has a low melting point (25 °C), it may be a liquid or a waxy solid at room temperature.[1] Place a small drop of the liquid or a small amount of the solid directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique as it also provides information about the sample's purity.[3][4]
Expertise & Causality: GC-MS is the chosen method because it separates volatile impurities from the main compound before detection, providing simultaneous purity and identity confirmation.[5] The electron ionization (EI) fragmentation pattern serves as a molecular fingerprint. The presence of chlorine is readily confirmed by its characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Predicted Mass Spectrum (Electron Ionization)
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 174/176 | High | [M]⁺ (Molecular Ion) |
| 139 | High | [M - Cl]⁺ |
| 111 | Medium | [M - CH₂Cl]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole detector).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Injection: 1 µL injection with a split ratio (e.g., 50:1) to avoid overloading the column.
-
Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure separation of any potential impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the mass spectrum of this peak to confirm the molecular ion and characteristic fragments. Calculate the area percentage of the main peak to determine the purity.
Chromatographic Purity Assessment
While GC-MS provides excellent purity data, High-Performance Liquid Chromatography (HPLC) is a complementary technique, particularly for less volatile or thermally labile impurities.[5][6]
Expertise & Causality: Using an orthogonal technique like HPLC provides a more complete purity profile. Some impurities that might co-elute in GC could be resolved by HPLC, and vice versa. This dual-technique approach is a hallmark of a robust, self-validating quality control system.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5 mg/mL.
-
Instrumentation: Use an HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with 60% water / 40% acetonitrile and ramp to 10% water / 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is reported as the area percentage of the main peak relative to the total area of all peaks.
Safety and Handling
This compound is a reactive chemical and must be handled with appropriate precautions.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[7] It may also be corrosive to metals.[7]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place, typically refrigerated (0-10°C), under an inert atmosphere as it is moisture-sensitive.
Conclusion
The structural analysis and characterization of this compound require a synergistic application of multiple analytical techniques. NMR (¹H, ¹³C, ¹⁹F) provides the definitive structural map, IR spectroscopy confirms the presence of key functional groups, and chromatographic methods (GC-MS and HPLC) establish identity while quantifying purity. By following the detailed, validated protocols outlined in this guide, researchers and scientists can ensure the quality and integrity of this critical synthetic intermediate, thereby underpinning the success of their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 7. This compound | 351-52-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Spectroscopic data (NMR, IR, MS) of 3-Fluoro-4-methoxybenzyl chloride
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-methoxybenzyl chloride
Abstract
This compound (CAS No. 351-52-0) is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a reactive chloromethyl moiety, makes it a valuable building block for introducing the 3-fluoro-4-methoxybenzyl group into target structures.[1] Precise and unambiguous structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this compound. We delve into the theoretical underpinnings, predictive analysis based on structure, detailed experimental protocols, and the interpretation of the resulting data, offering a holistic framework for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Implications
The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. The molecule consists of a benzene ring substituted with four different groups: a chloromethyl group (-CH₂Cl), a methoxy group (-OCH₃), a fluorine atom (-F), and a hydrogen atom. This arrangement leads to a distinct electronic environment for each nucleus, which can be probed by various spectroscopic methods.
-
¹H and ¹³C NMR: The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The electron-donating methoxy group and the electron-withdrawing fluorine and chloromethyl groups will influence the chemical shifts of the aromatic protons and carbons.
-
IR Spectroscopy: The presence of specific functional groups (C-O, C-F, C-Cl, aromatic C=C, and aliphatic/aromatic C-H) will give rise to characteristic absorption bands in the infrared spectrum.
-
Mass Spectrometry: The molecule's mass, isotopic distribution (due to ³⁵Cl and ³⁷Cl), and fragmentation pattern upon ionization provide definitive evidence of its elemental composition and structural connectivity.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms.
¹H NMR Spectroscopy
Theoretical Principles & Prediction: The ¹H NMR spectrum will show distinct signals for the benzylic protons (-CH₂Cl), the methoxy protons (-OCH₃), and the three aromatic protons.
-
Benzylic Protons (-CH₂Cl): These protons are adjacent to an electron-withdrawing chlorine atom and the aromatic ring, placing their signal in the range of 4.5-4.8 ppm. It will appear as a singlet, as there are no adjacent protons to couple with.
-
Methoxy Protons (-OCH₃): These protons are on a carbon attached to an oxygen atom, resulting in a sharp singlet typically around 3.8-4.0 ppm.
-
Aromatic Protons: The three protons on the benzene ring will have complex splitting patterns due to both ortho/meta H-H coupling and H-F coupling.
-
H-2: This proton is ortho to the fluorine and will be a doublet of doublets due to coupling with H-6 (meta, J ≈ 2-3 Hz) and the fluorine (ortho, J ≈ 7-10 Hz).
-
H-5: This proton is ortho to the methoxy group and meta to the fluorine. It will appear as a doublet due to coupling with the fluorine (meta, J ≈ 4-6 Hz).
-
H-6: This proton is ortho to both the benzylic carbon and the methoxy group. It will be a doublet of doublets due to coupling with H-2 (meta, J ≈ 2-3 Hz) and the fluorine (para, J ≈ 1-2 Hz).
-
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~7.25 | dd | J(H,F) ≈ 8.5, J(H,H) ≈ 2.0 | Aromatic H-2 |
| ~7.10 | d | J(H,F) ≈ 11.5 | Aromatic H-5 |
| ~6.90 | t | J(H,H) ≈ 8.5 | Aromatic H-6 |
| ~4.55 | s | - | -CH₂Cl |
| ~3.90 | s | - | -OCH₃ |
¹³C NMR Spectroscopy
Theoretical Principles & Prediction: The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The chemical shifts are influenced by the attached atoms, and the fluorine atom will cause splitting of the signals for nearby carbons (C-F coupling).
-
Aromatic Carbons: The carbon directly bonded to fluorine (C-3) will show a large one-bond coupling constant (¹J(C,F) > 240 Hz). The other aromatic carbons will show smaller two-, three-, or four-bond couplings.
-
Benzylic Carbon (-CH₂Cl): Expected around 45-50 ppm.
-
Methoxy Carbon (-OCH₃): Expected around 55-60 ppm.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling Constant (J(C,F), Hz) | Assignment |
|---|---|---|
| ~155.0 | d, ¹J ≈ 245 | C-3 |
| ~148.0 | d, ²J ≈ 10 | C-4 |
| ~131.0 | d, ³J ≈ 5 | C-1 |
| ~125.0 | d, ²J ≈ 18 | C-2 |
| ~115.0 | d, ³J ≈ 2 | C-5 |
| ~113.0 | d, ⁴J ≈ 2 | C-6 |
| ~56.0 | s | -OCH₃ |
| ~46.0 | s | -CH₂Cl |
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (≥98% purity)[1]
-
Deuterated chloroform (CDCl₃, 99.8 atom % D) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm, high precision)
-
Pasteur pipette
-
Vial
Instrumentation:
-
500 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.[2] CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.
-
Gently swirl the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
-
Instrument Setup: Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, using the TMS signal for reference.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm, centered around 120 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024-2048 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[2]
Infrared (IR) Spectroscopy
Theoretical Principles & Prediction: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The spectrum provides a functional group fingerprint. For this compound, key absorptions are expected for C-H, C=C, C-O, C-F, and C-Cl bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |
| 1610-1580 | Strong | Aromatic C=C Stretch |
| 1510-1480 | Strong | Aromatic C=C Stretch |
| 1280-1240 | Strong | Aryl-O Stretch (asymmetric) |
| 1250-1100 | Strong | C-F Stretch |
| 1050-1020 | Medium | Aryl-O Stretch (symmetric) |
| 800-600 | Strong | C-Cl Stretch |
Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)
Objective: To obtain a high-quality FT-IR spectrum of the compound.
Materials:
-
This compound (The compound has a low melting point of 25°C, so it may be a solid or liquid at room temperature).[3]
-
Isopropanol or acetone for cleaning.
-
Lens tissue.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lens tissue soaked in isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact. If it is a liquid, one drop is sufficient.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with isopropanol or acetone and a lens tissue after the measurement.
Mass Spectrometry (MS)
Theoretical Principles & Prediction: Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The molecular formula is C₈H₈ClFO, with a monoisotopic mass of approximately 174.03 Da.[4] Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks: M⁺ at m/z 174 and M+2 at m/z 176, with an intensity ratio of approximately 3:1.
-
Fragmentation: The primary fragmentation pathway for benzyl chlorides is the loss of the chlorine radical to form a stable benzyl cation.[5] This substituted benzyl cation can then rearrange to a highly stable tropylium ion.
-
[M-Cl]⁺: Loss of a chlorine atom (35 Da) will result in a major fragment at m/z 139. This is often the base peak.
-
[M-CH₂Cl]⁺: Loss of the chloromethyl radical (49 Da) would lead to a fragment at m/z 125.
-
Further fragmentation of the m/z 139 ion can occur, for instance, by loss of a methyl radical (-CH₃) to give a fragment at m/z 124, followed by loss of carbon monoxide (-CO) to give a fragment at m/z 96.
-
Predicted MS Fragmentation Diagram
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound
-
A volatile solvent (e.g., methanol or dichloromethane)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system with an Electron Ionization (EI) source.
Procedure (using GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol.
-
GC Method:
-
Injector Temperature: 250°C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Injection: Inject 1 µL of the prepared solution into the GC.
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion (M⁺ and M+2) and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical 3:1 ratio.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its identification and structural confirmation. The ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework and the influence of the fluoro and methoxy substituents. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides definitive proof of the molecular weight, elemental composition, and characteristic fragmentation patterns. The protocols and predictive data presented in this guide serve as a reliable reference for researchers engaged in the synthesis and application of this important chemical intermediate, ensuring the quality and integrity of their scientific work.
References
An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-4-methoxybenzyl chloride
Abstract: 3-Fluoro-4-methoxybenzyl chloride is a pivotal intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility is derived from a nuanced reactivity profile governed by the interplay of its benzylic chloride functional group and the electronic effects of its aromatic substituents. This guide provides an in-depth analysis of the compound's chemical behavior, stability considerations, and best practices for its application in research and development. It is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile building block effectively and safely.
Core Molecular Profile and Physicochemical Properties
This compound possesses a unique structure where the reactive chloromethyl group is attached to a benzene ring substituted with an electron-donating methoxy group and an electron-withdrawing fluorine atom. This substitution pattern is critical to its chemical behavior.
The compound's physical state at ambient temperature can vary, existing as a low-melting solid or a powder, a crucial consideration for handling and storage.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 351-52-0 | [1][3] |
| Molecular Formula | C₈H₈ClFO | [1][3] |
| Molecular Weight | 174.60 g/mol | [1][3][4] |
| Appearance | White to orange to green powder to lump | [1] |
| Melting Point | 25 °C | [1] |
| Boiling Point | 62 °C / 0.2 mmHg | [1] |
| Purity | ≥ 98% (GC) | [1] |
The Electronic Landscape and Reactivity
The reactivity of this compound is centered on the benzylic carbon, which is susceptible to nucleophilic attack. The stability of the transition state and any potential carbocation intermediate is profoundly influenced by the electronic contributions of the aromatic substituents.
The Driving Force: Nucleophilic Substitution
The primary utility of this reagent lies in its capacity as an electrophile in nucleophilic substitution reactions. The carbon-chlorine bond is polarized, making the benzylic carbon electron-deficient and a prime target for nucleophiles.
-
Influence of the Methoxy Group (-OCH₃): Located para to the benzyl chloride, the methoxy group is a powerful electron-donating group through resonance (+R effect). It delocalizes its lone pair of electrons into the aromatic system, significantly stabilizing the formation of a benzylic carbocation. This stabilization strongly favors reaction pathways with Sₙ1 characteristics.
-
Influence of the Fluoro Group (-F): Positioned meta to the benzyl chloride, the fluorine atom exerts two opposing effects. Its high electronegativity creates a strong electron-withdrawing inductive effect (-I effect), which would typically destabilize a carbocation. However, it also has a resonance-donating effect (+R effect), albeit weaker than that of the methoxy group. The net result is a modulated reactivity that still heavily favors substitution due to the dominant influence of the methoxy group.
This electronic arrangement makes the compound an excellent substrate for introducing the 3-fluoro-4-methoxybenzyl moiety into a wide range of molecules.
Caption: Mechanism of Nucleophilic Substitution.
Common Synthetic Applications
The compound serves as a versatile building block for creating new carbon-heteroatom and carbon-carbon bonds, which is fundamental to drug discovery and materials science.[1]
-
O-Alkylation: Reaction with alcohols or phenols in the presence of a base yields ethers.
-
N-Alkylation: Reaction with primary or secondary amines produces substituted benzylamines.
-
S-Alkylation: Reaction with thiols provides thioethers.
-
C-Alkylation: Reaction with carbon nucleophiles, such as enolates or organometallics, forms new C-C bonds.
Stability Profile and Safe Handling
The high reactivity of benzyl chlorides dictates their stability profile. They are sensitive reagents that require careful handling and storage to prevent degradation and ensure laboratory safety.
Primary Degradation Pathways
-
Hydrolysis: Like many benzyl and acyl halides, this compound is susceptible to hydrolysis.[5] Reaction with ambient moisture or protic solvents will produce 3-fluoro-4-methoxybenzyl alcohol and corrosive hydrochloric acid (HCl) gas. The generated HCl can further catalyze decomposition.
-
Self-Condensation (Polymerization): Benzyl halides, particularly those activated by electron-donating groups, can undergo self-alkylation or polymerization over time, especially when heated or exposed to catalytic impurities. A documented case involving the closely related p-methoxybenzyl chloride resulted in an explosion after a stabilizer was inadvertently removed during transfer.[6] This underscores a critical, though low-probability, hazard. The loss of stabilizer allowed for slow decomposition, leading to a pressure buildup of HCl gas and subsequent explosive container failure.[6]
-
Thermal Decomposition: Heating can accelerate degradation, leading to the release of irritating and toxic vapors, including hydrogen chloride and hydrogen fluoride.[7][8]
Recommended Storage and Handling Protocols
Adherence to strict handling protocols is non-negotiable for ensuring both the integrity of the reagent and the safety of the researcher.
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8] Eyewash stations and safety showers must be readily accessible.[7][8]
-
Storage Conditions: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[9][10] It should be stored away from incompatible materials. Given its potential to be corrosive to metals, storage in the original container or a corrosion-resistant alternative is advised.[9][10]
-
Incompatible Materials: Avoid contact with water, moisture, strong bases, alcohols, and strong oxidizing agents.[5]
-
Spill Management: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite). Do not use combustible materials like cellulose-based absorbents.[5] Collect the spilled material into a suitable container for hazardous waste disposal.[11]
-
Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with all local, regional, and national regulations.[7]
Experimental Methodologies
The following section provides a generalized, self-validating protocol for a common synthetic transformation using this compound.
Protocol: N-Alkylation of a Secondary Amine
This procedure details the reaction of this compound with a generic secondary amine (e.g., morpholine) to form a tertiary amine.
Objective: To synthesize 4-((3-fluoro-4-methoxyphenyl)methyl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate, Hexanes, Brine, Sodium Sulfate (Na₂SO₄) for workup
-
Standard laboratory glassware, magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous potassium carbonate and anhydrous acetonitrile.
-
Addition of Reagents: Add morpholine to the stirred suspension, followed by a solution of this compound in a small amount of anhydrous acetonitrile. Causality: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving it to completion. Anhydrous conditions prevent hydrolysis of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting benzyl chloride is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Causality: The washing steps remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure tertiary amine.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS).
Caption: General Experimental Workflow.
Conclusion
This compound is a valuable and highly reactive chemical intermediate. Its utility is rooted in the facile displacement of the benzylic chloride, a reaction that is significantly promoted by the electron-donating methoxy substituent. However, this inherent reactivity also renders the compound sensitive to moisture and prone to degradation, demanding rigorous adherence to safe handling and storage protocols. By understanding the interplay of its structural features and implementing the methodologies outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.nl [fishersci.nl]
- 9. This compound | 351-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. This compound | 351-52-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. echemi.com [echemi.com]
An In-Depth Technical Guide to 3-Fluoro-4-methoxybenzyl Chloride: A Versatile Building Block in Modern Organic Synthesis
Abstract
3-Fluoro-4-methoxybenzyl chloride is a strategically-functionalized aromatic compound that has emerged as a pivotal building block in organic synthesis. Its unique electronic properties, imparted by the synergistic and sometimes opposing effects of a meta-fluoro and a para-methoxy group, render it a highly valuable synthon for introducing the 3-fluoro-4-methoxybenzyl moiety. This guide provides an in-depth analysis of its physicochemical properties, core reactivity, and synthetic utility. We will explore the mechanistic underpinnings of its reactions, detail its applications in medicinal chemistry and materials science, and provide a robust, field-proven experimental protocol for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Value of Substituted Benzyl Halides
In the landscape of drug discovery and fine chemical synthesis, the precise installation of functionalized aromatic moieties is a cornerstone of molecular design. Fluorine and methoxy groups, in particular, are frequently incorporated to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can influence solubility and serve as a key hydrogen bond acceptor.[1][2]
This compound (CAS No. 351-52-0) capitalizes on these benefits, offering a reactive "handle"—the chloromethyl group—for covalent attachment to a wide range of substrates.[1][3] It serves as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological and cardiovascular conditions, as well as in the development of modern agrochemicals and specialty polymers.[4][5] This guide delves into the fundamental chemistry that makes this reagent a powerful tool for synthetic innovation.
Physicochemical Properties
A clear understanding of a reagent's physical properties is critical for its safe and effective use in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 351-52-0 | [3][4][6] |
| Molecular Formula | C₈H₈ClFO | [3][4][6] |
| Molecular Weight | 174.6 g/mol | [3][4][6] |
| Appearance | White to orange/green powder or colorless to pale yellow liquid | [3][4] |
| Melting Point | 25 - 39 °C | [3][4] |
| Boiling Point | 62 °C @ 0.2 mmHg | [3][4] |
| Density | ~1.201 g/cm³ | [3] |
| Hazard Class | 8 (Corrosive) | [3] |
| UN Number | 3261 | [3] |
The Chemistry of this compound: A Mechanistic Perspective
Core Reactivity: The Benzylic Halide Advantage
The high reactivity of this compound stems from its identity as a primary benzylic halide. Such compounds are exceptionally prone to nucleophilic substitution reactions, proceeding readily through either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions.[7]
-
Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the reaction favors an Sₙ1 mechanism. The rate-determining step is the departure of the chloride ion to form a benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized across the aromatic ring.[8][9]
-
Sₙ2 Pathway: With strong nucleophiles and polar aprotic solvents, the Sₙ2 pathway is preferred. This involves a backside attack by the nucleophile on the electrophilic benzylic carbon, displacing the chloride ion in a single concerted step.[8]
The Electronic Influence of Fluoro and Methoxy Substituents
The true synthetic utility of this building block lies in the electronic modulation provided by its substituents.
-
Para-Methoxy Group: The methoxy group at the para-position is a powerful resonance electron-donating group (+R). This effect is paramount in stabilizing the benzylic carbocation intermediate formed during an Sₙ1 reaction, thereby accelerating this pathway. It directs the delocalized positive charge effectively, as illustrated below.
-
Meta-Fluoro Group: The fluorine atom at the meta-position exerts a strong electron-withdrawing effect through induction (-I) due to its high electronegativity. Being meta, its resonance effect is minimal. This inductive withdrawal destabilizes the carbocation intermediate to some extent, tempering the powerful activating effect of the methoxy group and subtly modulating the overall reactivity of the molecule.
This electronic push-pull relationship provides the molecule with a unique reactivity profile, distinct from simpler benzyl chlorides.
Caption: Sₙ1 mechanism showing carbocation formation and resonance delocalization.
Synthesis of the Building Block
While multiple routes exist, a common and logical pathway to this compound begins with a readily available precursor like 3-fluorotoluene. The synthesis involves sequential aromatic functionalization followed by side-chain chlorination.
Caption: Plausible synthetic workflow for this compound.
Synthetic Applications & Key Transformations
The primary utility of this compound is as a potent electrophile for alkylating a variety of nucleophiles. This reaction introduces the 3-fluoro-4-methoxybenzyl group, a valuable pharmacophore.
-
N-Alkylation: It readily reacts with primary and secondary amines, as well as nitrogen-containing heterocycles, to form the corresponding benzylamines. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).
-
O-Alkylation: Alcohols and phenols are efficiently converted to their corresponding benzyl ethers. This is often employed to protect hydroxyl groups or to synthesize ether-linked target molecules.
-
S-Alkylation: Thiols and thiophenols react smoothly to yield thioethers (sulfides), which are important structural motifs in various bioactive compounds.
-
C-Alkylation: Carbon-based nucleophiles, such as enolates derived from β-dicarbonyl compounds or organometallic reagents, can be alkylated to form new carbon-carbon bonds, enabling the construction of more complex molecular skeletons.
Detailed Experimental Protocol: A Representative N-Alkylation
This protocol describes a general, robust procedure for the N-alkylation of a primary amine.
Objective: To synthesize N-(3-Fluoro-4-methoxybenzyl)aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile (to make a ~0.2 M solution with respect to the limiting reagent). Begin vigorous stirring.
-
Causality: Anhydrous conditions prevent side reactions with water. K₂CO₃ is a mild base used to neutralize the HCl generated in situ and to deprotonate the amine, increasing its nucleophilicity.
-
-
Addition of Reagents: Add aniline (1.1 eq) to the stirring suspension, followed by a solution of this compound (1.0 eq) in a small amount of acetonitrile.
-
Causality: A slight excess of the amine ensures the complete consumption of the more valuable benzyl chloride.
-
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Causality: Heating accelerates the rate of this Sₙ2 reaction. TLC is essential for determining the point of completion, preventing degradation from prolonged heating.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Causality: The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to break emulsions and remove bulk water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-(3-Fluoro-4-methoxybenzyl)aniline.
Caption: Step-by-step experimental workflow for a typical N-alkylation reaction.
Safety Precautions & Handling
This compound is a hazardous and corrosive substance that requires careful handling to ensure laboratory safety.[3]
-
Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage.[10][11][12] It is a lachrymator.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11][13] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and moisture.[13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water systems.[10]
Conclusion
This compound stands out as a highly effective and versatile building block for modern organic synthesis. Its reactivity is well-defined by the principles of benzylic halides, while its electronic character is finely tuned by the interplay of its fluoro and methoxy substituents. This unique combination makes it an indispensable reagent for introducing a key pharmacophore into a wide range of molecules, driving innovation in medicinal chemistry, agrochemicals, and materials science. By understanding its mechanistic behavior and adhering to safe handling protocols, researchers can fully exploit the synthetic potential of this powerful compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 351-52-0,this compound | lookchem [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sparrow-chemical.com [sparrow-chemical.com]
- 6. scbt.com [scbt.com]
- 7. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]
- 8. quora.com [quora.com]
- 9. Benzyl chloride is more reactive than chlorobenzene towards nucleophilic substitution. Explain. [allen.in]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound | 351-52-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 13. fishersci.nl [fishersci.nl]
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 3-Fluoro-4-methoxybenzyl Chloride
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 3-Fluoro-4-methoxybenzyl chloride (CAS RN: 351-52-0). It is intended for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. The focus of this document is to pair procedural steps with the underlying scientific rationale, fostering a culture of safety and experimental integrity.
Compound Profile and Scientific Significance
This compound is a substituted benzyl chloride that serves as a critical building block in organic synthesis. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development. The presence of the fluorine atom and methoxy group on the benzene ring imparts unique electronic properties and metabolic stability to molecules synthesized from it, making it a valuable intermediate for creating complex and biologically active compounds. Researchers utilize this reagent to introduce the 3-fluoro-4-methoxybenzyl moiety, which can be a key pharmacophore in drugs targeting a range of conditions, including neurological and cardiovascular diseases. Given its reactivity and role as a chloromethylating agent, a thorough understanding of its properties and associated hazards is paramount for its safe and effective use.
Physicochemical Data
A clear understanding of the compound's physical properties is the foundation of a sound risk assessment.
| Property | Value | Source |
| CAS Number | 351-52-0 | [1][2] |
| Molecular Formula | C₈H₈ClFO | [1] |
| Molecular Weight | 174.6 g/mol | [1] |
| Appearance | White to orange to green powder to lump | [3] |
| Melting Point | 25 °C | |
| Boiling Point | 62 °C / 0.2 mmHg |
Hazard Analysis and Risk Mitigation
This compound is classified as a hazardous substance, primarily due to its corrosive nature and reactivity.[3][4][5] Like many benzyl chlorides, it is a lachrymator, meaning it is an irritant that causes tearing of the eyes.[6]
Health Hazards
The primary health risks are associated with its corrosive properties.
-
Skin Corrosion/Burns: The compound is designated as causing severe skin burns and eye damage.[3][4][5] Contact with the skin will lead to immediate irritation and potential chemical burns. The causality stems from the reactivity of the benzylic chloride, which can react with water and nucleophiles present in biological tissues, leading to cellular damage.
-
Serious Eye Damage: Direct contact with the eyes can cause severe, potentially irreversible damage.[5] The corrosive nature of the chemical necessitates immediate and thorough irrigation if exposure occurs.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[7] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Reactivity and Chemical Hazards
-
Hydrolysis: Benzyl chlorides are known to hydrolyze in the presence of water to form the corresponding benzyl alcohol and hydrochloric acid.[8] This reaction can be slow, but the generation of HCl gas can create a corrosive atmosphere within a storage container and lead to pressure buildup.
-
Corrosivity to Metals: The compound is listed as potentially corrosive to metals.[3] This is likely due to the slow release of HCl upon contact with moisture. Therefore, storage in appropriate containers is critical.[3] It is incompatible with most common metals except for nickel and lead.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[9][10] Benzyl chlorides can undergo vigorous or violent reactions with these substances.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood.[7] This is the primary engineering control to prevent inhalation of dust or vapors and to contain any potential spills.
-
Eyewash Stations and Safety Showers: Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[7][11] Immediate access is critical in the event of accidental exposure.
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory when handling this compound:
| PPE Category | Specification and Rationale |
| Eye and Face Protection | Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should also be worn to protect the entire face from splashes.[7] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for benzyl chlorides. Change gloves immediately if they become contaminated. |
| Skin and Body Protection | A lab coat is required. For larger quantities or tasks with a higher risk of splashing, wear impervious clothing, such as a chemically resistant apron or suit, to prevent skin exposure.[12] |
| Respiratory Protection | If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[7] This is typically not required if work is performed within a properly functioning fume hood. |
Standard Operating Procedures for Safe Handling
Adherence to a standardized workflow minimizes the risk of exposure and accidents. The following protocol outlines the key steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Storage and Incompatibility
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.
-
General Storage Conditions: Store in a cool, dry, and well-ventilated area.[12] The storage area should be designated for corrosive materials.
-
Moisture Sensitivity: The compound is moisture-sensitive.[7][11] Store in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and the formation of HCl.
-
Container Type: Store in the original container.[3] If transferring, use glass containers with Teflon-lined caps or other corrosive-resistant containers.[3][8] Do not use aluminum or galvanized containers.[13]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[7]
Table of Incompatibilities
| Incompatible Material | Rationale for Avoidance | Source |
| Water/Moisture | Hydrolyzes to form corrosive hydrogen chloride gas. | [8][12] |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. | [9][12] |
| Strong Bases | Can promote rapid decomposition and hydrolysis. | [14] |
| Most Common Metals | Corrosive, especially in the presence of moisture. Can cause polymerization. | [9][12][15] |
| Alcohols, Amines | Can react exothermically with the benzyl chloride. | [14] |
Spill Management and Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]
-
Skin Contact: Take off immediately all contaminated clothing.[7] Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[7][11] Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[7] Call a physician or poison control center immediately.
-
Ingestion: Rinse mouth with water.[5] Do NOT induce vomiting.[5][7] Never give anything by mouth to an unconscious person.[5][11] Seek immediate medical attention.
Spill Response Protocol
The response to a spill depends on its scale. For any spill, ensure the area is evacuated except for trained response personnel wearing appropriate PPE.
Caption: Decision tree for responding to a chemical spill.
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: this compound and materials contaminated with it must be treated as hazardous waste.[7]
-
Containers: Dispose of waste in designated, properly labeled, and sealed containers. Do not mix with incompatible waste streams.
-
Procedure: Waste disposal should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7] Do not discharge to sewer systems.[4]
References
- 1. scbt.com [scbt.com]
- 2. This compound | 351-52-0 [chemicalbook.com]
- 3. This compound | 351-52-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. nj.gov [nj.gov]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. fishersci.nl [fishersci.nl]
- 12. saferack.com [saferack.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzyl chloride [cdc.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives Using 3-Fluoro-4-methoxybenzyl Chloride
Introduction: The Strategic Importance of the 3-Fluoro-4-methoxybenzyl Moiety in Modern Chemistry
3-Fluoro-4-methoxybenzyl chloride is a versatile and highly valued building block in the realms of pharmaceutical and agrochemical research, as well as in materials science.[1] Its unique electronic properties, conferred by the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the benzene ring, modulate the reactivity of the benzylic chloride and impart desirable characteristics to the resulting derivatives.[1] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the methoxy group can be a key site for interaction with biological targets or a handle for further chemical modification.[1] This guide provides detailed protocols for the synthesis of various derivatives from this compound, focusing on nucleophilic substitution and Friedel-Crafts alkylation reactions, offering researchers a practical resource for harnessing the synthetic potential of this important intermediate.
Core Synthetic Strategies: A Mechanistic Overview
The primary routes for derivatization of this compound hinge on the reactivity of the benzylic chloride. This functional group is an excellent electrophile, readily participating in two main classes of reactions:
-
Nucleophilic Substitution (SN2): The electron-deficient benzylic carbon is susceptible to attack by a wide range of nucleophiles, including alcohols, phenols, amines, and thiols. This reaction proceeds via a concerted SN2 mechanism, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The choice of base and solvent is critical to deprotonate the nucleophile and facilitate the reaction while minimizing side reactions.
-
Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst, this compound can act as an electrophile in an electrophilic aromatic substitution reaction with another aromatic ring.[2] The Lewis acid, such as aluminum chloride (AlCl₃), promotes the formation of a benzylic carbocation, which is then attacked by the electron-rich aromatic substrate.[3][4][5]
Below, we present detailed, step-by-step protocols for the synthesis of representative ether, amine, and biaryl derivatives, grounded in established chemical principles.
Protocol 1: Synthesis of Aryl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[6] In this protocol, a phenol is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to displace the chloride from this compound.
Rationale:
The choice of a moderately strong base such as potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the phenol to the more nucleophilic phenoxide but is not so strong as to cause unwanted side reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 reaction. The reaction is heated to increase the rate of reaction.
Experimental Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, 0.5 M).
-
Addition of Electrophile: To the stirred suspension, add this compound (1.1 eq.) at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl ether.
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Mild base, minimizes side reactions. |
| Solvent | Anhydrous DMF | Polar aprotic, facilitates SN2 reaction. |
| Temperature | 80 °C | Increases reaction rate. |
| Monitoring | TLC | To determine reaction completion. |
Protocol 2: Synthesis of Secondary Amines via N-Alkylation
The N-alkylation of primary or secondary amines with this compound provides a direct route to the corresponding secondary or tertiary amines.[7][8] This reaction is a cornerstone of medicinal chemistry for the construction of amine-containing drug candidates.
Rationale:
A non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the hydrochloric acid (HCl) generated during the reaction without competing with the amine nucleophile. A polar aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM) is suitable for this transformation. The reaction is often performed at room temperature, but gentle heating can be applied to accelerate the reaction with less reactive amines.
Experimental Workflow:
Caption: Workflow for N-Alkylation of Amines.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous acetonitrile (0.5 M).
-
Addition of Electrophile: Add a solution of this compound (1.05 eq.) in anhydrous acetonitrile dropwise to the stirred amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.
| Parameter | Condition | Rationale |
| Base | Triethylamine (Et₃N) | Non-nucleophilic, scavenges HCl. |
| Solvent | Anhydrous Acetonitrile (ACN) | Polar aprotic, good solubility for reactants. |
| Temperature | Room Temperature | Sufficient for most amines, minimizes side reactions. |
| Monitoring | TLC / LC-MS | To track the consumption of starting materials. |
Protocol 3: Friedel-Crafts Alkylation of Aromatic Compounds
The Friedel-Crafts alkylation allows for the formation of a new carbon-carbon bond between the 3-fluoro-4-methoxybenzyl group and an aromatic ring.[2] This reaction is a powerful tool for the synthesis of complex biaryl methane derivatives.
Rationale:
A strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is required to generate the electrophilic benzylic carbocation.[5] The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid reaction with the solvent. The reaction is often run at low temperatures to control the reactivity and minimize side reactions such as polyalkylation.
Experimental Workflow:
Caption: Workflow for Friedel-Crafts Alkylation.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.5 eq.) and anhydrous dichloromethane (DCM, 0.5 M). Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Carefully add aluminum chloride (AlCl₃, 1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by gas chromatography (GC) or LC-MS.
-
Work-up: Carefully quench the reaction by pouring the mixture into a flask containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated aromatic compound.
| Parameter | Condition | Rationale |
| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid, generates carbocation. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, non-reactive solvent. |
| Temperature | 0 °C to Room Temperature | Controls reactivity, minimizes side reactions. |
| Monitoring | GC / LC-MS | To track product formation and starting material consumption. |
Conclusion
This compound is a powerful synthetic intermediate that provides access to a diverse range of chemical entities with potential applications in drug discovery and materials science. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthesis of novel derivatives. As with any chemical synthesis, careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Phenol ether - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The 3-Fluoro-4-methoxybenzyl (FMB) Group: A Strategic Asset for the Protection of Alcohols and Amines in Complex Synthesis
Introduction: Navigating the Orthogonality Landscape in Protecting Group Chemistry
In the intricate world of multi-step organic synthesis, the strategic deployment of protecting groups is a critical determinant of success. The ability to mask the reactivity of a functional group, perform transformations elsewhere in the molecule, and then cleanly remove the protective moiety is a fundamental tenet of modern synthetic chemistry. Within the family of benzyl-type protecting groups, the p-methoxybenzyl (PMB) group is a well-established workhorse, prized for its relative stability and facile cleavage under oxidative or acidic conditions. However, the demands of increasingly complex molecular architectures necessitate a more nuanced toolkit, particularly with respect to orthogonal deprotection strategies.
This guide introduces the 3-fluoro-4-methoxybenzyl (FMB) group, a valuable analogue of the PMB group, and its activating agent, 3-fluoro-4-methoxybenzyl chloride (FMB-Cl). The strategic introduction of a fluorine atom at the 3-position of the benzyl ring subtly modulates the electronic properties of the protecting group, enhancing its stability towards certain cleavage conditions. This key difference creates an opportunity for selective deprotection, allowing for the removal of a PMB group in the presence of an FMB group. For researchers, scientists, and drug development professionals, mastering the application of the FMB group unlocks a higher level of control in the synthesis of complex molecules bearing multiple hydroxyl or amino functionalities.
The FMB Advantage: Enhanced Stability and Orthogonal Deprotection
The primary advantage of the FMB group over the conventional PMB group lies in its increased stability towards oxidative cleavage agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring towards oxidation, making the FMB ether significantly more robust under conditions that readily cleave a PMB ether. This differential reactivity is the cornerstone of an elegant orthogonal protection strategy, as demonstrated in the synthesis of complex oligosaccharides.[1]
This enhanced stability does not, however, render the FMB group difficult to remove. It can still be efficiently cleaved under standard acidic conditions or via catalytic hydrogenolysis, ensuring its versatility as a protecting group.
Protection of Alcohols and Amines with FMB-Cl: Detailed Protocols
The introduction of the FMB group onto an alcohol or amine typically follows a standard Williamson ether synthesis or a related nucleophilic substitution pathway.
Protocol 1: Protection of Primary and Secondary Alcohols
This protocol describes the general procedure for the formation of an FMB ether from an alcohol and this compound.
Workflow for Alcohol Protection
Caption: General workflow for the FMB protection of alcohols.
Materials:
-
Alcohol substrate (1.0 eq)
-
This compound (FMB-Cl) (1.1 - 1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.5 eq)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-4-methoxybenzyl ether.
| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Primary Alcohol | NaH | DMF | 0 to RT | 4-8 | 85-95 | [1] |
| Secondary Alcohol | NaH | DMF/THF | 0 to RT | 6-16 | 80-90 | [1] |
Expert Insights: The use of sodium hydride is a robust method for deprotonating a wide range of alcohols. For more sensitive substrates, weaker bases such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile can be employed, though this may require elevated temperatures and longer reaction times. The choice of solvent can also be critical; DMF is generally excellent for solvating the alkoxide, but THF can be a suitable alternative.
Protocol 2: Protection of Primary and Secondary Amines
This protocol outlines a general method for the N-benzylation of primary and secondary amines using FMB-Cl.
Workflow for Amine Protection
Caption: General workflow for the FMB protection of amines.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (FMB-Cl) (1.1 - 2.2 eq, depending on mono- or di-alkylation)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous acetonitrile (CH₃CN) or dichloromethane (DCM)
-
Water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the amine (1.0 eq) in acetonitrile or DCM, add the base (K₂CO₃ or Et₃N, 2.0-3.0 eq).
-
Add this compound (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation of primary amines).
-
Stir the reaction mixture at room temperature or at reflux until the starting material is consumed, as monitored by TLC.
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | K₂CO₃ | CH₃CN | Reflux | 6-12 | 80-90 |
| Secondary Amine | Et₃N | DCM | RT | 4-10 | 85-95 |
Expert Insights: For primary amines, controlling the stoichiometry of FMB-Cl is crucial to achieve selective mono- or di-alkylation. Using a slight excess of the amine can favor mono-alkylation. The choice of base and solvent can also influence the outcome. A weaker, heterogeneous base like K₂CO₃ is often preferred to minimize side reactions.
Deprotection of the FMB Group: A Trifecta of Cleavage Strategies
The versatility of the FMB group is further underscored by the multiple methods available for its removal. The choice of deprotection strategy will depend on the overall synthetic route and the stability of other functional groups within the molecule.
Protocol 3: Oxidative Deprotection (Orthogonal to PMB)
As previously highlighted, the FMB group exhibits enhanced stability to oxidative cleavage compared to the PMB group. This allows for the selective deprotection of a PMB ether in the presence of an FMB ether.
Workflow for Orthogonal Deprotection
Caption: Selective cleavage of a PMB group in the presence of an FMB group.
Materials:
-
Substrate containing both PMB and FMB ethers (1.0 eq)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 - 1.5 eq per PMB group)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the substrate (1.0 eq) in a mixture of DCM and water (typically 18:1 v/v).
-
Add DDQ (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture and monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography to isolate the FMB-protected alcohol.
Under these conditions, the FMB ether remains intact, demonstrating the orthogonality of this protecting group pairing.[1]
Protocol 4: Acid-Catalyzed Deprotection
The FMB group can be readily cleaved under acidic conditions, similar to the PMB group. Trifluoroacetic acid (TFA) is a commonly used reagent for this transformation.
Materials:
-
FMB-protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the FMB-protected substrate in DCM.
-
Add TFA (typically 10-50% v/v) to the solution at room temperature. The concentration of TFA and reaction time will depend on the lability of the FMB group in the specific substrate.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual TFA.
-
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or aqueous workup with a mild base).
| Reagent | Solvent | Temperature (°C) | Time (h) | Notes |
| TFA | DCM | RT | 0.5 - 4 | Scavengers like anisole or triethylsilane can be added for sensitive substrates. |
Expert Insights: The electron-withdrawing fluorine atom may slightly increase the stability of the FMB group towards acid compared to the PMB group, potentially requiring slightly harsher conditions or longer reaction times for complete cleavage. This can be advantageous for achieving selectivity if other, more acid-labile groups are present.
Protocol 5: Deprotection by Catalytic Hydrogenolysis
Like other benzyl-type protecting groups, the FMB group can be removed by catalytic hydrogenolysis, which is a mild and efficient method for substrates that do not contain other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Materials:
-
FMB-protected substrate (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
Procedure (using H₂ gas):
-
Dissolve the FMB-protected substrate in a suitable solvent in a flask equipped for hydrogenation.
-
Carefully add Pd/C (typically 10-20% by weight of the substrate).
-
Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the deprotected product, which can be further purified if necessary.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) |
| 10% Pd/C | H₂ (1 atm) | MeOH | RT | 2-12 |
| 10% Pd/C | Ammonium formate | MeOH | Reflux | 1-4 |
Expert Insights: Catalytic transfer hydrogenolysis using ammonium formate as the hydrogen donor is a convenient alternative to using hydrogen gas and can sometimes offer different selectivity. The efficiency of hydrogenolysis can be affected by the presence of sulfur-containing functional groups, which can poison the catalyst.
Conclusion: Integrating the FMB Group into Your Synthetic Strategy
The 3-fluoro-4-methoxybenzyl group is a powerful addition to the synthetic chemist's toolkit. Its key feature—enhanced stability to oxidative cleavage compared to the PMB group—provides a valuable handle for achieving orthogonal deprotection in complex syntheses. Coupled with its reliable removal under acidic or hydrogenolytic conditions, the FMB group offers a blend of stability and versatility. By understanding the principles and protocols outlined in this guide, researchers can confidently employ the FMB protecting group to navigate challenging synthetic pathways and efficiently construct complex molecular targets.
References
Application Notes and Protocols for N-Alkylation of Heterocyclic Compounds with 3-Fluoro-4-methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylation in Medicinal Chemistry
N-alkylation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. The introduction of alkyl groups onto the nitrogen atoms of heterocyclic rings profoundly influences the physicochemical and pharmacological properties of a molecule. This strategic modification can enhance metabolic stability, modulate lipophilicity, improve receptor binding affinity, and ultimately, fine-tune the therapeutic efficacy of a drug candidate. The 3-fluoro-4-methoxybenzyl moiety is a particularly interesting substituent. The presence of a fluorine atom can enhance binding affinity and improve metabolic stability, while the methoxy group can modulate solubility and electronic properties. This application note provides a comprehensive guide to the N-alkylation of common heterocyclic compounds—imidazole, pyrazole, and 1,2,4-triazole—using 3-fluoro-4-methoxybenzyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the characterization of the resulting products.
Reaction Mechanism: A Classic SN2 Transformation
The N-alkylation of heterocyclic compounds with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] In this concerted mechanism, the nucleophilic nitrogen atom of the heterocyclic ring attacks the electrophilic benzylic carbon of this compound, leading to the simultaneous displacement of the chloride leaving group. The reaction is typically facilitated by a base, which deprotonates the N-H bond of the heterocycle, thereby increasing its nucleophilicity and accelerating the reaction rate.
The choice of base is critical and depends on the acidity of the heterocyclic proton. For relatively acidic heterocycles like imidazole and triazole, a mild inorganic base such as potassium carbonate is often sufficient.[2][3] For less acidic heterocycles, a stronger base may be required. The reaction is also influenced by the solvent, with polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) being preferred as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.
The presence of the fluoro and methoxy substituents on the benzyl chloride can influence its reactivity. The methoxy group is electron-donating, which can slightly decrease the electrophilicity of the benzylic carbon. Conversely, the fluorine atom is electron-withdrawing, which can increase the electrophilicity. The net effect of these competing electronic influences on the reaction rate is generally modest, and the reaction proceeds efficiently under standard N-alkylation conditions.
Experimental Protocols
Safety Precautions
This compound is a corrosive and lachrymatory compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
General Procedure for N-Alkylation
This general procedure can be adapted for the N-alkylation of various heterocyclic compounds with this compound.
Materials:
-
Heterocyclic compound (e.g., imidazole, pyrazole, 1,2,4-triazole)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the heterocyclic compound (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to achieve a concentration of the heterocyclic compound of approximately 0.2-0.5 M.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Then, add a solution of this compound (1.1 equivalents) in a minimal amount of the reaction solvent dropwise to the stirred suspension.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated heterocyclic compound.
Illustrative Workflow for N-Alkylation
Caption: A generalized workflow for the N-alkylation of heterocyclic compounds.
Data Presentation: Representative Examples and Expected Outcomes
The following table summarizes the expected products and provides representative reaction conditions for the N-alkylation of imidazole, pyrazole, and 1,2,4-triazole with this compound. Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
| Heterocycle | Product | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Imidazole | 1-(3-Fluoro-4-methoxybenzyl)-1H-imidazole | K₂CO₃ | ACN | 60 | 4-8 | 85-95 |
| Pyrazole | 1-(3-Fluoro-4-methoxybenzyl)-1H-pyrazole | K₂CO₃ | DMF | 80 | 6-12 | 80-90 |
| 1,2,4-Triazole | 1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,4-triazole* | K₂CO₃ | DMF | 80 | 8-16 | 75-85 |
*Note: N-alkylation of unsymmetrical 1,2,4-triazole can potentially yield a mixture of N1 and N4 isomers. The N1 isomer is generally the major product under these conditions.
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated products can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most characteristic signal in the ¹H NMR spectrum of the product is a singlet corresponding to the benzylic protons (-CH₂-), typically appearing in the range of δ 5.0-5.5 ppm. The aromatic protons of the 3-fluoro-4-methoxybenzyl group will show a characteristic splitting pattern, and the protons of the heterocyclic ring will also be present in the aromatic region. The methoxy group will appear as a singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: The benzylic carbon will appear as a distinct signal in the range of δ 50-60 ppm. The aromatic carbons of both the benzyl and heterocyclic rings will be observed in the downfield region (δ 110-160 ppm). The carbon of the methoxy group will be found around δ 55-60 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry can be used to confirm the molecular weight of the product. The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Conclusion
The N-alkylation of heterocyclic compounds with this compound is a robust and efficient method for the synthesis of novel substituted heterocycles with potential applications in drug discovery and development. The protocols outlined in this application note provide a solid foundation for researchers to successfully perform this transformation. Careful attention to reaction conditions, appropriate work-up, and thorough characterization are essential for obtaining the desired products in high purity and yield.
References
Topic: O-alkylation of Phenols with 3-Fluoro-4-methoxybenzyl chloride
An Application Guide for the Synthesis of Aryl Ethers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the O-alkylation of phenols using 3-Fluoro-4-methoxybenzyl chloride. This reaction, a specific application of the Williamson ether synthesis, is fundamental for constructing the aryl ether linkage, a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. We delve into the underlying SN2 reaction mechanism, explore the critical parameters influencing reaction outcomes—such as base, solvent, and temperature—and present two robust, step-by-step protocols for practical laboratory execution. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile transformation.
Introduction: The Significance of Aryl Ether Synthesis
The formation of an ether bond to an aromatic ring (O-alkylation) is a cornerstone transformation in modern organic synthesis. The resulting aryl ethers are prevalent in a vast array of biologically active molecules and advanced materials. The specific electrophile, this compound, is a valuable building block, introducing a substituted benzyl group that can impart unique pharmacological or material properties.[1] Its fluorine and methoxy substituents can modulate factors such as metabolic stability, binding affinity, and lipophilicity.
The most reliable and widely employed method for this transformation is the Williamson ether synthesis.[2][3] This reaction involves the deprotonation of a phenol to form a highly nucleophilic phenoxide, which then displaces a halide from an alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction.[2][4] This guide will provide the scientific rationale and practical steps required to successfully perform this reaction.
Scientific Rationale and Mechanistic Insights
The O-alkylation of a phenol with an alkyl halide proceeds via the SN2 mechanism, which can be dissected into two primary steps.
Step 1: Deprotonation of the Phenol The reaction is initiated by the deprotonation of the acidic phenolic proton by a suitable base. This generates a phenoxide anion, a potent nucleophile, and the conjugate acid of the base.[5] The choice of base is critical; for phenols, which are significantly more acidic than aliphatic alcohols, relatively weak inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[6][7] Stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can also be used to ensure complete and rapid deprotonation.[8]
Step 2: Nucleophilic Attack and Displacement The resulting phenoxide anion attacks the electrophilic benzylic carbon of this compound. This nucleophilic attack occurs from the backside relative to the carbon-chlorine bond, leading to the displacement of the chloride leaving group and the formation of the new C-O ether bond in a single, concerted step.[2][5]
Caption: The two-step mechanism of the Williamson ether synthesis.
Critical Reaction Parameters
The success and selectivity of the O-alkylation are governed by several interconnected factors:
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are the preferred media for this reaction.[2][6] These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the desired SN2 reaction. Protic solvents (e.g., ethanol, water) are generally avoided as they can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and potentially promoting competitive C-alkylation.[9]
-
Base Selection: The choice of base depends on the acidity of the specific phenol. While K₂CO₃ is a cost-effective and common choice, stronger bases like NaH may be required for less acidic or sterically hindered phenols to drive the initial deprotonation to completion.[8]
-
Temperature: Typical reaction temperatures range from ambient to 80-100 °C.[2][3] Higher temperatures increase the reaction rate but can also promote side reactions. The optimal temperature must be determined empirically for each substrate combination.
-
Side Reactions: The primary competing pathway is C-alkylation, where the phenoxide acts as an ambident nucleophile and attacks the electrophile via the aromatic ring.[9] O-alkylation is kinetically favored and is the dominant pathway under the recommended polar aprotic solvent conditions.[8][9]
Alternative Methodology: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener and often more practical alternative to using anhydrous polar aprotic solvents.[10][11] In a PTC system, the reaction occurs in a biphasic mixture, typically an aqueous solution of a strong base (e.g., NaOH) and an immiscible organic solvent (e.g., toluene). A catalytic amount of a phase-transfer agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the benzyl chloride.[12][13] This method obviates the need for expensive and hazardous anhydrous solvents.[11]
Experimental Protocols & Workflows
Safety First: this compound is a corrosive lachrymator and should be handled with extreme care in a certified chemical fume hood.[14] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. DMF is a reproductive toxin and should also be handled in a fume hood.
General Experimental Workflow
The overall process for the synthesis, regardless of the specific protocol, follows a consistent workflow from reaction setup to product isolation and characterization.
Caption: General workflow for O-alkylation of phenols.
Protocol 1: Standard Conditions using Potassium Carbonate in DMF
This protocol is a robust and widely applicable method for the O-alkylation of a variety of phenols.
Materials and Equipment
| Reagent / Equipment | Purpose |
| Substituted Phenol | Nucleophile Precursor |
| This compound | Electrophile / Alkylating Agent |
| Potassium Carbonate (K₂CO₃), fine powder | Base |
| N,N-Dimethylformamide (DMF), anhydrous | Solvent |
| Round-bottom flask | Reaction Vessel |
| Magnetic stirrer and stir bar | Agitation |
| Heating mantle / Oil bath | Temperature Control |
| Condenser | Prevent Solvent Loss |
| TLC plates, Ethyl Acetate, Hexanes | Reaction Monitoring |
| Ethyl Acetate (EtOAc) | Extraction Solvent |
| Saturated NaCl solution (Brine) | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Rotary Evaporator | Solvent Removal |
| Silica Gel | Stationary Phase for Chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (approx. 0.2 M concentration relative to the phenol).
-
Addition of Electrophile: Stir the suspension at room temperature for 10 minutes, then add this compound (1.1 eq.) to the mixture.
-
Heating and Monitoring: Affix a condenser to the flask and heat the reaction mixture to 80 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The volume of water should be approximately 5-10 times the volume of DMF used.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with saturated brine to remove residual DMF and inorganic salts.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl ether product.
Protocol 2: Phase-Transfer Catalysis (PTC) Conditions
This protocol is an excellent alternative that avoids anhydrous polar aprotic solvents.
Materials and Equipment
| Reagent / Equipment | Purpose |
| Substituted Phenol | Nucleophile Precursor |
| This compound | Electrophile / Alkylating Agent |
| Sodium Hydroxide (NaOH) | Base |
| Toluene | Organic Solvent |
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst |
| Round-bottom flask | Reaction Vessel |
| Magnetic stirrer and stir bar | Vigorous Agitation |
| Heating mantle / Oil bath | Temperature Control |
| Condenser | Prevent Solvent Loss |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add the phenol (1.0 eq.), toluene, a 20% aqueous solution of NaOH, and tetrabutylammonium bromide (0.05-0.10 eq.).
-
Addition of Electrophile: Add this compound (1.1 eq.) to the biphasic mixture.
-
Heating and Monitoring: Heat the mixture to 70-80 °C with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Phase Separation: Remove the lower aqueous layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1.
Expected Results and Troubleshooting
The yield of the O-alkylation reaction is generally high, though it can be dependent on the electronic and steric properties of the phenol substrate.
Table 1: Hypothetical Results for O-alkylation with Various Phenols
| Phenol Substrate | Base/Solvent System | Approx. Time (h) | Expected Yield (%) |
| Phenol | K₂CO₃ / DMF | 3 | 90-95% |
| 4-Cyanophenol | K₂CO₃ / DMF | 2 | >95% |
| 4-Methoxyphenol | K₂CO₃ / DMF | 6 | 85-90% |
| 2,6-Dimethylphenol | NaH / DMF | 8 | 70-80% |
| Phenol | NaOH / Toluene / TBAB | 4 | 88-93% |
Note: Electron-withdrawing groups on the phenol (e.g., 4-cyanophenol) increase its acidity, accelerating deprotonation and the overall reaction. Electron-donating groups and steric hindrance can slow the reaction.
Product Characterization
Successful synthesis of the desired aryl ether can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Look for the disappearance of the broad phenolic -OH signal and the appearance of a characteristic singlet for the benzylic protons (Ar-O-CH₂ -Ar') typically between 4.8-5.2 ppm.[15]
-
¹³C NMR: The benzylic carbon signal will appear around 70 ppm.
-
IR Spectroscopy: The broad O-H stretching band (around 3300-3500 cm⁻¹) of the starting phenol will be absent in the product spectrum.[16][17]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently strong or old base. 2. Presence of water in reagents/solvent. 3. Low reaction temperature. | 1. Use a stronger base (e.g., NaH) or freshly ground K₂CO₃. 2. Use anhydrous solvent; dry reagents if necessary. 3. Increase the reaction temperature in 10 °C increments. |
| Formation of C-alkylated Byproduct | 1. Use of a protic or less polar solvent. 2. High reaction temperature. | 1. Switch to a high-polarity aprotic solvent like DMF or DMSO.[9] 2. Attempt the reaction at a lower temperature for a longer duration. |
| Reaction Stalls | 1. Deactivation of the alkylating agent. 2. Poor solubility of the phenoxide salt. | 1. Add a catalytic amount of sodium or potassium iodide (NaI/KI) to perform an in situ Finkelstein reaction, generating the more reactive benzyl iodide.[3] 2. Ensure vigorous stirring; consider switching to a solvent that better solubilizes the intermediate salt (e.g., DMSO). |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jetir.org [jetir.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
Application Notes & Protocols: A Guide to Williamson Ether Synthesis Utilizing 3-Fluoro-4-methoxybenzyl Chloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Williamson ether synthesis, with a specific focus on the use of 3-Fluoro-4-methoxybenzyl chloride as an electrophile. This document delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses the significance of this synthetic strategy in modern chemical research.
Introduction: The Strategic Importance of Ether Linkages and Fluorinated Motifs
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for constructing ether linkages.[1][2][3] This SN2 reaction, involving the reaction of an alkoxide with an alkyl halide, is fundamental in the synthesis of a vast array of chemical entities, from industrial solvents to complex, biologically active molecules.[1][4][5]
The subject of this guide, this compound, is a particularly valuable building block in contemporary drug discovery and materials science.[6] The incorporation of fluorine into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a prized feature in pharmaceutical development.[7] The methoxybenzyl group, in turn, is a common structural motif and can also serve as a protecting group in multi-step syntheses.[8] Consequently, the ability to efficiently form ether linkages with this fluorinated benzyl halide is of significant interest.
Mechanistic Insights: The SN2 Pathway and Competing Reactions
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][9] In this concerted process, the nucleophilic alkoxide ion attacks the electrophilic carbon of the alkyl halide from the backside, leading to inversion of stereochemistry if the carbon is chiral.[4] The reaction rate is dependent on the concentration of both the alkoxide and the alkyl halide.
This compound is an excellent substrate for SN2 reactions. As a primary benzylic halide, the carbon bearing the leaving group (chloride) is relatively unhindered, and the benzylic position enhances reactivity.[10][11][12]
Key Mechanistic Considerations:
-
Nucleophile Strength: The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often employed for this purpose.[4][9][13] For phenols or more acidic alcohols, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be sufficient.[3][13]
-
Substrate Steric Hindrance: The SN2 mechanism is sensitive to steric hindrance. Primary alkyl halides, like our benzyl chloride substrate, are ideal.[4][9] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination (E2).[4][14]
-
Leaving Group Ability: A good leaving group is crucial for the SN2 reaction. Halides (I > Br > Cl) and sulfonates (e.g., tosylates, mesylates) are commonly used.[2][4]
-
Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they solvate the cation of the alkoxide salt, leaving the "naked" and highly reactive alkoxide anion.[1] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[1]
-
Side Reactions: The primary competing reaction is E2 elimination, especially with sterically hindered substrates or at higher temperatures.[1][14] Since this compound is a primary halide, E2 elimination is generally not a major concern under typical Williamson conditions.
Reaction Scheme:
Caption: General workflow of the Williamson ether synthesis.
Experimental Protocol: Synthesis of a 3-Fluoro-4-methoxybenzyl Ether
This protocol outlines a general procedure for the synthesis of an ether from an alcohol and this compound. The quantities can be scaled as needed, with appropriate adjustments to reaction time and solvent volumes.
Materials and Reagents:
-
Alcohol (R-OH)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Alkoxide Formation:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
-
SN2 Reaction:
-
Cool the alkoxide solution back to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typical reaction temperatures range from room temperature to 50-100 °C, depending on the reactivity of the alcohol.[1][5]
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or ethyl acetate).
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with water, then with brine.[15]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[15]
-
Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Alternative Protocols and Considerations
Phase Transfer Catalysis (PTC):
For reactions where the alcohol is a phenol or for large-scale syntheses, phase transfer catalysis offers a milder and often more efficient alternative.[1][16][17] A phase transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, facilitates the transfer of the alkoxide from an aqueous or solid phase into the organic phase where the benzyl chloride resides.[1][18] This method avoids the need for strictly anhydrous conditions and strong, hazardous bases like NaH.[16][17]
Choice of Base:
| Base | Substrate Compatibility | Typical Solvent | Notes |
| NaH, KH | Unactivated aliphatic alcohols | THF, DMF | Highly reactive, requires anhydrous conditions.[4][13] |
| K₂CO₃, Cs₂CO₃ | Phenols, activated alcohols | Acetonitrile, DMF | Milder, easier to handle.[13][15] |
| NaOH, KOH | Phenols, some primary alcohols (often with PTC) | H₂O/Organic | Used in phase transfer catalysis systems.[1] |
| Ag₂O | Alcohols, especially sugars | DMF | Mild, avoids pre-formation of the alkoxide.[19] |
Troubleshooting and Optimization
-
Low Yield:
-
Ensure anhydrous conditions, as water will quench the alkoxide.
-
Verify the quality of the NaH.
-
Increase reaction temperature or time, but monitor for potential side products.
-
Consider a more reactive halide (e.g., 3-Fluoro-4-methoxybenzyl bromide or iodide), though chlorides are often more cost-effective and stable.
-
-
Formation of Side Products:
-
If elimination is observed (unlikely with this primary halide), use a less sterically hindered base or lower the reaction temperature.
-
If C-alkylation is a concern with phenoxide nucleophiles, solvent choice can influence the O- vs. C-alkylation ratio.[13]
-
Conclusion
The Williamson ether synthesis using this compound is a robust and highly valuable transformation for accessing molecules with significant potential in pharmaceutical and materials science applications. By understanding the SN2 mechanism, carefully selecting reagents and conditions, and employing meticulous experimental technique, researchers can effectively utilize this reaction to construct desired ether linkages with high efficiency. The protocols and considerations outlined in these notes serve as a comprehensive starting point for the successful application of this important synthetic method.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. quora.com [quora.com]
- 11. glasp.co [glasp.co]
- 12. m.youtube.com [m.youtube.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Nucleophilic Substitution of 3-Fluoro-4-methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxybenzyl chloride is a versatile building block in organic synthesis, particularly valued in pharmaceutical and agrochemical research.[1] Its unique electronic properties, arising from the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group, significantly influence its reactivity towards nucleophiles. This guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution of this important substrate, offering detailed protocols and mechanistic insights to enable researchers to harness its synthetic potential effectively. The strategic placement of the fluoro and methoxy groups can critically impact the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredients (APIs).[2]
Mechanistic Considerations: The SN1 vs. SN2 Dichotomy
Nucleophilic substitution at a benzylic carbon can proceed through either an SN1 or SN2 mechanism, and the preferred pathway for this compound is highly dependent on the reaction conditions.[3][4][5][6]
-
SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the chloride leaving group to form a resonance-stabilized benzylic carbocation.[4] The subsequent rapid attack of the nucleophile on the carbocation intermediate leads to the product. Polar protic solvents, such as water and alcohols, favor the SN1 mechanism by stabilizing the carbocation intermediate. Weaker nucleophiles also tend to promote the SN1 pathway.[3]
-
SN2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs.[4] This mechanism is favored by strong, often anionic, nucleophiles and polar aprotic solvents like acetone, DMF, or DMSO, which solvate the cation but leave the nucleophile relatively free and highly reactive.[7] Steric hindrance around the reaction center can impede the SN2 mechanism.[4][6]
For this compound, a primary benzylic halide, both pathways are plausible. The electron-donating methoxy group can stabilize the benzylic carbocation, making the SN1 pathway accessible. Conversely, the relatively unhindered primary carbon is amenable to SN2 attack. Therefore, careful control of the nucleophile, solvent, and temperature is crucial to direct the reaction towards the desired outcome and minimize side reactions.
Caption: Mechanistic pathways for nucleophilic substitution of this compound.
Optimizing Reaction Conditions for Various Nucleophiles
The choice of reaction conditions is paramount for achieving high yields and selectivity in the nucleophilic substitution of this compound. The following sections provide guidance for common classes of nucleophiles.
O-Nucleophiles: Synthesis of Ethers and Esters
The formation of ether and ester linkages is fundamental in the synthesis of many biologically active molecules.
Table 1: Reaction Conditions for O-Nucleophiles
| Nucleophile | Reagent | Solvent | Base | Catalyst | Temperature (°C) | Expected Mechanism |
| Alcohol (ROH) | R-OH | THF, DMF | NaH, K₂CO₃ | - | 25-80 | SN2 |
| Phenol (ArOH) | Ar-OH | Acetone, DMF | K₂CO₃, Cs₂CO₃ | - | 50-100 | SN2 |
| Carboxylate (RCOO⁻) | R-COOH | DMF, CH₃CN | Et₃N, DBU | - | 25-60 | SN2 |
| Water (H₂O) | H₂O | Acetone/H₂O | NaHCO₃ | - | 50-100 | SN1/SN2 mix |
Expert Insights:
-
For the synthesis of benzyl ethers (Williamson Ether Synthesis), using a strong base like sodium hydride (NaH) to deprotonate the alcohol prior to the addition of the benzyl chloride ensures a high concentration of the alkoxide nucleophile, favoring a clean SN2 reaction.[8][9]
-
When working with less reactive phenols, a stronger base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can enhance the reaction rate.
-
The reaction with carboxylates to form benzyl esters proceeds efficiently in the presence of an organic base like triethylamine (Et₃N) to generate the carboxylate anion in situ.[10][11]
N-Nucleophiles: Synthesis of Amines
The introduction of nitrogen-containing functional groups is a common strategy in drug design.
Table 2: Reaction Conditions for N-Nucleophiles
| Nucleophile | Reagent | Solvent | Base | Catalyst | Temperature (°C) | Expected Mechanism |
| Ammonia | NH₃ (aq. or gas) | EtOH, MeOH | - | - | 25-50 | SN2 |
| Primary Amine (RNH₂) | R-NH₂ | CH₃CN, THF | K₂CO₃, Et₃N | - | 25-70 | SN2 |
| Secondary Amine (R₂NH) | R₂-NH | CH₃CN, THF | K₂CO₃, Et₃N | - | 25-70 | SN2 |
| Azide (N₃⁻) | NaN₃ | DMF, DMSO | - | - | 25-60 | SN2 |
Expert Insights:
-
Direct alkylation of ammonia or primary amines can lead to overalkylation, yielding a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts.[12] To achieve selective mono-alkylation, it is often advantageous to use a large excess of the amine.
-
For the synthesis of primary amines, a two-step approach involving the Gabriel synthesis or the use of sodium azide followed by reduction provides a cleaner route and avoids overalkylation issues.[12]
S-Nucleophiles: Synthesis of Thioethers
Thioethers are important functional groups in various pharmaceuticals and materials.
Table 3: Reaction Conditions for S-Nucleophiles
| Nucleophile | Reagent | Solvent | Base | Catalyst | Temperature (°C) | Expected Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | | Thiol (RSH) | R-SH | EtOH, DMF | NaOEt, K₂CO₃ | - | 25-60 | SN2 | | Thiourea | (NH₂)₂CS | EtOH | NaOH | - | Reflux | SN2 |
Expert Insights:
-
The reaction of thiols with this compound in the presence of a base readily forms thioethers.[13]
-
A convenient one-pot method for the synthesis of symmetrical and unsymmetrical benzyl thioethers involves the use of thiourea.[14] The initially formed isothiuronium salt is hydrolyzed in situ with a base to generate the thiolate, which then reacts with another molecule of the benzyl halide.[14]
The Role of Phase-Transfer Catalysis
For reactions involving anionic nucleophiles that have poor solubility in organic solvents, phase-transfer catalysis (PTC) is a powerful technique to enhance reaction rates and yields.[15][16][17] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous or solid phase into the organic phase where the benzyl chloride is dissolved.[17] This method is particularly effective for reactions with nucleophiles such as cyanide, acetate, and hydroxide.[15][18]
Caption: Workflow for phase-transfer catalyzed nucleophilic substitution.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-methoxybenzyl Ethyl Ether (O-Alkylation)
Materials:
-
This compound
-
Ethanol (absolute)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask, followed by the slow, dropwise addition of absolute ethanol (1.5 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of sodium ethoxide.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the sodium ethoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of N-(3-Fluoro-4-methoxybenzyl)aniline (N-Alkylation)
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Conclusion
The nucleophilic substitution of this compound is a versatile transformation that can be effectively controlled by the judicious choice of reaction conditions. Understanding the interplay between the substrate's electronic properties and the nature of the nucleophile, solvent, and catalyst is key to achieving high yields and selectivities. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3.1.4 – SN1 vs SN2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. byjus.com [byjus.com]
- 7. asccollegekolhar.in [asccollegekolhar.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. phasetransfer.com [phasetransfer.com]
- 16. phasetransfer.com [phasetransfer.com]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. Phase-transfer catalysis of a new cationic gemini surfactant with ester groups for nucleophilic substitution reaction [html.rhhz.net]
Application Notes & Protocols: The Strategic Application of 3-Fluoro-4-methoxybenzyl Chloride in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
3-Fluoro-4-methoxybenzyl chloride is a versatile and highly valuable reagent in modern medicinal chemistry. Its unique electronic properties, conferred by the fluoro and methoxy substituents, make it an essential building block for introducing the 3-fluoro-4-methoxybenzyl moiety into complex molecular scaffolds.[1] This functional group is integral to the structure of several active pharmaceutical ingredients (APIs), where it can significantly influence binding affinity, metabolic stability, and overall pharmacokinetic profiles.[2][3][4] This guide provides an in-depth exploration of the reagent's properties, reactivity, and its application in the synthesis of key pharmaceutical intermediates, with a specific focus on the synthesis pathway toward the anti-cancer drug, Lapatinib. Detailed, field-proven protocols, safety guidelines, and the rationale behind methodological choices are presented for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Benzyl Moieties
In drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy for optimizing drug-like properties. The 3-fluoro-4-methoxybenzyl group is particularly noteworthy. The methoxy group can participate in hydrogen bonding and modulate solubility, while the strategically placed fluorine atom can alter the acidity of adjacent protons, block metabolic pathways, and enhance binding interactions through favorable electrostatic interactions.[2][4] this compound serves as the premier reagent for installing this valuable fragment, acting as a potent electrophile in nucleophilic substitution reactions.[1][5] Its utility is prominently demonstrated in the synthesis of kinase inhibitors and other targeted therapies.[6]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the reagent's properties is fundamental to its effective and safe use in synthesis.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 351-52-0 | [1][5] |
| Molecular Formula | C₈H₈ClFO | [1][5] |
| Molecular Weight | 174.6 g/mol | [1][5] |
| Appearance | White to orange/green powder or lump; colorless to pale yellow liquid | [1][5] |
| Melting Point | 25 - 39 °C | [1][5] |
| Boiling Point | 62 °C @ 0.2 mmHg | [1][5] |
| Density | 1.201 g/cm³ | [5] |
Reactivity and Mechanistic Considerations
The primary reactivity of this compound stems from the benzylic chloride functional group. The carbon atom of the chloromethyl group (-CH₂Cl) is highly electrophilic and susceptible to nucleophilic attack, typically proceeding via an SN2 mechanism. This makes it an excellent benzylating agent for a wide range of nucleophiles, including phenols, anilines, thiols, and carbanions.
The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic ring subtly modulates this reactivity but, more importantly, defines the electronic and conformational characteristics of the resulting benzylated product, which is critical for its ultimate biological function.
Caption: General SN2 reaction pathway for this compound.
Application in the Synthesis of a Lapatinib Intermediate
Lapatinib is a potent dual tyrosine kinase inhibitor used in the treatment of breast cancer. A key step in its synthesis involves the formation of a diaryl ether linkage, a reaction for which this compound (or its bromide analogue) is a critical precursor for generating the necessary side chain.[6][7][8] The following sections detail the synthesis of a crucial intermediate, 3-Chloro-4-(3-fluorobenzyloxy)aniline, which highlights the application of this reagent class.
Synthetic Workflow Overview
The synthesis involves a classical Williamson ether synthesis, where a phenoxide, generated in situ from a substituted phenol, acts as the nucleophile that displaces the chloride from the benzylating agent. This is followed by the reduction of a nitro group to an aniline, which is then used in subsequent steps to construct the quinazoline core of Lapatinib.[7][8]
Caption: Synthetic workflow for a key Lapatinib intermediate.
Detailed Experimental Protocol: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene
This protocol describes the nucleophilic substitution reaction to form the diaryl ether linkage.
Materials:
-
2-Chloro-4-nitrophenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Condenser (if heating is required)
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 0.5 M concentration with respect to the phenol).
-
Reagent Addition: While stirring vigorously, add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise over 10-15 minutes at room temperature.
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. DMF is an ideal polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion highly reactive for the SN2 displacement. Adding the electrophile slowly helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 50-60 °C if the reaction is sluggish) for 4-8 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) by observing the consumption of the starting phenol.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold deionized water. This will precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Rationale: The product is organic-soluble, while the inorganic salts (KCl, excess K₂CO₃) remain in the aqueous phase. Multiple extractions ensure maximum recovery of the product.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Rationale: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and remove the bulk of the dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene, can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to obtain a high-purity solid.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 85-95% (after purification) |
| Purity (by HPLC) | >98% |
| ¹H NMR | Expect characteristic peaks for both aromatic rings, a singlet for the benzylic -CH₂- protons (~5.2 ppm), and a singlet for the methoxy -OCH₃ group (~3.9 ppm). |
| Mass Spec (MS) | Molecular ion peak corresponding to the product's molecular weight. |
Safety and Handling
This compound is a hazardous and corrosive substance that requires careful handling.[5]
-
Hazard Statements: Causes severe skin burns and eye damage (H314).[9][10] May be corrosive to metals (H290).[10]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield.[9][11]
-
Handling: Avoid inhalation of dust or vapors.[11] Prevent contact with skin and eyes.[11] Keep the container tightly closed and store in a cool, dry, and well-ventilated area.
-
Spills and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[11] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is an indispensable reagent for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity as a benzylating agent, combined with the beneficial properties imparted by its unique substitution pattern, makes it a strategic choice for medicinal chemists. The successful and high-yielding synthesis of key precursors for drugs like Lapatinib underscores its importance. By following robust and well-understood protocols, and adhering to strict safety measures, researchers can effectively leverage this compound to advance the frontiers of drug discovery and development.[1][5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. drughunter.com [drughunter.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cas 351-52-0,this compound | lookchem [lookchem.com]
- 6. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 7. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | 351-52-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
The Strategic Incorporation of 3-Fluoro-4-methoxybenzyl Chloride in the Agrochemical Discovery Pipeline: Application Notes and Protocols
Abstract
The escalating demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles has driven the exploration of unique molecular scaffolds. Among these, fluorinated and methoxylated benzyl derivatives have emerged as privileged building blocks. This technical guide provides an in-depth analysis of the application of 3-Fluoro-4-methoxybenzyl chloride in the development of next-generation agrochemicals. We will delve into the chemical rationale for its use, provide detailed, field-proven protocols for its incorporation into promising agrochemical classes, and discuss the anticipated biological impact of the 3-fluoro-4-methoxybenzyl moiety. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of innovative crop protection solutions.
Introduction: The Value Proposition of the 3-Fluoro-4-methoxybenzyl Moiety in Agrochemical Design
The unique substitution pattern of this compound offers a compelling combination of physicochemical properties that are highly desirable in modern agrochemical design.[1][2] The presence of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target enzymes, and improve membrane permeability. The methoxy group, on the other hand, can modulate lipophilicity and introduce a hydrogen bond acceptor, which can be crucial for target-protein interactions. The benzyl chloride functionality provides a reactive handle for the straightforward introduction of this valuable moiety into a variety of molecular backbones.
This guide will focus on the practical application of this compound as a key intermediate in the synthesis of potent agrochemicals, particularly within the widely successful class of pyrazole carboxamide insecticides and fungicides.[2][3]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the properties of this compound is paramount for its effective and safe utilization in synthesis.
| Property | Value | Source |
| CAS Number | 351-52-0 | [4] |
| Molecular Formula | C₈H₈ClFO | [4] |
| Molecular Weight | 174.60 g/mol | [4] |
| Appearance | White to off-white solid or liquid | [1] |
| Boiling Point | 118-120 °C at 15 mmHg | |
| Melting Point | 29-31 °C | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
The primary reactive site of this compound is the benzylic carbon, which is susceptible to nucleophilic substitution (SN2) reactions. The chlorine atom serves as a good leaving group, facilitating reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
Application in Agrochemical Synthesis: A Focus on Pyrazole Carboxamides
Pyrazole carboxamides are a cornerstone of modern crop protection, with numerous commercial products demonstrating exceptional insecticidal and fungicidal activity. The N-benzyl group is a common feature in many of these molecules, and the introduction of the 3-fluoro-4-methoxybenzyl moiety is a rational strategy to enhance their biological performance.
Rationale for Incorporation
The 3-fluoro-4-methoxybenzyl group can be strategically employed to:
-
Enhance Insecticidal Potency: The specific substitution pattern can lead to improved binding at the target site, often the mitochondrial complex I or II in insects.
-
Broaden the Spectrum of Activity: Modifications to the N-benzyl group can influence the spectrum of controlled pests.
-
Improve Fungicidal Efficacy: In fungicides, this moiety can enhance the inhibition of key fungal enzymes like succinate dehydrogenase (SDHI).
-
Optimize Physicochemical Properties: Fine-tuning lipophilicity and metabolic stability can lead to better uptake, translocation, and residual activity in plants.
Synthetic Strategy: A Two-Step Approach
A general and robust synthetic route to N-(3-fluoro-4-methoxybenzyl)pyrazole carboxamides involves two key transformations:
-
N-Alkylation of a Pyrazole Carboxamide Precursor: This step introduces the 3-fluoro-4-methoxybenzyl group onto the pyrazole nitrogen.
-
Amide Bond Formation: Coupling of a pyrazole carboxylic acid with a suitable amine, where one of the components already contains the 3-fluoro-4-methoxybenzyl moiety.
The following workflow illustrates the primary synthetic pathway:
Caption: Synthetic workflow for N-alkylation.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of a representative N-(3-fluoro-4-methoxybenzyl)pyrazole carboxamide. These protocols are based on established synthetic methodologies for analogous compounds and should be adapted and optimized for specific substrates.
Protocol 1: N-Alkylation of a Pyrazole Carboxamide
This protocol describes the direct N-alkylation of a pyrazole carboxamide with this compound.
Materials:
-
Pyrazole carboxamide (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the pyrazole carboxamide (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the suspension at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the pyrazole carboxamide suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(3-fluoro-4-methoxybenzyl)pyrazole carboxamide.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base is used to deprotonate the pyrazole nitrogen, making it nucleophilic for the SN2 reaction. Stronger bases could lead to side reactions.
-
Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive pyrazole carboxamides.
Protocol 2: Amide Bond Formation via Acid Chloride
This protocol describes the synthesis of a pyrazole carboxamide by coupling a pyrazole acid chloride with a benzylamine.
Caption: Amide bond formation workflow.
Materials:
-
Pyrazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Toluene, anhydrous
-
3-Fluoro-4-methoxybenzylamine (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Formation of Pyrazole-4-carbonyl chloride
-
To a round-bottom flask, add the pyrazole-4-carboxylic acid (1.0 eq) and anhydrous toluene.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
-
In a separate flask under an inert atmosphere, dissolve 3-Fluoro-4-methoxybenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Dissolve the crude pyrazole-4-carbonyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-(3-fluoro-4-methoxybenzyl)pyrazole-4-carboxamide.
Trustworthiness and Self-Validation:
Each protocol includes monitoring steps (TLC, LC-MS) to ensure the reaction is proceeding as expected and has reached completion. The purification steps are crucial for obtaining a product of high purity, which is essential for accurate biological evaluation. Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is a mandatory step to confirm its identity and purity.
Expected Biological Activity and Data Presentation
While specific biological data for a commercial agrochemical derived directly from this compound is not publicly available, we can infer the expected activity based on structurally related compounds found in the patent literature. For instance, pyrazole carboxamides containing substituted benzyl groups have shown significant insecticidal activity against a range of pests.
Table 1: Representative Insecticidal Activity of Structurally Similar Pyrazole Carboxamides
| Compound Structure (Analogous) | Target Pest | Activity Metric | Reported Efficacy | Patent Reference |
| N-(substituted benzyl) pyrazole carboxamide | Diamondback moth (Plutella xylostella) | LC₅₀ | 1-10 mg/L | [2] |
| N-(substituted benzyl) pyrazole carboxamide | Armyworm (Spodoptera exigua) | % Mortality at 100 ppm | >90% | |
| N-(substituted benzyl) pyrazole carboxamide | Green peach aphid (Myzus persicae) | % Mortality at 200 ppm | >80% |
Table 2: Representative Fungicidal Activity of Structurally Similar Pyrazole Carboxamides (SDHIs)
| Compound Structure (Analogous) | Fungal Pathogen | Activity Metric | Reported Efficacy | Patent Reference |
| N-(substituted benzyl) pyrazole carboxamide | Rice blast (Magnaporthe oryzae) | EC₅₀ | 0.5-5 mg/L | |
| N-(substituted benzyl) pyrazole carboxamide | Powdery mildew (Blumeria graminis) | % Inhibition at 50 ppm | >95% | |
| N-(substituted benzyl) pyrazole carboxamide | Gray mold (Botrytis cinerea) | MIC | 1-10 µg/mL |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique electronic and steric properties make it an attractive component for lead optimization in insecticide, fungicide, and potentially herbicide discovery programs. The protocols detailed in this guide provide a solid foundation for researchers to incorporate this strategic moiety into their synthetic workflows. By leveraging the principles of rational design and established synthetic methodologies, the agrochemical community can continue to develop innovative and effective crop protection solutions to meet the challenges of modern agriculture.
References
Application Notes and Protocols for Reactions with 3-Fluoro-4-methoxybenzyl chloride
Introduction
3-Fluoro-4-methoxybenzyl chloride is a versatile building block in modern organic synthesis, finding extensive application in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group, imparts distinct reactivity to the benzylic chloride moiety. This document provides detailed protocols for several key transformations involving this compound, offering insights into the underlying chemical principles and practical guidance for researchers in drug discovery and chemical development.
The presence of the fluorine and methoxy groups modulates the electrophilicity of the benzylic carbon, influencing reaction rates and potentially the stability of intermediates. These substituents are of particular interest in medicinal chemistry, where fluorine can enhance metabolic stability and binding affinity, and the methoxy group can be a key pharmacophoric element or a handle for further functionalization. This guide will cover fundamental reactions such as nucleophilic substitution, the formation of organometallic reagents, and cross-coupling reactions.
Safety and Handling
This compound is a corrosive and lachrymatory compound that causes severe skin burns and eye damage. It should be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. Store the compound in a tightly closed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.
Hazard Diamond:
Caption: NFPA 704 diamond for this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for reactions involving this compound, from reaction setup to product purification and analysis.
Caption: General experimental workflow for reactions.
Protocol 1: Nucleophilic Substitution - Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. This compound is an excellent substrate for this reaction due to the high reactivity of the benzylic chloride.
Reaction Scheme:
Ar-OH + NaH → Ar-O-Na+ + H2 Ar-O-Na+ + 3-F-4-MeO-Bz-Cl → Ar-O-Bz-4-MeO-3-F + NaCl
Step-by-Step Protocol:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the desired phenol (1.0 eq.) and anhydrous tetrahydrofuran (THF, 5 mL per mmol of phenol).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen ceases, indicating complete formation of the sodium phenoxide.
-
Alkylation: Dissolve this compound (1.05 eq.) in anhydrous THF (2 mL per mmol).
-
Add the solution of the benzyl chloride dropwise to the stirred suspension of the sodium phenoxide at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and cautiously quench with water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality and Insights:
-
The use of a strong base like NaH is crucial for the complete deprotonation of the phenol to form the nucleophilic phenoxide.
-
Anhydrous conditions are essential as water will quench the sodium hydride and the phenoxide.
-
The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF, DMF, Acetonitrile | Aprotic polar solvents stabilize the transition state. |
| Base | NaH, K2CO3, Cs2CO3 | To deprotonate the phenol. Carbonates are milder alternatives. |
| Temperature | Room temperature to reflux | Dependent on the nucleophilicity of the phenoxide. |
| Stoichiometry | Slight excess of benzyl chloride | To ensure complete consumption of the valuable phenol. |
Protocol 2: Formation and Reaction of a Grignard Reagent
The formation of a Grignard reagent from this compound allows for its use as a nucleophilic carbon source. The reagent can then be reacted with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds.
Reaction Scheme:
3-F-4-MeO-Bz-Cl + Mg → 3-F-4-MeO-Bz-MgCl 3-F-4-MeO-Bz-MgCl + RCHO → 3-F-4-MeO-Bz-CH(OMgCl)-R → 3-F-4-MeO-Bz-CH(OH)-R
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Briefly heat the flask under a stream of dry nitrogen and then allow it to cool to room temperature to activate the magnesium surface.
-
Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF (5 mL per mmol) from the dropping funnel.
-
The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Formation: Once the reaction has initiated, add the remaining solution of the benzyl chloride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C. Dissolve the aldehyde or ketone (0.9 eq.) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the resulting alcohol by flash column chromatography.
Causality and Insights:
-
Strict anhydrous conditions are paramount for the successful formation of a Grignard reagent, as it is a strong base and will be quenched by water.
-
The formation of the Grignard reagent is an exothermic process, and controlling the rate of addition of the benzyl chloride is important to prevent side reactions, such as Wurtz coupling.
-
The use of iodine helps to etch the surface of the magnesium, removing the passivating oxide layer and facilitating the reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. This compound can be coupled with boronic acids or their esters to synthesize diarylmethanes and related structures.
Reaction Scheme:
3-F-4-MeO-Bz-Cl + R-B(OH)2 + Base Pd Catalyst, Ligand→ 3-F-4-MeO-Bz-R + B(OH)2Cl
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask, add the aryl boronic acid (1.2 eq.), a suitable base such as potassium carbonate (K2CO3, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Causality and Insights:
-
The choice of catalyst, ligand, base, and solvent system is critical for the success of a Suzuki-Miyaura coupling and often requires optimization for a specific substrate combination.
-
The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Degassing the solvent is important to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
| Parameter | Example Conditions | Rationale |
| Catalyst | Pd(PPh3)4, PdCl2(dppf) | Common and effective palladium catalysts. |
| Ligand | PPh3, SPhos, XPhos | Electron-rich and bulky phosphine ligands often improve catalytic activity. |
| Base | K2CO3, Cs2CO3, K3PO4 | The strength and nature of the base can influence the reaction rate and yield. |
| Solvent | Toluene/H2O, Dioxane/H2O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
Troubleshooting & Optimization
Technical Support Center: A Guide to Using 3-Fluoro-4-methoxybenzyl Chloride
Welcome to the technical support center for 3-Fluoro-4-methoxybenzyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the common challenges associated with the use of this compound, ensuring the integrity and success of your experiments.
Understanding the Reagent: A Reactivity Profile
This compound is a substituted benzyl halide, a class of compounds widely used as alkylating agents in organic synthesis. The reactivity of this molecule is governed by the benzylic chloride, which is susceptible to nucleophilic substitution, and influenced by the electronic effects of the substituents on the aromatic ring.
The 4-methoxy group is a strong electron-donating group, which activates the ring towards electrophilic aromatic substitution and stabilizes the benzylic carbocation that can form upon departure of the chloride ion. This stabilization enhances the rate of SN1-type reactions. Conversely, the 3-fluoro group is an electron-withdrawing group, which deactivates the ring and destabilizes a positive charge. The interplay of these two substituents dictates the overall reactivity and the propensity for certain side reactions. The electron-donating methoxy group generally has a stronger influence, making the benzyl chloride highly reactive.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the use of this compound in a question-and-answer format.
Q1: My reaction is showing a significant amount of a polar impurity that I suspect is 3-Fluoro-4-methoxybenzyl alcohol. What is the cause and how can I prevent it?
A1: The formation of 3-Fluoro-4-methoxybenzyl alcohol is a common issue and is almost always due to the hydrolysis of the benzyl chloride.[1] this compound is moisture-sensitive, and the presence of even trace amounts of water in your reaction mixture can lead to the formation of the corresponding alcohol. The electron-donating 4-methoxy group accelerates the rate of hydrolysis compared to unsubstituted benzyl chloride by stabilizing the benzylic carbocation intermediate.[2]
Troubleshooting and Prevention:
-
Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. Solvents should be freshly distilled from an appropriate drying agent, and other reagents should be anhydrous.
-
Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Proper Storage: Store this compound in a tightly sealed container in a desiccator or a dry, inert atmosphere.
Q2: I am performing a Friedel-Crafts alkylation and observing multiple spots on my TLC, suggesting polyalkylation. How can I improve the selectivity for the mono-alkylated product?
A2: Polyalkylation is a classic side reaction in Friedel-Crafts alkylations, especially when using activated alkylating agents like this compound.[3][4] The initial alkylation product is often more electron-rich and thus more reactive than the starting aromatic substrate, leading to further alkylation.
Strategies to Minimize Polyalkylation:
-
Stoichiometry Control: Use a large excess of the aromatic substrate relative to the this compound. This increases the statistical probability of the benzyl chloride reacting with the starting material rather than the mono-alkylated product.
-
Slow Addition: Add the this compound solution slowly and at a controlled rate to the reaction mixture. This maintains a low concentration of the alkylating agent, disfavoring polyalkylation.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
-
Choice of Catalyst: In some cases, a milder Lewis acid catalyst can provide better selectivity.
Q3: My reaction with an alcohol solvent (e.g., methanol, ethanol) is giving a significant amount of an ether byproduct. Why is this happening?
A3: The formation of a benzyl ether is a result of the alcohol solvent acting as a nucleophile and reacting with the this compound in a solvolysis reaction.[5] The electron-donating methoxy group on the benzyl chloride makes it particularly susceptible to solvolysis.
Mitigation Strategies:
-
Solvent Choice: If possible, use a non-nucleophilic solvent for your reaction.
-
Temperature: Lowering the reaction temperature will decrease the rate of the competing solvolysis reaction.
-
Alternative Reagents: If the alcohol is your intended nucleophile, consider using a non-alcoholic solvent and adding the alcohol as a reagent in a controlled stoichiometric amount.
Q4: I am observing the formation of a high molecular weight, non-polar byproduct, especially in reactions involving strong bases or organometallics. What could this be?
A4: This is likely a result of self-condensation or polybenzylation , where molecules of this compound react with each other. This can be promoted by strong bases or certain catalysts. The resulting products are typically oligomers or polymers of the benzyl unit. Another possibility in reactions with organometallics is a Wurtz-type coupling byproduct.[1]
Preventative Measures:
-
Controlled Addition: Add the this compound slowly to the reaction mixture containing the nucleophile to ensure it reacts with the intended reagent rather than itself.
-
Temperature Control: Maintain a low reaction temperature to minimize the rate of self-condensation.
Troubleshooting Guide
This table provides a summary of common problems, their probable causes, and recommended solutions.
| Observed Problem | Probable Cause(s) | Recommended Solutions |
| Low Yield of Desired Product | - Hydrolysis of starting material- Competing side reactions (polyalkylation, ether formation)- Incomplete reaction | - Ensure anhydrous conditions- Optimize stoichiometry and addition rate- Monitor reaction progress by TLC/GC-MS- Adjust reaction temperature and time |
| Multiple Products Observed by TLC/GC-MS | - Polyalkylation in Friedel-Crafts reactions- Isomer formation in Friedel-Crafts reactions- Formation of ether byproduct with alcohol solvents | - Use a large excess of the aromatic substrate- Employ slow addition of the benzyl chloride- Use a non-nucleophilic solvent if possible |
| Formation of a Polar Byproduct (identified as 3-Fluoro-4-methoxybenzyl alcohol) | - Presence of moisture leading to hydrolysis | - Use anhydrous reagents and solvents- Perform the reaction under an inert atmosphere |
| Formation of a Non-polar, High Molecular Weight Byproduct | - Self-condensation/polybenzylation- Wurtz-type coupling | - Slow addition of the benzyl chloride to the nucleophile- Maintain a low reaction temperature |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of a primary or secondary amine with this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in an anhydrous solvent (e.g., acetonitrile or DMF).
-
Addition of Alkylating Agent: Dissolve this compound (1.1 eq.) in the same anhydrous solvent and add it dropwise to the stirred amine solution at room temperature over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of a Phenol
This protocol outlines a general method for the O-alkylation of a phenol using this compound.
-
Reaction Setup: To a stirred solution of the phenol (1.0 eq.) and a base (e.g., K₂CO₃, 1.5 eq.) in an anhydrous solvent (e.g., acetone or DMF) in a round-bottom flask, add this compound (1.1 eq.) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and stir until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with 1M NaOH solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.
Visualizing Reaction Pathways
Hydrolysis of this compound
Caption: Hydrolysis pathway of this compound.
Friedel-Crafts Alkylation and the Polyalkylation Side Reaction
Caption: Competing pathways in Friedel-Crafts alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Which of the following is the correct order of hydrolysis? (i) Benzyl ch.. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 3-Fluoro-4-methoxybenzyl Chloride Reactions
Introduction
3-Fluoro-4-methoxybenzyl chloride is a versatile building block in medicinal chemistry and materials science, frequently used in the synthesis of novel compounds.[1] Its unique electronic properties, stemming from the fluoro and methoxy substituents, make it a valuable reagent for introducing the 3-fluoro-4-methoxybenzyl moiety into a target molecule. However, the same reactivity that makes it useful also presents specific challenges during product purification. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common purification hurdles, ensuring high purity of the final products.
The primary reaction class for this reagent is nucleophilic substitution, where the chloride is displaced by a nucleophile (e.g., amines, alcohols, thiols, carbanions).[2][3] The benzyl chloride structure is particularly susceptible to both S(_N)1 and S(_N)2 reaction pathways, with the methoxy group's resonance stabilization favoring the formation of a benzyl carbocation.[2][4][5] This reactivity profile dictates the types of impurities that are commonly formed and, consequently, the purification strategies required.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the work-up and purification of reaction products derived from this compound.
Question 1: My crude product is a persistent oil and fails to crystallize. How can I purify it?
Answer:
This is a frequent issue, often caused by residual solvents, unreacted starting materials, or the formation of side products that act as eutectic contaminants, depressing the melting point.
Causality:
-
Unreacted this compound: This reagent is a low-melting solid or oil and can prevent your product from solidifying.
-
Formation of Bis-benzylated Products: If your nucleophile has multiple reactive sites, over-alkylation can lead to oily byproducts.
-
Hydrolysis: The starting benzyl chloride can hydrolyze to 3-fluoro-4-methoxybenzyl alcohol, especially during aqueous work-ups. This alcohol is often a viscous oil.
Solutions:
-
Aqueous Wash: Begin with a thorough aqueous work-up. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts like HCl.[6] Follow this with a brine wash to remove excess water.
-
High-Vacuum Drying: Ensure all volatile solvents are completely removed. Drying the crude oil on a high-vacuum line for several hours at a slightly elevated temperature (if the product is stable) can sometimes induce crystallization.
-
Flash Column Chromatography: This is the most reliable method for purifying oils. The fluorinated and methoxy-substituted aromatic ring imparts moderate polarity. A gradient elution is typically required.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: Start with a non-polar solvent system like Hexane/Ethyl Acetate. A gradient from 5% to 30% Ethyl Acetate in Hexane is a good starting point for many derivatives.[7]
-
Dry Loading: If your crude oil has poor solubility in the starting eluent, it is highly recommended to use a "dry loading" technique. Dissolve the oil in a minimal amount of a strong solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent completely, and load the resulting dry powder onto the column.[8] This prevents band broadening and improves separation.
-
Question 2: I'm seeing multiple spots on my TLC that are very close together (low ΔRf). How can I improve the separation on a column?
Answer:
Poor separation between the desired product and an impurity (often the starting material or a related byproduct) is a classic chromatography challenge.
Causality: The structural similarity between your product and impurities, such as the corresponding benzyl alcohol or a regioisomeric product, leads to very similar polarities and, therefore, similar retention factors on silica gel.
Solutions:
-
Optimize the Solvent System:
-
Reduce Polarity: Use a shallower gradient or even isocratic elution with a less polar solvent system. A small change, like switching from Hexane/Ethyl Acetate to Hexane/Dichloromethane or adding a small percentage of a third solvent like toluene, can alter selectivity.
-
Change Selectivity: If standard systems fail, consider switching to a different stationary phase. For fluorinated compounds, a pentafluorophenyl (PFP) or other fluorinated phase column can offer unique selectivity through dipole-dipole interactions that are different from silica.[8][9]
-
-
Improve Column Parameters:
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.
-
Flow Rate: Decrease the elution speed. A slower flow rate allows more time for equilibrium between the stationary and mobile phases, leading to sharper bands and better separation.
-
Fraction Size: Collect smaller fractions to avoid mixing of closely eluting compounds.
-
Question 3: My product appears to be decomposing on the silica gel column. Why is this happening and what are the alternatives?
Answer:
Product decomposition on silica gel is typically due to the acidic nature of the stationary phase.
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. These can catalyze the degradation of sensitive functional groups. Products with acid-labile groups (e.g., certain ethers, esters, or amines) are particularly susceptible. The benzyl moiety itself can be sensitive, and decomposition can be exacerbated at room temperature over the extended time of a column run.[10]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidity of the silica gel before use. This can be done by preparing a slurry of the silica in the eluent and adding 0.5-1% triethylamine (for basic compounds) or another amine base. This neutralizes the acidic sites and minimizes decomposition.[10]
-
Switch to a Different Stationary Phase:
-
Alumina: Alumina is available in neutral, basic, and acidic forms. For acid-sensitive compounds, neutral or basic alumina is an excellent alternative to silica.
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.[10]
-
-
Attempt Recrystallization: If the crude product is a solid, even an impure one, recrystallization is often a superior and less destructive purification method. It is a powerful technique for obtaining high-purity crystalline solids.[7][11] A systematic solvent screening is the first critical step.[11] (See Protocol 2 below).
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in a nucleophilic substitution reaction with this compound?
-
Unreacted Starting Material: this compound.
-
Hydrolysis Product: 3-Fluoro-4-methoxybenzyl alcohol, formed from reaction with trace water.
-
Dimerization/Polymerization Products: Self-reaction of the benzyl chloride under certain conditions, though less common.[12]
-
Oxidation Product: 3-Fluoro-4-methoxybenzaldehyde, if oxidizing agents are present.
Q2: What is the best general approach for purifying products derived from this reagent? There is no single "best" approach, as it depends on the product's properties. The logical workflow is to first assess the crude product. If it is a solid, attempt recrystallization first. If it is an oil or if recrystallization fails, proceed with flash column chromatography.
Q3: Are there any specific safety considerations when handling these reactions and purifications? Yes. This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[13] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Data & Protocols
Table 1: Recommended Solvent Systems for Purification Techniques
| Purification Technique | Product Polarity | Recommended Solvent System (Starting Point) | Notes |
| Flash Chromatography | Low to Medium | Hexane / Ethyl Acetate (95:5 to 70:30 gradient) | The most common and versatile system for these derivatives.[7] |
| Medium to High | Dichloromethane / Methanol (99:1 to 95:5 gradient) | Use for more polar products, such as those containing free amine or hydroxyl groups. | |
| Recrystallization | Medium | Ethanol / Water | Dissolve in hot ethanol, add water dropwise until cloudy, then cool.[7][14] |
| Low to Medium | Hexane / Ethyl Acetate | Dissolve in a minimal amount of hot ethyl acetate, then slowly add hexane.[15] | |
| Medium | Isopropanol | A good single-solvent choice for moderately polar aromatic compounds. |
Protocol 1: Flash Column Chromatography of a Moderately Polar Derivative
This protocol is a general guideline for purifying a product that has an Rf of ~0.3 in 20% Ethyl Acetate/Hexane.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., for 1g of crude material, a 40g silica column is typical).
-
Prepare a slurry of silica gel (230-400 mesh) in 100% hexane.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (~1 g) in a minimal volume of dichloromethane (DCM).
-
Add ~2-3 g of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with 100% Hexane to settle the sample onto the column.
-
Gradually increase the polarity of the eluent. A suggested gradient could be:
-
2 column volumes (CV) of 5% EtOAc/Hexane
-
5 CV of 10% EtOAc/Hexane
-
5 CV of 20% EtOAc/Hexane
-
Continue increasing polarity as needed based on TLC monitoring.
-
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.[7]
-
Protocol 2: Two-Solvent Recrystallization
This protocol is suitable for a solid crude product that is significantly more soluble in a hot solvent than in a cold one.
-
Solvent Screening:
-
Place a small amount of crude material (20-30 mg) in several test tubes.
-
Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene) and observe solubility at room temperature and upon heating.
-
An ideal system is one where the compound is sparingly soluble at room temperature but dissolves completely upon heating. For a two-solvent system, find a "Solvent 1" that dissolves the compound well and a "Solvent 2" (miscible with Solvent 1) in which the compound is insoluble.[14]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of hot "Solvent 1" (e.g., Ethanol) required to fully dissolve the compound. Stir and keep the solution at or near its boiling point.
-
-
Inducing Crystallization:
-
Cooling and Crystal Formation:
-
Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[7]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.[14]
-
Dry the crystals thoroughly under vacuum to remove all residual solvent.
-
Visual Guides
Diagram 1: Decision Workflow for Purification Strategy
This diagram outlines the logical steps a researcher should take when deciding on a purification method for their crude product.
Caption: Decision tree for selecting an appropriate purification strategy.
Diagram 2: Troubleshooting Flowchart for Column Chromatography
This flowchart helps diagnose and solve common issues encountered during flash column chromatography.
Caption: Troubleshooting guide for common column chromatography problems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. youtube.com [youtube.com]
- 4. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]
- 5. asccollegekolhar.in [asccollegekolhar.in]
- 6. CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | 351-52-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Reactions with 3-Fluoro-4-methoxybenzyl chloride
Welcome to the technical support center for 3-Fluoro-4-methoxybenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction yield and selectivity. Here, we synthesize our expertise to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A: this compound is a moisture-sensitive and corrosive solid.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Avoid exposure to light and incompatible materials such as strong oxidizing agents.[1] Always handle this reagent in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What makes this compound a useful reagent in organic synthesis?
A: This reagent is a valuable building block, particularly in pharmaceutical and agrochemical research.[2] The presence of the fluorine atom and the methoxy group on the benzene ring imparts unique electronic properties that can enhance the biological activity and pharmacokinetic profile of the resulting molecules.[2][3] It is primarily used to introduce the 3-fluoro-4-methoxybenzyl group into a target molecule through nucleophilic substitution reactions.[2]
Q3: How do the fluoro and methoxy substituents affect the reactivity of the benzyl chloride?
A: The reactivity of this compound is a balance of the electronic effects of its substituents. The methoxy group at the para-position is a strong electron-donating group through resonance, which stabilizes the benzylic carbocation that can form in SN1-type reactions.[2] The fluorine atom at the meta-position to the benzyl chloride is electron-withdrawing through its inductive effect, which can slightly destabilize a carbocation but also makes the benzylic carbon more electrophilic for SN2 reactions. The overall effect is a highly reactive benzylating agent that can proceed through either an SN1 or SN2 pathway depending on the reaction conditions.[2]
Q4: What types of nucleophiles are commonly used with this compound?
A: A wide range of nucleophiles can be used, including:
-
Alcohols and Phenols: For the synthesis of ethers (O-alkylation).
-
Carboxylic Acids: For the synthesis of esters (O-alkylation).[4]
-
Amines (primary and secondary): For the synthesis of secondary and tertiary amines, respectively (N-alkylation).
-
Thiols: For the synthesis of thioethers.
-
Anions of active methylene compounds: For C-C bond formation.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Issue 1: Low Reaction Yield
Q: I am getting a low yield of my desired product. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Cause 1: Incomplete Reaction
-
Explanation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a weak base.
-
Troubleshooting Steps:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials. A co-spot of your starting material and the reaction mixture will help in determining if the starting material is fully consumed.
-
Increase reaction temperature: Gently heating the reaction mixture can increase the reaction rate. For many Williamson ether syntheses, temperatures between room temperature and 80 °C are effective.
-
Choose a stronger base: If you are deprotonating a weakly acidic nucleophile (like a phenol or a secondary amine), a stronger base may be required. Consider switching from a carbonate base (e.g., K2CO3) to a hydride (e.g., NaH) or an alkoxide (e.g., KOtBu).
-
Potential Cause 2: Degradation of the Reagent
-
Explanation: this compound is moisture-sensitive. Exposure to water can lead to hydrolysis to the corresponding benzyl alcohol, reducing the amount of active reagent available for your reaction.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: Dry your solvents and glassware thoroughly before use. Run the reaction under an inert atmosphere (N2 or Ar).
-
Use fresh reagent: If possible, use a freshly opened bottle of this compound.
-
Potential Cause 3: Side Reactions
-
Explanation: Competing side reactions can consume your starting material or product. Common side reactions include elimination and over-alkylation.
-
Troubleshooting Steps:
-
For O- and N-alkylation, consider a milder base: Strong, bulky bases can favor elimination reactions, especially with sterically hindered substrates.
-
Control stoichiometry: For N-alkylation of primary amines, use a slight excess of the amine to minimize the formation of the tertiary amine. Alternatively, protecting the primary amine as a sulfonamide can ensure mono-alkylation.
-
Issue 2: Poor Selectivity (Formation of Side Products)
Q: My reaction is producing multiple spots on TLC, indicating the formation of byproducts. How can I improve the selectivity?
A: Poor selectivity is a common challenge. Identifying the byproducts can help in devising a strategy to minimize their formation.
Potential Side Product 1: Over-alkylation Product
-
Explanation: This is particularly common in the N-alkylation of primary amines, where the secondary amine product is often more nucleophilic than the starting primary amine and can react with another equivalent of the benzyl chloride to form a tertiary amine.
-
Mitigation Strategies:
-
Use an excess of the primary amine: This will statistically favor the reaction of the benzyl chloride with the more abundant primary amine.
-
Slow addition of the benzyl chloride: Adding the benzylating agent slowly to the reaction mixture can help to maintain a low concentration, favoring mono-alkylation.
-
Protecting group strategy: Protect the primary amine with a group like a tosyl or nosyl group. After benzylation, the protecting group can be removed to yield the desired secondary amine.
-
Potential Side Product 2: Elimination Product
-
Explanation: While less common with benzyl halides compared to secondary and tertiary alkyl halides, strong, sterically hindered bases can promote the elimination of HCl to form a reactive quinone methide intermediate, which can then polymerize or react with other species in the mixture.
-
Mitigation Strategies:
-
Use a weaker, non-hindered base: Bases like K2CO3 or Cs2CO3 are often sufficient for deprotonating phenols and are less likely to induce elimination.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired substitution pathway.
-
Potential Side Product 3: Friedel-Crafts Alkylation
-
Explanation: Under certain conditions, particularly in the presence of Lewis acids or strong Brønsted acids, this compound can act as an electrophile in a Friedel-Crafts reaction with electron-rich aromatic rings present in the reaction mixture (including the product itself).[5]
-
Mitigation Strategies:
-
Avoid acidic conditions: If possible, run the reaction under basic or neutral conditions.
-
Choose your solvent carefully: Avoid solvents that can act as Lewis acids or that can promote the formation of carbocations.
-
Issue 3: Reaction Fails to Initiate
Q: I have mixed my reagents, but the reaction is not starting. What should I do?
A: A failure to initiate can often be traced back to the activation of the nucleophile or the quality of the reagents.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a non-starting reaction.
-
Verify Reagent Quality: Ensure that your this compound and nucleophile are of high purity and have not degraded.
-
Assess Base Strength: For reactions requiring deprotonation of the nucleophile, ensure your base is strong enough. For example, sodium bicarbonate is generally not strong enough to deprotonate a phenol for a Williamson ether synthesis; a carbonate or hydroxide base is typically required.
-
Increase Temperature: Some reactions require thermal energy to overcome the activation barrier. Try gently heating the reaction mixture.
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are often preferred as they solvate the cation of the base but leave the nucleophilic anion relatively free. For SN1 reactions, polar protic solvents like ethanol or water can facilitate the formation of the carbocation intermediate.
Issue 4: Product Purification Challenges
Q: I am having difficulty purifying my product. What are some recommended methods?
A: Purification strategies will depend on the nature of your product and the impurities present.
General Purification Protocol
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. This typically involves:
-
Quenching the reaction with water or a dilute acid/base.
-
Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with brine to remove water-soluble impurities.
-
Drying the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4).
-
Concentrating the organic layer under reduced pressure.
-
-
Chromatography: Column chromatography on silica gel is a powerful technique for separating the desired product from unreacted starting materials and byproducts.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent). A good solvent system will give your product an Rf value of approximately 0.3-0.5 and provide good separation from impurities. A common starting point for benzyl ether and ester derivatives is a mixture of hexanes and ethyl acetate.
-
-
Recrystallization: If your product is a solid, recrystallization can be an effective method for purification.
-
Choose a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
TLC Analysis Example
Caption: Example TLC plate for monitoring reaction progress.
In this example, the reaction mixture (Lane 2) shows the presence of both the starting material (blue spot) and the product (red spot), indicating that the reaction is not yet complete.
Experimental Protocols
The following are general protocols for common reactions involving this compound. These should be adapted and optimized for your specific substrate.
Protocol 1: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)
-
Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the phenol (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF or acetonitrile, to make a ~0.5 M solution).
-
Deprotonation: Add a base (e.g., K2CO3, 1.5 eq. or NaH, 1.1 eq.) and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: O-Alkylation Reaction Parameters
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenol | K2CO3 | DMF | 60 | 85-95 |
| 4-Nitrophenol | Cs2CO3 | Acetonitrile | 80 | 90-98 |
| Catechol | NaH | THF | Room Temp. | 70-85 (mono-alkylation) |
Protocol 2: General Procedure for N-Alkylation of a Primary Amine
-
Setup: To a round-bottom flask, add the primary amine (2.0 eq.) and a polar aprotic solvent (e.g., acetonitrile).
-
Base: Add a non-nucleophilic base (e.g., K2CO3, 2.0 eq.).
-
Alkylation: Add this compound (1.0 eq.) and stir the reaction at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: General Procedure for Esterification of a Carboxylic Acid
-
Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and a polar aprotic solvent (e.g., DMF).
-
Base: Add a base such as triethylamine (1.2 eq.) or potassium carbonate (1.5 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete by TLC.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess amine base, followed by saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[4]
References
Managing the lachrymatory effects of 3-Fluoro-4-methoxybenzyl chloride
Introduction
Welcome to the technical support center for 3-Fluoro-4-methoxybenzyl chloride (CAS No. 351-52-0). This guide is intended for researchers, scientists, and drug development professionals who are handling this versatile yet challenging reagent. As a substituted benzyl chloride, this compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] However, its potent lachrymatory (tear-producing) and corrosive properties demand careful management to ensure safe and effective experimentation.[2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to mitigate risks, handle accidental exposures, and use this compound with confidence.
Understanding the Hazard: The Lachrymatory Effect
The primary challenge in handling this compound stems from its nature as a lachrymatory agent. This effect is characteristic of many benzyl halides and related compounds. The electrophilic benzylic carbon is susceptible to nucleophilic attack by ambient moisture, leading to the release of hydrogen chloride (HCl) gas. When this reaction occurs on the moist surfaces of the eyes, nasal passages, or respiratory tract, the generated HCl causes immediate and severe irritation, leading to tearing, coughing, and a burning sensation.[4]
Caption: Mechanism of lachrymatory effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are its corrosive and lachrymatory properties. It can cause severe skin burns and serious eye damage.[2][3] Inhalation of its vapors can irritate the respiratory system, and it is harmful if swallowed.[4][5] Additionally, it may be corrosive to certain metals.[3]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE setup is crucial. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[6]
-
Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat, and for larger quantities, a chemical-resistant apron or suit.[6]
-
Respiratory Protection: All handling of the solid or its solutions should be done in a certified chemical fume hood to prevent inhalation of dust or vapors.[5] For situations with a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7]
Q3: How should I properly store this compound?
A3: It should be stored in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as moisture, oxidizing agents, and most metals.[2][3][4] It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (0-10°C) to minimize degradation and vapor pressure.[3]
Q4: What is the appropriate first aid response for exposure?
A4: Immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]
Troubleshooting Guide: Managing Lachrymatory Effects
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Eye and nasal irritation despite working in a fume hood. | 1. Inadequate fume hood sash height.2. Turbulent airflow in the fume hood.3. Contaminated lab coat sleeves or gloves.4. Improper handling technique (e.g., working too close to the sash opening). | 1. Ensure the fume hood sash is at the recommended height.2. Remove any large equipment that may be obstructing airflow.3. Change gloves and lab coat immediately if contamination is suspected.4. Keep all work at least 6 inches inside the fume hood sash. |
| A strong, irritating odor is noticeable in the lab after use. | 1. Improperly sealed storage container.2. Small spills on the lab bench or equipment.3. Contaminated waste container. | 1. Ensure the container cap is tightly secured and the threads are clean.2. Decontaminate all surfaces and equipment after use (see Decontamination Protocol below).3. Dispose of waste in a designated, sealed container. |
| The solid material appears to be "fuming" upon opening the container. | The compound is reacting with ambient moisture in the air, releasing HCl gas. | This is a known characteristic of the compound. Minimize the time the container is open. If possible, handle in a glove box with a dry atmosphere. |
Experimental Protocols
Protocol 1: Safe Handling and Weighing
-
Preparation: Don all required PPE before entering the lab. Ensure the chemical fume hood is functioning correctly.
-
Acclimatization: If the reagent is stored in a refrigerator, allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the compound.
-
Weighing: Perform all weighing operations within the fume hood. Use a disposable weighing boat.
-
Closure: Tightly seal the container immediately after dispensing the required amount.
-
Cleanup: Wipe down the balance and surrounding area with a suitable decontamination solution (see Protocol 2). Dispose of the weighing boat and any contaminated wipes in a designated hazardous waste container.
Protocol 2: Decontamination of Surfaces and Glassware
-
Initial Wipe-Down: For minor spills or routine cleaning, use a cloth or paper towel dampened with a solution of sodium bicarbonate (5-10% in water) to neutralize any residual acid.
-
Thorough Cleaning: Wash glassware and surfaces with soap and water.
-
Rinsing: Rinse thoroughly with deionized water.
-
Drying: Allow to air dry or rinse with a volatile organic solvent (e.g., acetone) to speed up drying.
Emergency Spill Response
Caption: Workflow for responding to a spill of this compound.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 351-52-0[9] |
| Molecular Formula | C₈H₈ClFO[1] |
| Molecular Weight | 174.60 g/mol [3] |
| Appearance | White to orange to green powder to lump[1] |
| Melting Point | 25 °C[1] |
| Boiling Point | 62 °C at 0.2 mmHg[1] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 351-52-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. saferack.com [saferack.com]
- 5. fishersci.com [fishersci.com]
- 6. isotope.com [isotope.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzyl chloride [cdc.gov]
- 8. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound | 351-52-0 [chemicalbook.com]
Technical Support Center: Preventing Hydrolysis of 3-Fluoro-4-methoxybenzyl chloride
Welcome to the technical support center for handling 3-Fluoro-4-methoxybenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors.[1] Unwanted hydrolysis of the benzylic chloride to the corresponding alcohol is a common pitfall that can lead to reduced yields, complex purification challenges, and compromised product integrity. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you mitigate and prevent this side reaction.
Understanding the Core Problem: The Reactivity of this compound
This compound is an electron-rich benzyl halide. The methoxy group at the para position is a strong electron-donating group (+M effect), which significantly stabilizes the formation of a benzyl carbocation intermediate through resonance.[2][3] This stabilization accelerates the rate of nucleophilic substitution reactions. However, it also makes the compound highly susceptible to solvolysis, particularly hydrolysis, via an SN1-type mechanism, especially in the presence of protic solvents like water.[4][5][6]
The reaction can proceed through both SN1 and SN2 pathways, and the dominant mechanism is highly dependent on the reaction conditions, especially the choice of solvent and the nature of the nucleophile.[7][8][9] Protic solvents will favor the SN1 pathway, leading to hydrolysis, while polar aprotic solvents will favor the desired SN2 reaction with your intended nucleophile.[7][8][10]
Mechanism Overview: Desired vs. Undesired Pathways
Caption: Competing SN1 and SN2 pathways for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
Q1: My reaction yield is low, and I've isolated a significant amount of 3-Fluoro-4-methoxybenzyl alcohol. What's the primary cause?
A1: The most likely culprit is the presence of water in your reaction system. As discussed, this compound is highly susceptible to hydrolysis. Even trace amounts of moisture in your solvent, reagents, or glassware can lead to the formation of the corresponding benzyl alcohol.
Immediate Troubleshooting Steps:
-
Solvent Purity: Ensure you are using a freshly opened bottle of an anhydrous, polar aprotic solvent (e.g., DMF, DMSO, acetonitrile).[11] If the bottle has been opened previously, consider using a freshly dried solvent.
-
Reagent Integrity: Check the water content of your nucleophile and any bases used. Hygroscopic reagents are a common source of moisture.
-
Glassware Preparation: All glassware should be flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere to prevent atmospheric moisture from entering the system.
Q2: I'm performing a Williamson ether synthesis with a sensitive alcohol. How can I optimize my conditions to favor ether formation over hydrolysis?
A2: The Williamson ether synthesis is a classic SN2 reaction.[11][12][13] To maximize your yield and prevent hydrolysis, you need to create conditions that strongly favor the SN2 pathway.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Polar Aprotic (e.g., THF, DMF, Acetonitrile) | These solvents solvate the cation of the alkoxide but do not form a hydrogen-bonding cage around the nucleophile, keeping it reactive for the SN2 attack.[10][14] They also disfavor the formation of the carbocation needed for the SN1 hydrolysis pathway.[8] |
| Base | Strong, Non-nucleophilic (e.g., NaH, KH) | These bases effectively deprotonate the alcohol to form the alkoxide without competing as a nucleophile.[11][15] Using hydroxide bases (NaOH, KOH) in aqueous solution is a common mistake that introduces water and promotes hydrolysis.[16] |
| Temperature | 0 °C to Room Temperature | Start the reaction at a lower temperature (0 °C) during the addition of the benzyl chloride to the alkoxide. This helps control any exotherm and minimizes side reactions. The reaction can then be allowed to warm to room temperature. |
| Addition Order | Add Benzyl Chloride to Alkoxide | The alkoxide should be pre-formed by reacting the alcohol with the base. The solution of this compound should then be added slowly to the alkoxide solution. This ensures that the highly reactive benzyl chloride immediately encounters a high concentration of the desired nucleophile. |
Experimental Protocol: Optimized Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then at room temperature for 30 minutes until hydrogen evolution ceases.
-
Reagent Addition: Re-cool the alkoxide solution to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting benzyl chloride.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography.
Q3: Can I use a phase-transfer catalyst (PTC) to minimize hydrolysis?
A3: Yes, using a phase-transfer catalyst is an excellent strategy, particularly for reactions involving a solid or aqueous nucleophile and an organic solvent. The PTC facilitates the transport of the nucleophile into the organic phase where the benzyl chloride resides, thereby accelerating the desired SN2 reaction and outcompeting the slower hydrolysis at the interface.[17]
How it Works:
-
A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is a common PTC.
-
The PTC cation pairs with the nucleophile anion, creating a lipophilic ion pair.
-
This ion pair is soluble in the organic phase, allowing the nucleophile to react with the this compound away from the bulk aqueous phase.
Caption: Mechanism of Phase-Transfer Catalysis in preventing hydrolysis.
Q4: How can I monitor my reaction to detect the formation of the hydrolysis byproduct?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method. The hydrolysis product, 3-Fluoro-4-methoxybenzyl alcohol, is significantly more polar than the starting chloride.
TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1) is a good starting point.
-
Visualization: UV light (254 nm) and staining with potassium permanganate or ceric ammonium molybdate.
-
Expected Result:
-
This compound: Higher Rf value (less polar).
-
3-Fluoro-4-methoxybenzyl alcohol: Lower Rf value (more polar).
-
Desired Product: Rf value will depend on its polarity relative to the starting material.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Predict the order of relative stability of the three benzylic cations der.. [askfilo.com]
- 3. Question Decreasing order towards S_N1 reaction for the following compoun.. [askfilo.com]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. chemistry1.quora.com [chemistry1.quora.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. jk-sci.com [jk-sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 17. phasetransfer.com [phasetransfer.com]
- 18. series.publisso.de [series.publisso.de]
- 19. How is Benzyl Alcohol detected in a sample? - Blog [zbwhr.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. ewai-group.com [ewai-group.com]
Technical Support Center: Troubleshooting Low Yield in 3-Fluoro-4-methoxybenzyl chloride Alkylation
Welcome to the technical support guide for optimizing alkylation reactions involving 3-Fluoro-4-methoxybenzyl chloride. This document is designed for researchers, scientists, and drug development professionals encountering yield-related challenges with this versatile but highly reactive reagent. Here, we move beyond simple protocols to explore the underlying chemical principles governing your reaction's success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkylation with this compound is resulting in a significantly lower yield than expected. What are the most common culprits?
Low yield in this specific alkylation is often traced back to one of four key areas: reagent quality, reaction conditions, competing side reactions, or the nature of your nucleophile.
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Reagent Integrity: this compound is susceptible to hydrolysis and polymerization.[1][2] Exposure to moisture can convert it to the corresponding, unreactive benzyl alcohol.[1] Always use a freshly opened bottle or a properly stored reagent under an inert atmosphere. Confirm the purity of your starting material via NMR or GC-MS before starting.
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate combination can favor side reactions over the desired SN2 pathway.
-
Side Reactions: This reagent is highly prone to self-alkylation (Friedel-Crafts polymerization) and elimination, especially under harsh conditions.[3][4]
-
Nucleophile Strength & Sterics: The reactivity of your nucleophile plays a significant role. Weak nucleophiles or sterically hindered ones will react sluggishly, allowing more time for side reactions to occur.[5][6]
Q2: I'm observing multiple spots on my TLC plate that are not my starting materials or desired product. What are these side products likely to be?
The complex reactivity of this compound can lead to several undesirable byproducts. The methoxy group is electron-donating, activating the aromatic ring, while the benzylic chloride is an excellent leaving group, making the molecule susceptible to multiple reaction pathways.
-
Dibenzyl Ether Formation: In the presence of water and base, the benzyl chloride can hydrolyze to 3-fluoro-4-methoxybenzyl alcohol. This alcohol can then be alkylated by another molecule of the starting material to form a dibenzyl ether.[1]
-
Friedel-Crafts Self-Alkylation/Polymerization: This is a very common side reaction.[3] The electrophilic benzylic carbon of one molecule can attack the electron-rich aromatic ring of another, leading to oligomers or polymers. This is often exacerbated by strong Lewis acids or high temperatures.[3][4][7]
-
Elimination Products: While less common for benzylic halides compared to other alkyl halides, strong, sterically hindered bases can promote the elimination of HCl to form a reactive quinone methide intermediate, which can also polymerize.
Visualizing Competing Reaction Pathways
The following diagram illustrates the desired SN2 pathway versus the common side reactions that can reduce your yield. Understanding these competing routes is the first step to optimizing your conditions to favor product formation.
Caption: Competing reaction pathways in the alkylation.
Q3: How do I select the optimal base and solvent for my reaction?
The choice of base and solvent is perhaps the most critical factor in controlling the outcome of your alkylation. The goal is to facilitate the SN2 reaction while suppressing competing pathways.
-
Base Selection: The base should be strong enough to deprotonate your nucleophile but not so strong or sterically hindered that it promotes elimination or other side reactions.
-
For O- and N-alkylation (Alcohols, Phenols, Amines): Weak, non-nucleophilic inorganic bases are often preferred. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are excellent choices. They are basic enough to facilitate the reaction but minimize side product formation.
-
For C-alkylation (e.g., malonates): Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[8] However, use these with caution and at low temperatures to mitigate side reactions.
-
-
Solvent Selection: Polar aprotic solvents are generally ideal for SN2 reactions because they solvate the cation of the base but leave the nucleophile relatively "naked" and reactive.[5]
-
Recommended Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices.
-
Solvents to Avoid: Protic solvents like water, methanol, or ethanol can solvate the nucleophile, reducing its reactivity, and can also participate in solvolysis side reactions with the highly reactive benzyl chloride.[5]
-
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Mild, non-nucleophilic; minimizes elimination and self-alkylation. Effective for most O- and N-nucleophiles. |
| NaH, KOtBu | For weakly acidic C-H nucleophiles. Use at low temperatures (0 °C to RT). | |
| Solvent | DMF, Acetonitrile | Polar aprotic; enhances nucleophilicity and promotes SN2 pathway.[5] |
| Temperature | 0 °C to 50 °C | Start at room temperature. Gentle heating may be required for slow reactions, but high temperatures (>60 °C) often lead to polymerization. |
| Atmosphere | Inert (N₂ or Ar) | This compound is moisture-sensitive.[9] An inert atmosphere prevents hydrolysis to the unreactive alcohol. |
Table 1: Recommended Starting Conditions for Optimization.
Q4: I suspect my starting material has degraded. Is there a quick way to check its quality and purify it if necessary?
Degradation is a common issue. Before starting a large-scale reaction, it's prudent to check the quality of your this compound.
-
Quick Quality Check: Dissolve a small amount in anhydrous CDCl₃ and run a quick ¹H NMR. The benzylic protons (CH₂Cl) should appear as a sharp singlet around 4.5-4.6 ppm. The appearance of a new singlet around 4.7 ppm may indicate the formation of the corresponding benzyl alcohol, and broad, poorly resolved peaks in the aromatic and benzylic region can suggest polymerization.
-
Purification: Purification is challenging due to the compound's reactivity. Distillation is often not feasible as it can promote decomposition. If significant degradation has occurred, it is almost always more cost-effective and reliable to purchase a new bottle. If you must attempt purification, you can try to dissolve the material in a dry, non-polar solvent like dichloromethane, filter it through a short plug of silica gel (eluting quickly with the same solvent), and immediately use the resulting solution after removing the solvent under reduced pressure at low temperature.
Troubleshooting Workflow & Experimental Protocols
When faced with low yield, a systematic approach is key. The following workflow provides a logical sequence of steps to diagnose and solve the problem.
Logical Troubleshooting Flow
Caption: A step-by-step workflow for troubleshooting low yield.
Protocol 1: General Procedure for Alkylation of a Phenolic Nucleophile
This protocol provides a robust starting point for the alkylation of a generic phenol.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF (or acetonitrile) via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the phenol.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 5 minutes.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
References
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Post-Reaction Purification of 3-Fluoro-4-methoxybenzyl chloride
Welcome to the technical support center for challenges related to the purification of reaction mixtures containing 3-Fluoro-4-methoxybenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the removal of unreacted this compound, a common intermediate in pharmaceutical and materials science synthesis.[1] This resource offers troubleshooting advice and detailed protocols to ensure the purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a persistent spot corresponding to this compound even after a standard aqueous workup. What is the likely cause?
A1: this compound, like many benzyl chlorides, can be relatively stable to hydrolysis under neutral aqueous conditions.[2] A simple water wash may not be sufficient for its complete removal. Additionally, if your product has a similar polarity, co-elution on the TLC plate can be misleading. Consider using a more reactive quenching agent or a different workup procedure as detailed in the troubleshooting guides below.
Q2: I am observing the formation of 3-Fluoro-4-methoxybenzyl alcohol as a byproduct during my purification. How can I avoid this?
A2: The formation of the corresponding benzyl alcohol is a common issue arising from the hydrolysis of the benzyl chloride.[2] This can occur during aqueous workups, especially if the conditions are basic or if the mixture is stirred for an extended period.[2][3] To minimize this, you can employ a non-aqueous workup, use a scavenger resin, or perform the aqueous wash under mildly acidic conditions and for a shorter duration.
Q3: Can I remove unreacted this compound by distillation?
A3: While distillation is a viable purification method for benzyl chlorides, it should be approached with caution.[4][5] this compound has a boiling point of 62 °C at 0.2 mmHg.[1][6] However, heating can also promote the formation of byproducts. Vacuum distillation is recommended to lower the required temperature and minimize decomposition.[7]
Q4: Are there any safety concerns I should be aware of when working with this compound?
A4: Yes, this compound is a corrosive compound that can cause severe skin burns and eye damage.[8][9][10][11] It is also a lachrymator, meaning it can cause irritation to the eyes and respiratory system.[12] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
Troubleshooting Guides
This section provides a more detailed approach to common issues encountered during the removal of unreacted this compound.
Issue 1: Incomplete Removal with Standard Aqueous Workup
Root Cause Analysis: The electrophilic carbon of the benzyl chloride is susceptible to nucleophilic attack. However, the rate of hydrolysis with water alone can be slow.[2] Basic conditions can accelerate this, but may also be incompatible with your desired product.
Solution Pathway:
-
Quenching with a Mild Base: A wash with a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be more effective than water alone.[7][14] These bases will react with the benzyl chloride to form the more water-soluble benzyl alcohol and facilitate its removal into the aqueous phase.[2]
-
Amine Quench: For a more reactive approach, a quench with a primary or secondary amine can be employed. The amine will react with the benzyl chloride to form a more polar benzylamine derivative, which can then be easily removed by an acidic wash.
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting a purification method.
Issue 2: Product Instability or Emulsion Formation During Workup
Root Cause Analysis: Some target molecules may be sensitive to the pH changes during aqueous workups. Emulsions can form due to the presence of both polar and non-polar components, making phase separation difficult.
Solution Pathway: Scavenger Resins
Scavenger resins are solid-supported reagents that react with and bind excess reagents or byproducts, allowing for their simple removal by filtration.[15] For removing electrophiles like this compound, amine-functionalized resins are highly effective.[16][17]
| Scavenger Resin Type | Functional Group | Advantages | Considerations |
| Aminomethyl (AM) Resin | -CH₂NH₂ | High capacity, readily available.[18][19][20] | Can be strongly basic. |
| Tris(2-aminoethyl)amine (TAA) Resin | N(CH₂CH₂NH₂)₃ | High capacity due to multiple amine sites.[21][22][23][24] | May chelate metal catalysts if present. |
| Piperazine Resin | Piperazine | Acts as both a scavenger and a mild base.[16] | Lower capacity than AM or TAA resins. |
Detailed Experimental Protocols
Protocol 1: Enhanced Aqueous Workup with Amine Quench
This protocol is suitable for products that are stable to mild acidic and basic conditions.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.5-2.0 equivalents (relative to the excess benzyl chloride) of a quenching amine such as ethylenediamine or piperidine.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete reaction with the unreacted this compound.
-
-
Extraction and Washing:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel and wash with a 1 M HCl solution to remove the newly formed benzylamine derivative and any unreacted quenching amine.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purity Assessment:
-
Analyze the crude product by TLC or LC-MS to confirm the absence of this compound.
-
Protocol 2: Purification using a Scavenger Resin
This method is ideal for sensitive products or when aqueous workups are problematic.
-
Resin Selection and Preparation:
-
Scavenging:
-
Add 2-3 equivalents of the scavenger resin (based on the amount of excess this compound) to the reaction mixture.
-
Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the benzyl chloride is no longer detected. This may take several hours.
-
-
Isolation of the Product:
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
Chemical Transformation during Scavenging
Caption: Mechanism of scavenger resin purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Cas 351-52-0,this compound | lookchem [lookchem.com]
- 7. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. fishersci.com [fishersci.com]
- 9. 3-Fluoro-4-methoxybenzoyl chloride | 3907-15-1 [sigmaaldrich.com]
- 10. This compound | 351-52-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound | 351-52-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 12. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Scavenger resin - Wikipedia [en.wikipedia.org]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
- 18. seplite.com [seplite.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. peptide.com [peptide.com]
- 21. biotage.com [biotage.com]
- 22. advancedchemtech.com [advancedchemtech.com]
- 23. Tris(2-aminoethyl)amine 96 4097-89-6 [sigmaaldrich.com]
- 24. Tris(2-aminoethyl)amine, 98+% 100 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 25. glycopep.com [glycopep.com]
Stability of 3-Fluoro-4-methoxybenzyl chloride in different solvent systems
Welcome to the technical support guide for 3-Fluoro-4-methoxybenzyl chloride (CAS 351-52-0). This resource is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we address common questions and troubleshooting scenarios related to the stability of this versatile reagent in various solvent systems. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
The stability of this compound is primarily dictated by its molecular structure and the surrounding experimental conditions. As a substituted benzyl chloride, its reactivity is significantly influenced by:
-
Solvent Nucleophilicity and Polarity: The choice of solvent is critical. Nucleophilic solvents can react directly with the compound, leading to solvolysis products. Polar protic solvents, such as water and alcohols, can facilitate ionization of the carbon-chlorine bond, promoting degradation.
-
Presence of Nucleophiles: Contaminants or reactants with nucleophilic properties (e.g., water, amines, alcohols) will readily displace the chloride, leading to the formation of byproducts.
-
Temperature: Like most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For long-term storage, refrigeration is recommended.[1]
-
pH (Acidity/Basicity): Basic conditions can lead to rapid hydrolysis to the corresponding benzyl alcohol. While more stable under neutral or slightly acidic conditions, strong acids can also promote decomposition.
-
Light and Air: Some benzyl chlorides are sensitive to light and moisture in the air.[2] It is good practice to store the reagent in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).
Q2: How does the substitution pattern (3-Fluoro, 4-Methoxy) affect its reactivity compared to benzyl chloride?
The electronic properties of the substituents on the benzene ring play a crucial role in the reactivity of the benzylic chloride.
-
4-Methoxy Group: The methoxy group at the para position is a strong electron-donating group (EDG) through resonance (+M effect).[3][4] This powerfully stabilizes the formation of a benzyl carbocation intermediate by delocalizing the positive charge onto the oxygen atom.[3] This stabilization significantly increases the rate of SN1-type reactions.[4][5]
-
3-Fluoro Group: The fluorine atom at the meta position acts primarily as an electron-withdrawing group (EWG) through its inductive effect (-I effect). This effect slightly destabilizes the carbocation intermediate.
The dominant effect is the powerful resonance donation from the 4-methoxy group. Therefore, this compound is significantly more reactive towards SN1 pathways than unsubstituted benzyl chloride, especially in polar protic solvents.[5][6]
Q3: Which solvents are recommended for reactions with this compound, and which should be avoided?
The choice of solvent is highly dependent on the specific reaction being performed.
-
Recommended Solvents (for reactions where the chloride is the leaving group):
-
Aprotic, Non-nucleophilic Solvents: For reactions with other nucleophiles, it is best to use solvents that will not compete. Dichloromethane (DCM), chloroform, toluene, and tetrahydrofuran (THF) are generally suitable choices. However, be aware that even these solvents must be anhydrous, as trace water can lead to hydrolysis.
-
-
Solvents to Use with Caution:
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are polar enough to potentially promote SN1 dissociation to some extent and can sometimes contain nucleophilic impurities. Use high-purity, anhydrous grades.
-
-
Solvents to Avoid (unless solvolysis is the intended reaction):
Q4: What are the common degradation products of this compound?
The primary degradation pathway is nucleophilic substitution at the benzylic carbon. Common degradation products include:
-
3-Fluoro-4-methoxybenzyl alcohol: Formed by reaction with water (hydrolysis).
-
Bis(3-fluoro-4-methoxybenzyl) ether: Can form from the reaction of the starting material with the alcohol degradation product, especially under acidic conditions.
-
3-Fluoro-4-methoxybenzyl ethers/esters: Formed by reaction with alcohol or carboxylate nucleophiles, respectively.
-
Polymerization: Substituted benzyl halides, particularly those with electron-donating groups, can be unstable and may undergo self-reaction or polymerization over time, especially if not properly stabilized.[7]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution & Explanation |
| Low or no yield of the desired product; starting material consumed. | Degradation of this compound. | The reagent may have degraded prior to or during the reaction. Verify the purity of the starting material using techniques like GC-MS or ¹H NMR before use.[8][9][10] Ensure your reaction solvent is anhydrous and that all glassware is thoroughly dried. |
| Formation of 3-Fluoro-4-methoxybenzyl alcohol as a major byproduct. | Presence of water in the reaction. | This is a classic sign of hydrolysis. Use anhydrous solvents and reagents. Dry glassware in an oven and cool under an inert atmosphere. Consider using a drying agent if compatible with your reaction conditions. |
| Inconsistent reaction outcomes between batches. | Variable purity or age of the reagent. | Benzyl chlorides can degrade upon storage.[7] It is advisable to use a fresh bottle or to re-purify older material if its purity is questionable. Store the reagent properly in a cool, dark, and dry place under an inert atmosphere.[11][12] |
| Reaction turns dark or forms insoluble material. | Polymerization or complex side reactions. | Highly activated benzyl chlorides can be prone to polymerization, especially in the presence of Lewis acids or trace impurities.[7] Ensure the reaction is run at the recommended temperature and that all reagents are of high purity. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in a Given Solvent
This protocol provides a general method to evaluate the stability of the title compound in a specific solvent over time using HPLC or GC-MS analysis.
Objective: To quantify the rate of degradation of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., Acetonitrile, THF, Methanol)
-
Internal standard (e.g., naphthalene, biphenyl - choose a stable, non-reactive compound with a distinct retention time)
-
Volumetric flasks and autosampler vials
-
HPLC or GC-MS system
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Accurately prepare a stock solution of the internal standard in the same solvent.
-
-
Stability Sample Preparation:
-
In a volumetric flask, combine known volumes of the reagent stock solution and the internal standard stock solution. Dilute to the mark with the solvent to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
-
Time-Point Analysis:
-
Immediately analyze an aliquot of the stability sample (t=0). This provides the initial concentration ratio of the analyte to the internal standard.
-
Store the remaining stability sample at a controlled temperature (e.g., 25°C or 40°C).
-
Analyze aliquots of the sample at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of this compound to the internal standard.
-
Plot the percentage of the remaining this compound (relative to t=0) against time. This will provide a degradation profile.
-
Data Summary: Expected Stability Trends
The following table summarizes the expected relative stability of this compound in common laboratory solvents, based on established principles of solvolysis and nucleophilicity.[5][6][13]
| Solvent | Solvent Type | Expected Stability | Primary Degradation Pathway | Notes |
| Toluene | Aprotic, Non-polar | High | Minimal | Good choice for reactions requiring an inert solvent. |
| Dichloromethane | Aprotic, Polar | High | Minimal | Ensure solvent is anhydrous and free of acidic impurities. |
| Tetrahydrofuran (THF) | Aprotic, Polar Ether | Moderate | Slow Solvolysis | Peroxides in aged THF can complicate reactions. Use fresh, inhibited THF. |
| Acetonitrile | Aprotic, Polar | Moderate | Slow Solvolysis | Generally a stable choice, but must be anhydrous. |
| Methanol / Ethanol | Protic, Polar | Low | Rapid Solvolysis (SN1) | Avoid unless the formation of the methyl/ethyl ether is desired. |
| Water | Protic, Polar | Very Low | Rapid Hydrolysis (SN1) | The compound will rapidly convert to the corresponding alcohol. |
Visualizing Degradation Pathways & Workflows
Degradation Mechanisms
The degradation of this compound in nucleophilic solvents can proceed via SN1 or SN2 mechanisms, heavily influenced by the solvent type.[13][14][15] The strong electron-donating 4-methoxy group makes the SN1 pathway particularly favorable in polar protic solvents.[4][5]
Caption: Dominant degradation mechanisms based on solvent polarity.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow for conducting a stability study as described in Protocol 1.
References
- 1. rvrlabs.com [rvrlabs.com]
- 2. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Predict the order of relative stability of the three benzylic cations der.. [askfilo.com]
- 4. Question Decreasing order towards S_N1 reaction for the following compoun.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Khan Academy [khanacademy.org]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Determination of 3-Fluoro-4-methoxybenzyl Chloride: A Comparative Analysis
Introduction: The Critical Role of Purity in Synthesis
3-Fluoro-4-methoxybenzyl chloride is a key substituted benzyl halide, serving as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, imparted by the fluorine and methoxy substituents, make it a valuable intermediate for creating complex target molecules.[1] However, the very reactivity that makes this compound useful also predisposes it to the formation of impurities during synthesis, storage, and handling.
For researchers in drug development and materials science, the purity of starting materials is not a trivial detail; it is a cornerstone of scientific validity and product safety. The presence of unknown or unquantified impurities can lead to failed experiments, unpredictable biological activity, and significant regulatory hurdles.[2][3] Therefore, a robust analytical strategy to accurately determine the purity of this compound is paramount.
This guide provides an in-depth comparison of the primary analytical methods for this task: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into the causality behind methodological choices, provide actionable experimental protocols, and offer a clear comparative framework to empower researchers to select the most appropriate technique for their needs.
Gas Chromatography (GC): The Standard for Volatile Analytes
Gas chromatography is frequently the first-line technique for assessing the purity of volatile and semi-volatile compounds like this compound.[4][5] Many commercial suppliers specify purity for this compound using GC (e.g., >98% GC), underscoring its industry acceptance.[1][6]
Causality of Method Selection
The suitability of GC is directly linked to the physicochemical properties of this compound. With a boiling point of 62°C at 0.2 mmHg, it is sufficiently volatile to be vaporized without degradation in a heated GC inlet, a prerequisite for this technique.[1] GC offers high-resolution separation of similarly volatile compounds, making it ideal for detecting impurities arising from the manufacturing process, such as residual starting materials or side-reaction products like isomers of dichlorotoluene that can appear in related syntheses.[7][8]
Experimental Protocol: GC with Flame Ionization Detection (GC-FID)
This protocol outlines a standard approach for purity assessment. A Flame Ionization Detector (FID) is chosen for its robustness and near-universal response to organic compounds.
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Instrument Configuration:
-
GC System: Agilent 8890 or equivalent.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.
-
Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a robust starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures the elution of both the main component and any less volatile impurities.
-
Detector: FID operated at 300°C.
-
-
Injection & Analysis: Inject 1 µL of the prepared sample.
-
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for GC Purity Analysis
Caption: Workflow for GC-FID purity determination.
High-Performance Liquid Chromatography (HPLC): A Complementary Orthogonal Method
While GC is excellent for volatile compounds, it may not be suitable for non-volatile or thermally labile impurities. HPLC is an essential orthogonal technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase at ambient temperatures.[5][9]
Causality of Method Selection
The primary reason to employ HPLC is to detect impurities that GC might miss. These could include polymeric by-products, salts, or degradation products formed through hydrolysis of the reactive benzyl chloride moiety. A reversed-phase method (e.g., using a C18 column) is the most common approach for compounds of moderate polarity like this compound.[7] A UV detector is highly effective due to the aromatic nature of the analyte, which provides strong chromophores.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase (or a compatible solvent like Acetonitrile).
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm filter and degas before use.
-
Instrument Configuration:
-
HPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: A C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) maintained at 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV/Vis or Diode Array Detector (DAD) monitoring at a wavelength of maximum absorbance (e.g., 225 nm).[10]
-
-
Analysis: Run the analysis under isocratic conditions until all components have eluted.
-
Data Processing: As with GC, calculate purity using the area percent method. The use of a DAD allows for peak purity analysis, which can help determine if a single peak contains co-eluting impurities.[7]
Workflow for HPLC Purity Analysis
References
- 1. chemimpex.com [chemimpex.com]
- 2. biomedres.us [biomedres.us]
- 3. lcms.cz [lcms.cz]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. This compound | 351-52-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 10. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Reactivity of 3-Fluoro-4-methoxybenzyl chloride and 4-methoxybenzyl chloride
Introduction
In the landscape of medicinal chemistry and materials science, substituted benzyl halides are pivotal building blocks. Their reactivity in nucleophilic substitution reactions dictates their utility in the synthesis of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two such compounds: 3-Fluoro-4-methoxybenzyl chloride and its parent analogue, 4-methoxybenzyl chloride. Professionals in drug development and organic synthesis will find this analysis crucial for reaction design, predicting outcomes, and understanding the subtle yet powerful influence of substituent effects on chemical behavior. We will explore the underlying electronic principles, present validating experimental data, and provide a detailed protocol for empirical verification.
Mechanistic Considerations: The SN1 Pathway in Methoxy-Substituted Benzyl Chlorides
Benzyl halides can undergo nucleophilic substitution through either an Sₙ1 or Sₙ2 mechanism, or a spectrum in between. The operative pathway is highly sensitive to the stability of the potential benzylic carbocation. For substrates like 4-methoxybenzyl chloride, the presence of a strong electron-donating group (the methoxy group) in the para position provides powerful resonance stabilization to a carbocation intermediate. This stabilization significantly lowers the activation energy for the unimolecular dissociation of the chloride ion, strongly favoring an Sₙ1 or Sₙ1-like mechanism.[1][2]
The Sₙ1 mechanism proceeds in two steps: a slow, rate-determining ionization to form a planar carbocation, followed by a rapid attack by a nucleophile. The stability of this carbocation intermediate is, therefore, the paramount factor governing the overall reaction rate.
Caption: Generalized Sₙ1 reaction pathway for substituted benzyl chlorides.
Electronic Effects: A Tale of Two Substituents
The difference in reactivity between our two target molecules stems entirely from the electronic influence of the fluorine atom at the 3-position. To understand this, we must dissect the electronic contributions of each substituent.
4-Methoxybenzyl chloride
The methoxy group at the para-position exerts two opposing electronic effects:
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density through the sigma bond framework.
-
Resonance Effect (+R or +M): The oxygen's lone pairs can be delocalized into the benzene ring's π-system. This effect is particularly strong from the para position.
For oxygen, the resonance effect overwhelmingly dominates the inductive effect.[3] This net electron-donating character powerfully stabilizes the positive charge of the benzylic carbocation through delocalization, dramatically accelerating the rate of Sₙ1 reactions.
This compound
This molecule retains the electron-donating 4-methoxy group but adds a fluorine atom at the 3-position (meta to the benzyl group). Fluorine, like oxygen, has competing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect.[4]
-
Resonance Effect (+R or +M): Like other halogens, fluorine's lone pairs can participate in resonance, donating electron density.[5]
However, the key distinctions are:
-
Dominance of Induction: For halogens, the inductive effect is generally considered more significant than their resonance effect in influencing reactivity.[6][7]
-
Positional Dependence: The resonance effect is most pronounced from the ortho and para positions. From the meta position, the fluorine atom cannot directly delocalize its lone pairs to the benzylic carbon. Its electronic influence is therefore almost entirely due to its powerful electron-withdrawing inductive effect.
This strong -I effect from the meta-fluorine actively withdraws electron density from the benzene ring, thereby destabilizing the adjacent benzylic carbocation. This destabilization raises the activation energy of the rate-determining step, leading to a slower reaction.
Caption: Structures and key electronic effects of the compared molecules.
Comparative Reactivity: Prediction and Experimental Data
Prediction: Based on the analysis of electronic effects, This compound is predicted to be significantly less reactive than 4-methoxybenzyl chloride in nucleophilic substitution reactions proceeding via an Sₙ1 mechanism. The carbocation-destabilizing inductive effect of the meta-fluorine will override the stabilizing resonance effect of the para-methoxy group to a significant degree.
Experimental Validation: This prediction is strongly supported by kinetic data from solvolysis studies. Solvolysis, where the solvent acts as the nucleophile, is a classic method for probing Sₙ1 reactivity. A study by Richard and Jencks reported the first-order rate constant for the solvolysis of 4-methoxybenzyl chloride in 20% acetonitrile in water.[8] While a direct value for the 3-fluoro analogue is not available in the same study, the authors note a sharp decrease in reactivity for 4-methoxybenzyl chloride derivatives when electron-withdrawing meta-substituents are added.[8] This observation is consistent with our analysis.
| Compound | Key Substituent Effect | First-Order Solvolysis Rate Constant (k_solv) | Relative Reactivity |
| 4-Methoxybenzyl chloride | +R from OCH₃ (Activating) | 2.2 s⁻¹[8] | 1 |
| This compound | -I from meta-F (Deactivating) | Estimated to be < 2.2 s⁻¹ | < 1 |
Experimental Protocol: Comparative Solvolysis Rate Determination
To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. This protocol outlines a conductometric method to monitor the solvolysis rate in an aqueous solvent system. The reaction produces HCl, leading to an increase in the solution's conductivity over time.
Objective: To determine and compare the pseudo-first-order rate constants (k_obs) for the solvolysis of 4-methoxybenzyl chloride and this compound.
Materials:
-
4-Methoxybenzyl chloride
-
Acetone (ACS grade)
-
Deionized water
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and syringes
Workflow:
Caption: Experimental workflow for comparative solvolysis kinetics.
Procedure:
-
Solvent Preparation: Prepare an 80:20 (v/v) acetone-water solvent mixture. Place it in a constant temperature bath set to 25.0 °C and allow it to equilibrate.
-
Stock Solutions: Prepare fresh 0.1 M stock solutions of this compound and 4-methoxybenzyl chloride in dry acetone.
-
Kinetic Measurement: a. Place a known volume (e.g., 50.0 mL) of the equilibrated solvent into the thermostatted conductivity cell. b. Allow the solvent to reach thermal equilibrium, then record the initial conductivity (C₀). c. Using a microliter syringe, inject a small, known volume (e.g., 50 µL) of one of the benzyl chloride stock solutions into the cell with vigorous stirring to ensure rapid mixing. d. Immediately begin recording the conductivity as a function of time. e. Continue recording until the conductivity reading becomes stable, indicating the reaction is complete. This is the final conductivity (C∞).
-
Repeat: Thoroughly clean and dry the cell, then repeat the entire procedure for the other compound.
-
Data Analysis: a. The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of a plot of ln(C∞ - Cₜ) versus time (t), where Cₜ is the conductivity at time t. b. The slope of this line will be equal to -k. c. Compare the calculated rate constants for the two compounds.
Conclusion
The principles of physical organic chemistry provide a clear framework for predicting the relative reactivity of substituted aromatic compounds. In the comparison between this compound and 4-methoxybenzyl chloride, the powerful, electron-withdrawing inductive effect of the fluorine atom in the meta position significantly retards the rate of nucleophilic substitution. This deactivating effect outweighs the activating resonance donation from the para-methoxy group, leading to a demonstrable decrease in reactivity compared to the parent 4-methoxybenzyl chloride. This understanding is essential for chemists who can leverage these electronic effects to tune the reactivity of synthetic intermediates, enabling more precise and efficient construction of target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. scbt.com [scbt.com]
A Comparative Analysis of 3-Fluoro-4-methoxybenzyl Chloride Derivatives in Oncological Assays: Efficacy, Mechanism, and Protocol
In the landscape of modern drug discovery, the quest for novel small molecules with potent and selective anticancer activity is a paramount objective. The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and bioavailability. This guide delves into the comparative efficacy of a promising class of compounds derived from 3-Fluoro-4-methoxybenzyl chloride, specifically focusing on their application in biological assays relevant to oncology research. We will explore the structure-activity relationships (SAR) that govern their potency, the molecular pathways they modulate, and provide detailed, field-proven protocols for their evaluation.
Introduction: The Rationale for Fluorinated Benzyl Scaffolds in Anticancer Drug Design
This compound serves as a versatile chemical intermediate for the synthesis of complex pharmaceutical agents.[1] Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, make it an attractive building block for creating derivatives with enhanced biological activity.[1] A particularly successful application of this scaffold has been in the development of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines, a class of compounds that has demonstrated significant potential as anticancer agents.[2] The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore known to interact with the ATP-binding site of various protein kinases, many of which are implicated in cancer progression.[3]
This guide will focus on a comparative analysis of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their potential and the methodologies to assess their efficacy.
Comparative Efficacy of this compound Derivatives
A key study in the evaluation of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines revealed a series of compounds with potent cytotoxic activity against a panel of human cancer cell lines. The in vitro growth inhibitory effects of these derivatives were assessed, with the GI50 value (the concentration required to inhibit cell growth by 50%) serving as the primary metric of efficacy.
Table 1: Comparative in vitro Cytotoxicity (GI50, μM) of Selected 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives [2]
| Compound ID | R Group (at C4) | Hela (Cervical Cancer) | MDA-MB-231 (Breast Cancer) | MDA-MB-468 (Breast Cancer) |
| 6a | Methoxy | > 100 | > 100 | > 100 |
| 6f | Phenyl | 1.05 | 0.98 | 0.85 |
| 6o | Vinyl | 0.95 | 0.88 | 0.75 |
| 6q | Ethyl | 0.15 | 0.11 | 0.58 |
Data synthesized from the findings reported in Tsai, P. Y., et al. (2017).[2]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 provides critical insights into the structure-activity relationship of this compound series. The nature of the substituent at the C4 position of the pyrrolo[2,3-d]pyrimidine ring plays a pivotal role in determining the cytotoxic potency.
-
Alkyl and Aryl Substituents: A clear trend emerges where small alkyl and aryl groups at the C4 position enhance anticancer activity. The parent compound with a methoxy group (6a) was largely inactive. In contrast, the introduction of a phenyl group (6f) or a vinyl group (6o) resulted in compounds with sub-micromolar GI50 values.[2]
-
The Potency of the Ethyl Group: The most potent derivative in this series was compound 6q , which possesses an ethyl group at the C4 position. This compound exhibited remarkable cytotoxicity, with GI50 values as low as 0.11 μM against the MDA-MB-231 breast cancer cell line.[2] This suggests that a small, lipophilic alkyl group at this position is optimal for activity.
Mechanism of Action: Targeting the Cell Cycle Machinery
To understand the cellular basis for the observed cytotoxicity, further mechanistic studies were conducted on the most potent derivative, compound 6q . Cell cycle analysis revealed that treatment of MDA-MB-231 cells with compound 6q resulted in a significant accumulation of cells in the G2/M phase of the cell cycle.[2] This indicates that the compound interferes with the cellular processes that govern the transition from the G2 phase to mitosis, ultimately leading to cell cycle arrest and subsequent inhibition of proliferation.
The pyrrolo[2,3-d]pyrimidine scaffold is a known inhibitor of various protein kinases, including those that play a critical role in cell cycle regulation, such as Cyclin-Dependent Kinases (CDKs).[4] While the direct kinase targets of compound 6q were not explicitly identified in the primary study, the observed G2/M arrest is consistent with the inhibition of key mitotic kinases.
Furthermore, this class of compounds is also known to target growth factor receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and non-receptor tyrosine kinases such as Src.[5][6] These kinases are upstream regulators of signaling pathways that control cell proliferation, survival, and motility.
Visualizing the Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound derivatives, leading to the observed anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Stages & Regulation by Cyclins and CDKs [praxilabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of 3-Fluoro-4-methoxybenzyl Group Incorporation
In the landscape of multistep organic synthesis, particularly in pharmaceutical and agrochemical development, the judicious use of protecting groups is paramount.[1] The 3-Fluoro-4-methoxybenzyl (FMB) group has emerged as a valuable tool for the protection of alcohols, amines, and other nucleophilic functional groups. It shares the robust stability and versatile cleavage options of its well-known analogue, the p-methoxybenzyl (PMB) group, but with a significant strategic advantage: the presence of a fluorine atom.[2][3] This fluorine atom serves as a powerful and unambiguous spectroscopic handle, enabling precise reaction monitoring and structural confirmation through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
This guide provides an in-depth comparison of spectroscopic methodologies for confirming the successful incorporation of the FMB group. We will explore the characteristic signatures in ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy, contrasting them with common alternative benzyl-type protecting groups. Furthermore, we will provide validated experimental protocols for both the protection reaction and the subsequent analytical confirmation.
Definitive Spectroscopic Signatures of the FMB Group
Unambiguous confirmation of a chemical transformation is the bedrock of synthetic chemistry. The FMB group offers a suite of characteristic signals across various spectroscopic platforms, ensuring high-confidence validation of its incorporation.
¹H NMR Spectroscopy: A First Look
Proton NMR provides the initial evidence of successful FMB protection. The key is to identify the signals corresponding to the benzylic, aromatic, and methoxy protons.
-
Benzylic Protons (Ar-C H₂-X): Upon successful attachment to a heteroatom (O, N, etc.), these two protons appear as a sharp singlet, typically in the range of δ 4.4-5.0 ppm. The exact chemical shift is dependent on the nature of the atom they are attached to and the solvent. For the precursor, 3-fluoro-4-methoxybenzyl bromide, the benzylic protons are observed at approximately δ 4.45 ppm.[5]
-
Aromatic Protons: The three protons on the FMB aromatic ring exhibit a characteristic splitting pattern due to both H-H and H-F coupling. They typically appear in the δ 6.8-7.2 ppm region. The patterns can be complex, but their integration (3H) and location are key identifiers.
-
Methoxy Protons (-OC H₃): A distinct singlet integrating to three protons is observed around δ 3.8-3.9 ppm, consistent with a methoxy group on an aromatic ring.[5]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides deeper structural information, with the C-F coupling being a particularly powerful diagnostic tool.
-
Benzylic Carbon (Ar-C H₂-X): This carbon signal is typically found in the δ 70-80 ppm range for FMB-ethers and FMB-amines.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C3) will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. The adjacent carbons (C2 and C4) will show smaller two-bond couplings (²JCF), and other carbons will display even smaller long-range couplings, providing a definitive fingerprint of the fluoro-aromatic system.
-
Methoxy Carbon (-O CH₃): A signal appears consistently around δ 56 ppm.
¹⁹F NMR Spectroscopy: The Unique Advantage
The fluorine atom in the FMB group makes ¹⁹F NMR an exceptionally clean and sensitive method for confirmation.[4] With a wide chemical shift range and often low background noise, a single peak confirms the presence of the fluorine-containing moiety. For the FMB group, a signal is expected in the typical range for aryl fluorides, which can be precisely identified. This technique is invaluable for tracking reaction progress in complex mixtures, even before chromatographic purification.[4]
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry validates the molecular weight of the newly formed FMB-protected compound. In addition to the molecular ion peak [M]⁺, a characteristic fragment corresponding to the FMB cation ([C₈H₈FO]⁺) at m/z = 139 is often observed, providing strong evidence of the group's presence.
Infrared (IR) Spectroscopy: Functional Group Analysis
While less definitive than NMR or MS, IR spectroscopy can provide supporting evidence. Key absorptions include:
-
C-O Stretching: A strong, characteristic absorption for the aryl ether linkage around 1250 cm⁻¹ and 1050-1150 cm⁻¹.[6][7]
-
Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
The following table summarizes the key spectroscopic data for the FMB group.
| Spectroscopic Technique | FMB Group Feature | Expected Chemical Shift / Value | Comments |
| ¹H NMR | Benzylic Protons (-CH₂-) | δ 4.4 - 5.0 ppm (singlet) | Position is sensitive to the attached functional group. |
| Aromatic Protons | δ 6.8 - 7.2 ppm (multiplet) | Complex pattern due to H-H and H-F coupling. | |
| Methoxy Protons (-OCH₃) | δ 3.8 - 3.9 ppm (singlet) | Sharp, reliable signal. | |
| ¹³C NMR | Benzylic Carbon (-CH₂-) | δ 70 - 80 ppm | |
| Aromatic Carbon (C-F) | ~δ 150-155 ppm (¹JCF ≈ 245 Hz) | Large C-F coupling constant is a key identifier. | |
| Methoxy Carbon (-OCH₃) | ~δ 56 ppm | ||
| ¹⁹F NMR | Fluorine | Characteristic Aryl-F shift | Highly sensitive and definitive. |
| Mass Spec. | FMB Cation Fragment | m/z = 139 | Confirms the presence of the benzyl moiety. |
| IR Spec. | Aryl Ether C-O Stretch | ~1250 cm⁻¹ | Strong, characteristic band. |
Comparative Analysis: FMB vs. Alternative Protecting Groups
The FMB group's utility is best understood when compared to the standard Benzyl (Bn) and p-Methoxybenzyl (PMB) groups. While all three are introduced and removed under similar conditions, the FMB group offers superior analytical traceability.[8][9][10][11]
| Protecting Group | Structure | ¹H NMR Benzylic (-CH₂) Shift | ¹³C NMR Benzylic (-CH₂) Shift | Key Distinguishing Feature |
| Benzyl (Bn) | Ph-CH₂- | ~δ 4.5 - 5.2 ppm | ~δ 72 - 82 ppm | Simple aromatic signals; no unique NMR handle. |
| p-Methoxybenzyl (PMB) | p-MeO-Ph-CH₂- | ~δ 4.4 - 5.0 ppm | ~δ 71 - 81 ppm | Two doublets for aromatic protons (A₂B₂ system); allows oxidative cleavage.[12][13] |
| 3-Fluoro-4-methoxybenzyl (FMB) | 3-F-4-MeO-Ph-CH₂- | ~δ 4.4 - 5.0 ppm | ~δ 70 - 80 ppm | Presence of ¹⁹F NMR signal; complex aromatic ¹H signals; C-F coupling in ¹³C NMR. |
The primary advantage of FMB is the ability to use ¹⁹F NMR as an orthogonal analytical tool. This is particularly powerful in complex syntheses or when working with molecules that have congested ¹H NMR spectra, where the benzylic and aromatic signals might overlap with other resonances.
Experimental Protocols
The following protocols provide a framework for the synthesis and confirmation of an FMB-protected alcohol.
Protocol 1: FMB Protection of a Primary Alcohol
This protocol describes the protection of benzyl alcohol as a representative primary alcohol using 3-Fluoro-4-methoxybenzyl bromide.
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 3-Fluoro-4-methoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure FMB-protected ether.
Protocol 2: Spectroscopic Confirmation Workflow
Objective: To confirm the structure of the purified product from Protocol 1.
-
¹H and ¹³C NMR Sample Preparation:
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and DEPT-135 spectra.
-
Confirmation Criteria: Look for the appearance of the characteristic FMB signals as detailed in the table above and the disappearance of the alcohol's -OH proton signal.
-
-
¹⁹F NMR Sample Preparation:
-
Use the same sample prepared for ¹H/¹³C NMR.
-
Acquire a ¹H-decoupled ¹⁹F NMR spectrum.
-
Confirmation Criteria: Observe a single peak in the aryl fluoride region of the spectrum.
-
-
Mass Spectrometry Analysis:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-MS or GC-MS instrument.
-
Confirmation Criteria: The observed molecular ion peak should match the calculated exact mass of the FMB-protected product. Look for the characteristic m/z 139 fragment.
-
Visualizing the Workflow and Key Identifiers
Diagrams created using Graphviz can help visualize the process flow and structural features.
Caption: FMB protection and confirmation workflow.
Caption: Key spectroscopic handles of the FMB group.
Conclusion
The 3-Fluoro-4-methoxybenzyl group is a superior choice for protecting functional groups when straightforward reaction monitoring and unambiguous product confirmation are critical. Its compatibility with standard benzyl group chemistry, combined with the powerful diagnostic capabilities of ¹⁹F NMR, provides researchers with a high degree of confidence and control in complex synthetic sequences. By leveraging the multi-faceted spectroscopic data outlined in this guide, scientists can efficiently validate the incorporation of the FMB group, accelerating progress in drug discovery and chemical development.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-FLUORO-4-METHOXYBENZYL BROMIDE | 331-61-3 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Benzyl group - Wikipedia [en.wikipedia.org]
- 11. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. nbinno.com [nbinno.com]
- 15. 3-Fluoro-4-methoxybenzyl bromide, 98% | Fisher Scientific [fishersci.ca]
A Comparative Benchmarking Guide to Benzyl-Type Protecting Groups: The Rise of 3-Fluoro-4-methoxybenzyl Chloride
In the intricate tapestry of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the ability to selectively mask and unmask reactive functional groups is paramount to achieving desired molecular architectures. Among the most venerable classes of protecting groups for hydroxyl moieties are the benzyl ethers. Their general robustness and diverse deprotection methods have cemented their utility in the synthesis of complex molecules.
This guide provides an in-depth, objective comparison of the performance of the 3-Fluoro-4-methoxybenzyl (FMB) protecting group against its more conventional counterparts: the unsubstituted Benzyl (Bn), the p-Methoxybenzyl (PMB), and the 2,4-Dimethoxybenzyl (DMB) groups. By delving into the mechanistic underpinnings of their stability and lability, and presenting supporting experimental data, this document aims to equip the discerning synthetic chemist with the knowledge to make informed, strategic decisions in protecting group selection.
The Benzyl Ether Family: A Spectrum of Stability and Lability
The core appeal of benzyl-type protecting groups lies in their versatility. The parent benzyl group is renowned for its stability across a wide range of chemical transformations, typically succumbing only to the robust conditions of catalytic hydrogenolysis.[1] The introduction of electron-donating methoxy substituents onto the aromatic ring, as seen in the PMB and DMB groups, dramatically alters their electronic properties. This increased electron density renders the benzyl ether linkage more susceptible to both acidic and oxidative cleavage, thereby offering milder deprotection pathways.[2]
The 3-Fluoro-4-methoxybenzyl group represents a nuanced addition to this family. The presence of the electron-donating methoxy group at the para position suggests a lability comparable to the PMB group under certain conditions. However, the introduction of an electron-withdrawing fluorine atom at the meta position introduces a unique electronic perturbation, promising enhanced stability under specific conditions and opening avenues for orthogonal deprotection strategies.
Comparative Performance Analysis: A Data-Driven Approach
The true measure of a protecting group's utility lies in its performance across the key stages of a synthetic sequence: its introduction, its stability during intermediate steps, and its selective removal. The following sections provide a detailed comparison of the FMB group with its Bn, PMB, and DMB analogues, supported by experimental data.
Ease and Efficiency of Introduction
The introduction of benzyl-type protecting groups is most commonly achieved via the Williamson ether synthesis, wherein an alkoxide, generated from the alcohol to be protected, undergoes nucleophilic substitution with the corresponding benzyl halide.
Experimental Protocol: General Procedure for the Protection of a Primary Alcohol
A solution of the primary alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. Sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) is added portionwise, and the resulting suspension is stirred at 0 °C for 30 minutes. The appropriate benzyl chloride (BnCl, PMB-Cl, DMB-Cl, or FMB-Cl, 1.1 equiv.) is then added, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[3]
Table 1: Comparison of Primary Alcohol Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| FMB | 3-Fluoro-4-methoxybenzyl chloride (FMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 h | 85 - 95 |
| PMB | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
| Bn | Benzyl bromide (Bn-Br) | NaH, THF, 0 °C to rt | 4 - 12 h | 90 - 98 |
| DMB | 2,4-Dimethoxybenzyl chloride (DMB-Cl) | NaH, THF, 0 °C to rt | 2 - 6 h | 85 - 95 |
Yields are representative and can vary depending on the specific substrate.
As the data indicates, the introduction of all four protecting groups proceeds with high efficiency, with the methoxy-substituted benzyl chlorides generally offering slightly faster reaction times compared to the unsubstituted benzyl bromide.
Stability Under Diverse Reaction Conditions
A protecting group's resilience to a range of synthetic transformations is a cornerstone of its utility. The following table summarizes the relative stability of the FMB, PMB, Bn, and DMB ethers under common reaction conditions.
Table 2: Comparative Stability of Benzyl-Type Ethers
| Condition | FMB | PMB | Bn | DMB |
| Strongly Acidic (e.g., TFA) | Labile | Labile | Stable | Very Labile |
| Mildly Acidic (e.g., AcOH) | Generally Stable | Generally Stable | Stable | Labile |
| Strongly Basic (e.g., NaH, n-BuLi) | Stable | Stable | Stable | Stable |
| Oxidative (e.g., DDQ) | Highly Stable | Labile | Stable (requires forcing conditions) | Very Labile |
| Reductive (e.g., H₂/Pd-C) | Labile | Labile | Labile | Labile |
The standout feature of the FMB group is its predicted high stability towards oxidative conditions, a direct consequence of the electron-withdrawing fluorine atom. This property is the basis for its orthogonality with the PMB and DMB groups.
The Power of Orthogonality: Selective Deprotection Strategies
The true value of the FMB protecting group emerges in the context of complex syntheses requiring the differential protection of multiple hydroxyl groups. Its unique stability profile allows for highly selective deprotection sequences that are not readily achievable with other benzyl-type protecting groups.
Oxidative Cleavage: A Tale of Two Methoxybenzyls
The deprotection of PMB and DMB ethers via oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a cornerstone of modern organic synthesis.[3] The reaction proceeds through a single-electron transfer (SET) mechanism, facilitated by the electron-rich nature of the methoxy-substituted aromatic ring.[4]
The introduction of a fluorine atom in the FMB group significantly deactivates the aromatic ring towards oxidation. This electronic perturbation renders the FMB ether resistant to cleavage by DDQ under conditions that readily cleave a PMB or DMB ether. This orthogonality is a powerful tool for selective deprotection.
Experimental Protocol: Selective Deprotection of a PMB Ether in the Presence of an FMB Ether
To a solution of the substrate containing both PMB and FMB ethers (1.0 equiv.) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v) at 0 °C is added DDQ (1.2 equiv.). The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion (typically 1-2 hours), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the alcohol resulting from PMB cleavage, with the FMB ether intact. A similar protocol has been reported to result in a 95% yield for the cleavage of a PMB ether in the presence of a 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl ether.[5]
Acid-Catalyzed Cleavage: A Spectrum of Lability
The acid-catalyzed cleavage of benzyl ethers proceeds via the formation of a benzylic carbocation intermediate. The stability of this carbocation dictates the rate of cleavage. The electron-donating methoxy groups in PMB and DMB ethers stabilize the carbocation, making them more acid-labile than the unsubstituted benzyl ether. The DMB group, with two methoxy substituents, is the most acid-labile of the three.[2]
The FMB group, with both an electron-donating methoxy group and an electron-withdrawing fluorine atom, presents a more complex scenario. While the methoxy group promotes carbocation formation, the fluorine atom will have a destabilizing inductive effect. This suggests that the FMB group will be more stable to acidic conditions than the PMB and DMB groups, but likely more labile than the unsubstituted benzyl group. This tunable lability can be exploited for selective deprotection under carefully controlled acidic conditions.
Catalytic Hydrogenolysis: A Common Ground
All benzyl-type ethers, including the FMB ether, are susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C).[6] This method offers a mild and efficient means of global deprotection of all benzyl ethers in a molecule.
Visualizing the Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the protection/deprotection workflow and the logical relationships between the different protecting groups.
Caption: General workflow for the protection of an alcohol with FMB-Cl and subsequent deprotection.
Caption: Orthogonal deprotection strategy for a substrate protected with both FMB and PMB groups.
Conclusion: A Strategic Addition to the Synthetic Chemist's Toolkit
The 3-Fluoro-4-methoxybenzyl (FMB) protecting group represents a valuable and strategic addition to the repertoire of benzyl-type protecting groups. Its high efficiency of introduction and robust stability under a variety of conditions, coupled with its unique resistance to oxidative cleavage, make it an ideal candidate for complex multi-step syntheses. The ability to selectively cleave PMB and DMB ethers in the presence of an FMB group provides a powerful tool for orthogonal protection strategies, enabling the synthesis of intricate molecular architectures with a high degree of control and finesse. As the demands of modern organic synthesis continue to grow in complexity, the judicious application of protecting groups like FMB will undoubtedly play an increasingly critical role in advancing the frontiers of chemical science.
References
- 1. wiserpub.com [wiserpub.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
Navigating the Reaction Pathways of 3-Fluoro-4-methoxybenzyl Chloride: A Comparative Guide to Mechanistic Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the design and development of novel pharmaceutical agents, a precise understanding of reaction mechanisms is paramount. The reactivity of substituted benzyl halides, such as 3-Fluoro-4-methoxybenzyl chloride, serves as a cornerstone for the construction of complex molecular architectures. This guide provides an in-depth, comparative analysis of the factors governing the nucleophilic substitution reactions of this versatile building block. By integrating experimental data, mechanistic principles, and computational insights, we aim to equip researchers with the knowledge to predict and control reaction outcomes, thereby accelerating the drug development process.[1]
The nuanced interplay of electronic and steric effects, dictated by the substituents on the aromatic ring, governs the propensity of a benzyl halide to react via a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway. The this compound presents a particularly interesting case study, featuring both a moderately electron-donating methoxy group and a moderately electron-withdrawing fluorine atom. This unique substitution pattern creates a finely balanced system where the reaction mechanism can be highly sensitive to the reaction conditions.
The Decisive Interplay of Substituents: An Electronic Tug-of-War
The rate and mechanism of nucleophilic substitution at a benzylic carbon are profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) stabilize the developing positive charge in the transition state of an Sₙ1 reaction, thereby accelerating this pathway. Conversely, electron-withdrawing groups (EWGs) destabilize this carbocationic intermediate, favoring an Sₙ2 mechanism where charge buildup is less pronounced.
In the case of this compound, the para-methoxy group is a strong electron-donating group through resonance, which would be expected to significantly stabilize a benzylic carbocation and thus favor an Sₙ1 pathway. However, the meta-fluoro substituent is an electron-withdrawing group through its inductive effect, which will destabilize the carbocation. This electronic "tug-of-war" makes the mechanistic landscape of this compound particularly sensitive to the reaction environment.
To quantify these electronic effects, the Hammett equation provides a valuable framework.[2] By correlating the reaction rates of a series of substituted benzyl chlorides with their respective substituent constants (σ), we can gain insight into the electronic demands of the transition state. A large negative ρ value is indicative of a significant buildup of positive charge at the benzylic carbon in the transition state, characteristic of an Sₙ1 mechanism. Conversely, a smaller ρ value suggests a more concerted Sₙ2-like mechanism.
Conceptual Reaction Coordinate Diagrams
Caption: Generalized reaction coordinate diagrams for Sₙ1 and Sₙ2 mechanisms.
Experimental Validation of Reaction Mechanisms
To definitively elucidate the operative reaction mechanism for this compound, a series of kinetic experiments can be performed. By systematically varying the reaction conditions and comparing the results to known mechanistic benchmarks, a clear picture of the reaction pathway can be established.
Comparative Solvolysis Kinetics
A powerful method for probing nucleophilic substitution mechanisms is to measure the rates of solvolysis in different solvent systems. The rate of an Sₙ1 reaction is highly dependent on the ionizing power of the solvent, while the rate of an Sₙ2 reaction is more sensitive to the nucleophilicity of the solvent.
Table 1: Comparative Solvolysis Rate Constants of Substituted Benzyl Chlorides
| Benzyl Chloride Derivative | Solvent System | Temperature (°C) | k_solv (s⁻¹) | Reference |
| 4-Methoxybenzyl chloride | 20% MeCN / H₂O | 25 | 2.2 | [3][4] |
| Benzyl chloride | 20% MeCN / H₂O | 25 | 1.1 x 10⁻⁶ | [3][4] |
| 4-Nitrobenzyl chloride | 20% MeCN / H₂O | 25 | 1.2 x 10⁻⁸ | [3][4] |
| This compound | 20% MeCN / H₂O | 25 | Predicted: < 2.2 | - |
Prediction based on the electron-withdrawing nature of the meta-fluoro substituent.
Experimental Protocol: Determination of Solvolysis Rates via Conductometry
This protocol outlines a method for determining the first-order rate constant for the solvolysis of a benzyl chloride derivative. The reaction progress is monitored by measuring the increase in conductivity as the chloride ion is liberated.
Materials:
-
Substituted benzyl chloride (e.g., this compound, 4-methoxybenzyl chloride)
-
Solvent (e.g., 20% acetonitrile in deionized water)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the benzyl chloride in the chosen solvent of known concentration (e.g., 0.01 M).
-
Equilibrate the solvent and the stock solution in the constant temperature water bath.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Initiate the reaction by pipetting a known volume of the benzyl chloride stock solution into a known volume of the equilibrated solvent in a reaction vessel equipped with the conductivity probe.
-
Record the conductivity at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).
-
The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this plot will be -k.
Caption: Workflow for determining solvolysis rates via conductometry.
Alternative Reagents and Synthetic Considerations
The choice of reagent for the conversion of the corresponding benzyl alcohol to this compound can also influence the purity and yield of the final product. While thionyl chloride is a common and effective reagent, alternative methods may be preferable depending on the scale and sensitivity of the substrate.
Table 2: Comparison of Chlorinating Agents for Benzyl Alcohols
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl chloride (SOCl₂) | DCM or neat, often with a base (e.g., pyridine) | Readily available, high yielding | Generates HCl and SO₂ as byproducts |
| Oxalyl chloride ((COCl)₂) | DCM, catalytic DMF | Mild conditions, volatile byproducts | More expensive than SOCl₂ |
| Appel Reaction (PPh₃, CCl₄) | Inert solvent (e.g., CH₃CN) | Mild, neutral conditions | Stoichiometric phosphine oxide byproduct can be difficult to remove |
| Cyanuric chloride (TCT) | Excess benzyl alcohol, heat | Inexpensive | Can require higher temperatures |
Experimental Protocol: Synthesis of this compound
This protocol details the conversion of 3-Fluoro-4-methoxybenzyl alcohol to the corresponding chloride using thionyl chloride.
Materials:
-
3-Fluoro-4-methoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3-Fluoro-4-methoxybenzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add thionyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography if necessary.
Caption: Synthetic workflow for the preparation of this compound.
Conclusion and Future Directions
The reactivity of this compound is a delicate balance of competing electronic effects. While the para-methoxy group strongly favors an Sₙ1 pathway through resonance stabilization of the carbocation, the meta-fluoro group inductively disfavors this pathway. This guide has provided a framework for understanding and experimentally validating the dominant reaction mechanism.
Future work should focus on obtaining precise kinetic data for the solvolysis of this compound under various conditions to allow for a direct comparison with other substituted benzyl chlorides. Furthermore, high-level computational studies modeling the transition states for both the Sₙ1 and Sₙ2 pathways would provide invaluable insight into the energetic landscape of these reactions and further refine our understanding of the subtle interplay of substituent effects. Such a combined experimental and theoretical approach will ultimately enable the more rational design of synthetic routes and the prediction of reactivity for this important class of building blocks.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 351-52-0,this compound | lookchem [lookchem.com]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Benzyl Protecting Groups
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision that can define the success of a complex multi-step synthesis.[1] The benzyl (Bn) group is a workhorse for protecting hydroxyl functionalities, prized for its general stability.[2] However, modern synthetic challenges demand a more nuanced control over reactivity. This guide provides an in-depth comparison of the stability of fluorinated benzyl ethers against their traditional non-fluorinated counterparts, offering experimental insights into how fluorine substitution can be leveraged to achieve greater synthetic precision.
Mechanistic Basis of Stability: The Electronic Influence of Fluorine
The stability of a benzyl protecting group is intrinsically linked to the stability of the benzylic carbocation intermediate formed during acid-catalyzed or oxidative cleavage.[3] In a standard benzyl ether, the phenyl ring provides moderate stabilization to this transient positive charge.
The introduction of fluorine atoms, highly electronegative substituents, dramatically alters the electronic landscape of the aromatic ring. By withdrawing electron density through the inductive effect, fluorine atoms destabilize the adjacent benzylic carbocation.[4] This destabilization increases the activation energy required for cleavage, rendering the fluorinated benzyl group significantly more stable, particularly towards acidic conditions. This principle allows chemists to "tune" the lability of the protecting group based on the number and position of fluorine substituents.
Caption: Mechanism of acid-catalyzed deprotection.
Comparative Stability: Experimental Evidence
The true utility of fluorinated benzyl groups lies in their differential stability, which enables orthogonal protection strategies.[5] While a standard benzyl group can be cleaved under various conditions, its fluorinated analogs often remain intact, allowing for selective deprotection elsewhere in the molecule.
Stability Towards Acidic Cleavage
The most pronounced difference is observed under acidic conditions. The electron-withdrawing nature of fluorine significantly retards the rate of acid-mediated cleavage. This allows for the selective removal of acid-labile groups, such as tert-butyldimethylsilyl (TBS) ethers or even p-methoxybenzyl (PMB) ethers, while leaving fluorinated benzyl ethers untouched.
Table 1: Comparative Stability in Acidic Media
| Protecting Group | Reagent/Conditions | Approx. Relative Cleavage Rate | Reference |
|---|---|---|---|
| p-Methoxybenzyl (PMB) | 10% TFA in CH₂Cl₂ | Very Fast (~ 1) | [6] |
| Benzyl (Bn) | 50% TFA in CH₂Cl₂, 4h | Moderate | [3][7] |
| p-Fluorobenzyl (PFB) | 50% TFA in CH₂Cl₂, 4h | Slow | [8] |
| Pentafluorobenzyl (PFB) | Neat TFA, 24h | Very Slow / Stable |[9] |
Note: Relative rates are illustrative and highly dependent on the specific substrate and reaction conditions.
Stability Towards Hydrogenolysis
Catalytic hydrogenolysis is the hallmark method for cleaving standard benzyl ethers.[10] This method involves H₂ gas and a palladium catalyst (e.g., Pd/C) and is generally mild and high-yielding.[11] Fluorinated benzyl groups can also be cleaved by hydrogenolysis, but their reactivity can be modulated by the degree of fluorination. While monofluorinated benzyl groups are often removed under standard conditions, heavily fluorinated groups like pentafluorobenzyl can be more resistant, sometimes requiring more active catalysts (e.g., Pearlman's catalyst, Pd(OH)₂/C) or harsher conditions.[10] This difference, though less pronounced than with acid, can still be exploited for selective transformations.
Table 2: General Stability Towards Reductive Cleavage
| Protecting Group | Method | General Stability / Reactivity | Reference |
|---|---|---|---|
| Benzyl (Bn) | H₂, 10% Pd/C, MeOH, rt | Labile | [10] |
| p-Fluorobenzyl (PFB) | H₂, 10% Pd/C, MeOH, rt | Generally Labile | [8] |
| Pentafluorobenzyl (PFB)| H₂, Pd(OH)₂/C, rt-50°C | More Stable / Requires forcing conditions |[10] |
Experimental Protocol: Comparative Acid Lability Study
This protocol provides a framework for directly comparing the stability of a standard benzyl ether versus a p-fluorobenzyl ether on a model substrate.
Objective:
To quantify the rate of cleavage of a benzyl ether versus a p-fluorobenzyl ether under identical acidic conditions using Trifluoroacetic Acid (TFA).
Caption: Workflow for comparative stability study.
Methodology:
-
Substrate Preparation: Synthesize and purify the benzyl ether and p-fluorobenzyl ether of a common primary alcohol (e.g., benzyl alcohol, to form dibenzyl ether and benzyl p-fluorobenzyl ether). Ensure high purity (>98%) as determined by NMR and HPLC.
-
Reaction Setup: In separate, identical reaction vials, dissolve an accurately weighed amount of each substrate (e.g., 50 mg, 1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a final concentration of 0.1 M.
-
Reaction Initiation: Cool both vials to 0°C in an ice bath. To each vial, add a pre-chilled solution of 20% Trifluoroacetic Acid in CH₂Cl₂ (v/v) to initiate the deprotection.
-
Monitoring: At specified time points (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a saturated solution of sodium bicarbonate (1 mL) to neutralize the acid and stop the reaction.
-
Analysis: Analyze the quenched aliquots by a suitable chromatographic method (HPLC or GC-MS) to determine the ratio of starting material to the deprotected alcohol.
-
Data Interpretation: Plot the percentage of remaining starting material against time for both substrates. The resulting curves will provide a direct visual and quantitative comparison of their relative stabilities under the tested acidic conditions.
Conclusion and Outlook
Fluorinated benzyl protecting groups offer a powerful tool for enhancing the strategic complexity of modern organic synthesis. Their increased stability towards acidic cleavage, a direct consequence of the electron-withdrawing nature of fluorine, provides a robust platform for achieving orthogonality. By selecting the appropriate degree of fluorination, chemists can fine-tune the lability of the protecting group to withstand specific reaction conditions, thereby enabling the selective deprotection of other functional groups within the same molecule. This guide underscores the importance of understanding the underlying physical organic principles to make informed decisions in the design and execution of sophisticated synthetic routes.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. longdom.org [longdom.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Best Synthetic Methods: Functional Group Protection [organic-chemistry.org]
- 9. wiserpub.com [wiserpub.com]
- 10. benchchem.com [benchchem.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-methoxybenzyl chloride
As a Senior Application Scientist, it is understood that the integrity of your research is matched only by the rigor of your safety protocols. 3-Fluoro-4-methoxybenzyl chloride is a valuable reagent in pharmaceutical and materials science research, but its reactivity and hazardous nature demand a meticulous approach to its handling, from initial use to final disposal.[1] This guide provides a comprehensive, step-by-step framework to ensure that this compound is managed safely and in accordance with regulatory standards, protecting both laboratory personnel and the environment.
Section 1: Hazard Assessment & Chemical Profile
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not merely a reagent; it is a hazardous substance that is corrosive, moisture-sensitive, and a lachrymator (an irritant that causes tearing).[2] Its primary dangers lie in its ability to cause severe chemical burns to the skin and eyes and potential damage to the respiratory system upon inhalation.[3][4]
Upon thermal decomposition, it releases toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride, further underscoring the need for stringent handling protocols.[5] All disposal procedures must be predicated on the understanding that this is a regulated hazardous waste.[6]
| Property | Data | Source(s) |
| CAS Number | 351-52-0 | [1] |
| Molecular Formula | C₈H₈ClFO | [1] |
| Appearance | White to orange to green powder to lump | [1] |
| Primary Hazards | H314: Causes severe skin burns and eye damage; H290: May be corrosive to metals | |
| Incompatibilities | Strong oxidizing agents, common metals (can cause polymerization), moisture, strong acids | [5][7][8] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride, Hydrogen fluoride | [5] |
Section 2: Mandatory Personal Protective Equipment (PPE)
Given the severe corrosive nature of this compound, there is no substitute for comprehensive personal protective equipment. All handling, including disposal, must be performed within a certified chemical fume hood to mitigate inhalation risks.[5]
| Protection Type | Specification | Rationale and Source(s) |
| Eye/Face Protection | Tightly-sealed chemical safety goggles and a full-face shield. | Protects against splashes that can cause severe, irreversible eye damage. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5][9] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, inspected prior to use). | Prevents direct skin contact, which results in severe chemical burns. Contaminated gloves must be disposed of as hazardous waste.[3] |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron. Impervious clothing is required. | Protects against skin contact from spills and splashes.[3][10] |
| Respiratory Protection | Work must be conducted in a chemical fume hood. For emergencies or spill cleanup outside a hood, a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is mandatory. | The compound and its vapors are irritants to the respiratory system.[4][11] |
Section 3: Spill Management Protocol
An accidental release of this compound requires an immediate and systematic response to mitigate exposure and environmental contamination.
For Minor Spills (inside a chemical fume hood):
-
Ensure PPE: Verify you are wearing the full PPE detailed in Section 2.
-
Containment: Use an inert, dry absorbent material such as sand, earth, or vermiculite.[7][12] Do not use combustible materials.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated, non-metallic hazardous waste container.[7] Use non-sparking tools to avoid ignition sources.[3][7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (consult your institution's safety office), followed by soap and water.[13]
-
Disposal: Seal and label the container with the spill cleanup debris as "Hazardous Waste" and dispose of it according to the procedures in Section 5.
For Major Spills (outside a fume hood or >100g):
-
Evacuate: Immediately alert all personnel in the area and evacuate the laboratory.[3][12]
-
Isolate: Close the laboratory doors and prevent re-entry.[13]
-
Report: Contact your institution's Environmental Health & Safety (EHS) office and emergency services immediately. Provide the chemical name and spill quantity.
-
Ventilate (If Safe): Do not re-enter. Emergency responders will manage ventilation and cleanup.
-
Await Professional Response: Only trained emergency personnel equipped with appropriate respiratory protection (SCBA) should manage large spills.[14]
Section 4: Waste Segregation & Containment
Proper segregation is the most critical step in the disposal process. Commingling incompatible waste streams can lead to dangerous chemical reactions and violates regulatory standards set by the EPA under the Resource Conservation and Recovery Act (RCRA).[6][15]
This compound is a halogenated organic compound .[16] As such, it must NEVER be mixed with:
-
Non-halogenated organic waste: This is the most common and critical segregation practice. Halogenated waste requires a specific, high-temperature incineration process for disposal, and mixing streams leads to costly and improper disposal.[16][17]
-
Aqueous waste, acids, or bases: Mixing can cause violent reactions or release of toxic gases.[17]
-
Oxidizing agents: This compound is incompatible with strong oxidizers.[5]
The following diagram outlines the mandatory decision-making workflow for handling waste containing this compound.
Section 5: Step-by-Step Disposal Procedure
-
Waste Collection: Collect all waste materials containing this compound—including unused product, reaction residues, and contaminated materials (gloves, absorbent pads)—in a dedicated, compatible, and clearly labeled hazardous waste container.[18] The container must be in good condition with a tightly sealing lid.[18]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[17][18] All other components of the waste mixture must also be listed.
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and transport.[15] You must provide the Safety Data Sheet (SDS) and a complete list of the waste container's contents.
-
Manifesting: For transport off-site, a hazardous waste manifest is required to track the waste from your facility to its final disposal site, in compliance with EPA regulations.[19] Your EHS office or contractor will manage this documentation.
Section 6: Emergency & First Aid Procedures
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8][20]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][8]
-
Inhalation: Move the exposed individual to fresh air at once. If breathing has stopped, perform artificial respiration (do not use the mouth-to-mouth method if the substance was ingested or inhaled). Seek immediate medical attention.[3][5][20]
-
Ingestion: Rinse mouth thoroughly with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]
When seeking medical help, always provide the Safety Data Sheet (SDS) for this compound to the attending medical personnel.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.nl [fishersci.nl]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzyl chloride [cdc.gov]
- 12. nj.gov [nj.gov]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. bucknell.edu [bucknell.edu]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. epa.gov [epa.gov]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
A Comprehensive Guide to the Safe Handling of 3-Fluoro-4-methoxybenzyl Chloride
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Fluoro-4-methoxybenzyl chloride (CAS No. 351-52-0). As a corrosive and lachrymatory substance, rigorous adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard safety data sheets.
Understanding the Hazard: Causality-Driven Safety
This compound is a versatile reagent in organic synthesis, but its utility is matched by its significant hazards.[1] Understanding the chemical nature of these hazards is the foundation of a robust safety plan.
-
Corrosivity: The benzyl chloride moiety is highly reactive and readily undergoes hydrolysis, releasing hydrochloric acid (HCl) upon contact with moisture (e.g., on skin, in eyes, or mucous membranes). This hydrolysis is the primary cause of severe skin burns and eye damage.[2][3] The molecule is classified under Skin Corrosion/Irritation Category 1B, signifying its potential to cause irreversible damage.[4][5]
-
Lachrymatory Properties: This compound is a potent lachrymator, a class of chemical that reacts with the moisture in the eyes to produce acids or other irritants, stimulating the corneal nerves and causing tearing, pain, and involuntary closure of the eyelids.[6] This effect is immediate upon exposure to even minute quantities of vapor.
-
Inhalation Toxicity: Vapors and dusts are harmful if inhaled, causing irritation and potential burns to the respiratory system.[4] All handling of this substance must be performed in a certified chemical fume hood to prevent systemic exposure.
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[3][4][5] |
| Serious Eye Damage | Category 1 | Causes serious, potentially irreversible eye damage.[2][4] |
| Corrosive to Metals | Category 1 | May be corrosive to certain metals.[3][7][8] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[4] |
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The selection of each component is directly linked to the specific hazards posed by this compound. The OSHA standard on Personal Protective Equipment (29 CFR 1910.132) mandates that employers assess workplace hazards and provide appropriate PPE.[5]
-
Hand Protection: Standard disposable nitrile gloves (e.g., 4-6 mil) offer only incidental splash protection and are not suitable for prolonged contact.[9][10] Aromatic and halogenated hydrocarbons are known to attack most common glove materials. For direct handling or situations with a high risk of contact, double-gloving is mandatory.
-
Inner Glove: A thin nitrile glove for dexterity.
-
Outer Glove: A heavier gauge (e.g., >15 mil) butyl rubber or Viton™ glove. Butyl rubber is specifically recommended for its resistance to corrosive acids and esters.[11] If these are not available, a thicker neoprene or nitrile glove should be used, and gloves must be changed immediately upon any suspected contamination.
-
-
Eye and Face Protection: The lachrymatory and corrosive properties demand robust protection.
-
Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[4]
-
Secondary Protection: A full-face shield must be worn over the goggles whenever handling the neat material, preparing solutions, or performing transfers.[12][13] This is a critical control measure mandated by OSHA's standard on Eye and Face Protection (29 CFR 1910.133) for handling corrosive liquids.[7][12]
-
-
Body Protection: A flame-resistant lab coat is required. For operations involving larger quantities (>100 mL) or a significant splash hazard, a chemical-resistant apron worn over the lab coat is essential.[12][14]
-
Footwear: Fully enclosed, chemical-resistant shoes must be worn. Perforated shoes or sandals are strictly prohibited in any area where this chemical is handled.[15]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Every step, from receiving the container to quenching the reaction, must be meticulously planned and executed within a certified chemical fume hood.
References
- 1. Laboratory Waste Management: A Guidebook 2E (Acs Professional Reference Books) (Hardcover) | Harvard Book Store [harvard.com]
- 2. acs.org [acs.org]
- 3. acs.org [acs.org]
- 4. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. nwmissouri.edu [nwmissouri.edu]
- 6. cfsdocs.blob.core.windows.net [cfsdocs.blob.core.windows.net]
- 7. customsmobile.com [customsmobile.com]
- 8. govinfo.gov [govinfo.gov]
- 9. fishersci.com [fishersci.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. 1910.133 - Eye and face protection. | Occupational Safety and Health Administration [osha.gov]
- 13. acs.org [acs.org]
- 14. acs.org [acs.org]
- 15. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
